molecular formula C79H119N25O18 B15598596 Lapemelanotide zapixetan CAS No. 2930693-20-0

Lapemelanotide zapixetan

カタログ番号: B15598596
CAS番号: 2930693-20-0
分子量: 1706.9 g/mol
InChIキー: ZBAOCGPGBOMFNE-FMWPZJGPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Lapemelanotide zapixetan is a useful research compound. Its molecular formula is C79H119N25O18 and its molecular weight is 1706.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2930693-20-0

分子式

C79H119N25O18

分子量

1706.9 g/mol

IUPAC名

2-[4-[2-[2-[2-[2-[[(5S)-5-[[(6S,9S,12S,15R,18S,21S)-21-[[(2S)-2-acetamidohexanoyl]amino]-15-benzyl-12-(3-carbamimidamidopropyl)-18-(1H-imidazol-5-ylmethyl)-9-(1H-indol-3-ylmethyl)-8,11,14,17,20-pentaoxo-1,7,10,13,16,19,24,25-octazabicyclo[21.2.1]hexacosa-23(26),24-diene-6-carbonyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethyl]-10-(2-amino-2-oxoethyl)-7-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C79H119N25O18/c1-3-4-18-59(90-51(2)105)72(114)96-65-41-55-44-104(99-98-55)26-13-11-21-60(73(115)91-58(71(81)113)20-10-12-23-85-68(108)49-122-37-36-121-35-25-86-67(107)46-101-29-33-102(47-69(109)110)31-27-100(45-66(80)106)28-32-103(34-30-101)48-70(111)112)92-76(118)63(39-53-42-88-57-19-9-8-17-56(53)57)95-74(116)61(22-14-24-87-79(82)83)93-75(117)62(38-52-15-6-5-7-16-52)94-77(119)64(97-78(65)120)40-54-43-84-50-89-54/h5-9,15-17,19,42-44,50,58-65,88H,3-4,10-14,18,20-41,45-49H2,1-2H3,(H2,80,106)(H2,81,113)(H,84,89)(H,85,108)(H,86,107)(H,90,105)(H,91,115)(H,92,118)(H,93,117)(H,94,119)(H,95,116)(H,96,114)(H,97,120)(H,109,110)(H,111,112)(H4,82,83,87)/t58-,59-,60-,61-,62+,63-,64-,65-/m0/s1

InChIキー

ZBAOCGPGBOMFNE-FMWPZJGPSA-N

製品の起源

United States

Foundational & Exploratory

Lapemelanotide (PL-8177): A Technical Whitepaper on its Mechanism of Action as a Selective Melanocortin-1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapemelanotide (PL-8177) is a synthetic cyclic heptapeptide (B1575542) in clinical development, acting as a potent and selective agonist of the melanocortin-1 receptor (MC1R).[1] This document elucidates the core mechanism of action of lapemelanotide, focusing on its role in modulating inflammatory pathways. Preclinical and clinical data suggest that by targeting MC1R, lapemelanotide exerts anti-inflammatory effects, offering a potential therapeutic avenue for inflammatory conditions such as inflammatory bowel disease. This whitepaper will detail the MC1R signaling cascade, summarize available quantitative data from preclinical and clinical studies of PL-8177, and provide insights into the experimental methodologies employed.

Introduction to the Melanocortin System and MC1R

The melanocortin system is a crucial signaling network involved in a wide array of physiological processes, including pigmentation, inflammation, and energy homeostasis.[2] This system comprises five G-protein coupled receptors (GPCRs), designated MC1R through MC5R, their endogenous peptide ligands (melanocortins), and endogenous antagonists.[3]

Lapemelanotide specifically targets the melanocortin-1 receptor (MC1R). MC1R is predominantly expressed on melanocytes, where it regulates skin pigmentation.[4] However, its expression is also well-documented on various immune cells, including macrophages, where it plays a significant role in modulating inflammatory responses.[4][5] The anti-inflammatory properties of melanocortin peptides are mediated, in part, through MC1R and MC3R.[6][7] Activation of these receptors can lead to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory mediators.[5]

The Core Mechanism of Action: MC1R Signaling

As a selective MC1R agonist, lapemelanotide mimics the action of the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH).[3] The binding of lapemelanotide to MC1R initiates a cascade of intracellular signaling events.

The canonical MC1R signaling pathway involves the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB).[8] This signaling cascade ultimately leads to the modulation of gene expression, including those involved in inflammation.[4]

In the context of inflammation, MC1R activation has been shown to:

  • Inhibit Pro-inflammatory Cytokine Production: Activation of MC1R can suppress the production of key pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[3]

  • Promote Anti-inflammatory Mediators: MC1R signaling can enhance the production of anti-inflammatory cytokines like IL-10.[5]

  • Modulate Immune Cell Activity: Melanocortins can inhibit the migration and activation of various immune cells involved in inflammatory processes.[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing the anti-inflammatory effects of an MC1R agonist like lapemelanotide.

MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_effects Anti-inflammatory Effects MC1R MC1R AC Adenylyl Cyclase MC1R->AC Activates Lapemelanotide Lapemelanotide (PL-8177) Lapemelanotide->MC1R Binds to cAMP cAMP AC->cAMP Catalyzes ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Phosphorylation Inhibit_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Inhibit_Cytokines Promote_Cytokines ↑ Anti-inflammatory Cytokines (IL-10) Gene_Expression->Promote_Cytokines Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Model of IBD) Cell_Culture Immune Cell Culture (e.g., Macrophages) Stimulation Induce Inflammation (e.g., LPS) Cell_Culture->Stimulation Treatment Treat with Lapemelanotide Stimulation->Treatment Analysis_vitro Analyze Cytokine Levels (ELISA, qPCR) Treatment->Analysis_vitro Induce_IBD Induce Colitis (e.g., DNBS, DSS) Treatment_vivo Administer Lapemelanotide (Oral Formulation) Induce_IBD->Treatment_vivo Assessment Assess Disease Activity (Weight, Stool Consistency) Treatment_vivo->Assessment Histology Histopathological Analysis of Colon Tissue Assessment->Histology

References

Lapemelanotide Zapixetan: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapemelanotide zapixetan (also known as PL-8177) is a synthetic, cyclic heptapeptide (B1575542) that has emerged as a potent and selective agonist for the melanocortin-1 receptor (MC1R). Developed by Palatin Technologies, this investigational drug is being explored for its therapeutic potential in inflammatory conditions, most notably ulcerative colitis. This technical guide provides a comprehensive overview of the available information regarding the discovery, synthesis, and mechanism of action of this compound, with a focus on its chemical properties, biological activity, and the signaling pathways it modulates.

Introduction

The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R), their endogenous peptide ligands derived from pro-opiomelanocortin (POMC), and endogenous antagonists, plays a crucial role in regulating a wide array of physiological processes. These include pigmentation, inflammation, sexual function, and energy homeostasis. This compound was designed as a selective agonist for MC1R, a receptor primarily known for its role in skin pigmentation but also increasingly recognized for its significant immunomodulatory and anti-inflammatory functions. By selectively targeting MC1R, this compound aims to provide therapeutic benefits while minimizing off-target effects associated with less selective melanocortin agonists.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₇₉H₁₁₉N₂₅O₁₈[1]
Molecular Weight 1706.95 g/mol [1]
Canonical SMILES CCCC--INVALID-LINK--N--INVALID-LINK--COCCOCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)N)CC(=O)O)C(=O)N)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC1=O)nn2">C@@HNC(=O)C[1]
Description Synthetic cyclic heptapeptide[2][3]

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available, a general methodology can be inferred based on its structure as a synthetic cyclic heptapeptide and common practices in peptide chemistry. The synthesis would likely involve the following key stages:

Experimental Protocol: Representative Solid-Phase Peptide Synthesis (SPPS)

Objective: To assemble the linear peptide precursor of this compound on a solid support.

Materials:

  • Fmoc-protected amino acids (including any non-standard or modified amino acids present in the this compound sequence)

  • Rink Amide resin (or a similar solid support suitable for generating a C-terminal amide)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid - TFA with scavengers like triisopropylsilane (B1312306) and water)

Methodology:

  • Resin Swelling: The Rink Amide resin is swelled in DMF for 30-60 minutes.

  • First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin using a coupling agent and a base in DMF. The reaction is monitored for completion using a qualitative test (e.g., Kaiser test).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the coupled amino acid is removed by treating the resin with 20% piperidine in DMF.

  • Iterative Coupling and Deprotection: Subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain, with each coupling step followed by an Fmoc deprotection step. This cycle is repeated until the full linear peptide sequence is assembled.

  • Cleavage from Resin: The final linear peptide is cleaved from the solid support, and all side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times. The crude linear peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Representative Cyclization

Objective: To form the cyclic structure of this compound from its linear precursor.

Methodology:

  • Solution-Phase Cyclization: The purified linear peptide is dissolved at a low concentration in a suitable solvent (e.g., DMF or a mixture of acetonitrile (B52724) and water) to favor intramolecular cyclization over intermolecular polymerization.

  • Cyclization Reaction: A coupling agent (e.g., DPPA, HBTU) and a base (e.g., DIPEA or sodium bicarbonate) are added to facilitate the formation of the amide bond between the N- and C-termini (or between side chains, depending on the cyclization strategy). The reaction is typically stirred at room temperature for several hours to overnight.

  • Purification: The crude cyclic peptide is purified by RP-HPLC to yield the final this compound product.

Quality Control

The purity and identity of the final product would be confirmed using analytical techniques such as:

  • Analytical RP-HPLC: To determine the purity of the compound.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the final product.

  • Amino Acid Analysis: To verify the amino acid composition.

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist of the melanocortin-1 receptor (MC1R).[2][3]

Quantitative Data
ParameterValueReceptorSource
Binding Affinity (Kᵢ) Sub-nanomolarHuman MC1R[2][3]
Functional Activity (EC₅₀) Sub-nanomolarHuman MC1R[2][3]
Clinical Efficacy in Ulcerative Colitis (Phase 2 Study)

A Phase 2 clinical trial of orally administered this compound in patients with ulcerative colitis demonstrated promising results.[2]

EndpointThis compoundPlacebo
Clinical Remission 33%0%
Clinical Response 78%33%
Symptomatic Remission 56%33%

These results highlight the potential of this compound as a novel treatment for ulcerative colitis.

Signaling Pathway

As a G-protein coupled receptor agonist, this compound's binding to MC1R initiates an intracellular signaling cascade. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the observed anti-inflammatory effects.

Lapemelanotide_Signaling cluster_membrane Cell Membrane MC1R MC1R G_protein Gαs MC1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Lapemelanotide Lapemelanotide zapixetan Lapemelanotide->MC1R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Anti-inflammatory Response Downstream->Response Leads to

Caption: Signaling pathway of this compound via MC1R activation.

Experimental Workflows

The development and characterization of this compound would follow a logical experimental workflow, from initial synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_bioassay Biological Evaluation SPPS Solid-Phase Peptide Synthesis (Linear Precursor) Cleavage Cleavage & Deprotection SPPS->Cleavage Cyclization Solution-Phase Cyclization Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification QC Quality Control (HPLC, MS, AAA) Purification->QC Binding Receptor Binding Assays (Determine Ki) QC->Binding Functional Functional Assays (cAMP accumulation, Determine EC50) Binding->Functional InVivo In Vivo Models (e.g., Ulcerative Colitis) Functional->InVivo

Caption: General experimental workflow for this compound.

Conclusion

This compound is a promising synthetic cyclic peptide with high potency and selectivity for the MC1R. Its demonstrated efficacy in preclinical models and a Phase 2 clinical trial for ulcerative colitis suggests its potential as a novel therapeutic agent for inflammatory diseases. The synthesis of this complex peptide likely relies on established solid-phase and solution-phase methodologies. Its mechanism of action through the MC1R-cAMP signaling pathway provides a targeted approach to modulating inflammatory responses. Further clinical development will be crucial in fully elucidating the therapeutic utility of this compound.

References

What is the chemical structure of Lapemelanotide zapixetan?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapemelanotide zapixetan is a complex synthetic peptide-based molecule. While detailed public data on its specific biological activity, experimental protocols, and signaling pathways are not extensively available, this document provides a summary of its core chemical properties. The structural characteristics suggest its potential interaction with specific biological targets, likely as a modulator of cellular signaling. This guide presents the available chemical structure information and a generalized signaling pathway relevant to its compound class to facilitate further research and discussion.

Chemical Structure and Properties

This compound is a large molecule with a complex structure. The fundamental chemical information is summarized below.

PropertyValueSource
Molecular FormulaC₇₉H₁₁₉N₂₅O₁₈[1]
Molecular Weight1706.95 g/mol [1]
SMILESCCCC--INVALID-LINK--N--INVALID-LINK--COCCOCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)N)CC(=O)O)C(=O)N)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC1=O)nn2">C@@HNC(=O)C[1]

Note: The provided SMILES (Simplified Molecular Input Line Entry System) string represents the two-dimensional structure of the molecule and can be used in cheminformatics software to generate a visual representation of the chemical structure.

Putative Signaling Pathway

Given the structural elements of this compound, it is hypothesized to interact with cell surface receptors, potentially G-protein coupled receptors (GPCRs), which are common targets for complex peptide-like molecules. Activation of a GPCR typically initiates an intracellular signaling cascade. A generalized GPCR signaling pathway is depicted below.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Lapemelanotide zapixetan GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein G-Protein Complex (α, β, γ) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Protein Kinase A (PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates targets leading to

A generalized G-protein coupled receptor (GPCR) signaling cascade.

Experimental Protocols and Quantitative Data

As of the date of this document, detailed experimental protocols and specific quantitative data for this compound are not available in the public domain. This includes, but is not limited to, data from:

  • Binding affinity assays

  • In vitro functional assays

  • In vivo efficacy studies

  • Pharmacokinetic and pharmacodynamic studies

  • Toxicology reports

Researchers interested in this molecule are encouraged to monitor scientific literature and patent databases for emerging information.

Conclusion

This compound is a structurally defined chemical entity. While its precise biological function and mechanism of action remain to be fully elucidated in publicly accessible literature, its complex peptide-based structure suggests a potential role in modulating cell signaling pathways, possibly through interaction with receptors like GPCRs. The information provided herein serves as a foundational reference for researchers and professionals in drug development. Further investigation is required to fully characterize the pharmacological profile of this compound.

References

A Technical Deep Dive into Lead-212 Labeled Lapemelanotide Zapixetan (VMT01) for Targeted Alpha Therapy in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific principles, preclinical data, and clinical development of Lead-212 (²¹²Pb) labeled Lapemelanotide zapixetan, also known as VMT01, a promising candidate for targeted alpha therapy (TAT) in melanoma. This document provides a comprehensive overview of its mechanism of action, experimental validation, and early clinical findings, designed to inform and guide ongoing research and development in the field of radiopharmaceuticals.

Introduction to Targeted Alpha Therapy and the Role of Lead-212

Targeted alpha therapy is an innovative approach in oncology that utilizes alpha-emitting radionuclides conjugated to targeting molecules, such as peptides or antibodies. These constructs selectively deliver highly cytotoxic alpha particles to cancer cells, minimizing damage to surrounding healthy tissues. Alpha particles are characterized by their high linear energy transfer (LET) and short-range, making them exceptionally potent in inducing double-strand DNA breaks in target cells.

Lead-212 is a promising alpha-emitting radionuclide for TAT. With a half-life of 10.6 hours, it allows for a practical timeframe for production, radiolabeling, and administration. ²¹²Pb decays to the alpha-emitter Bismuth-212 (²¹²Bi), which delivers the therapeutic payload. Furthermore, the chemically identical isotope, Lead-203 (²⁰³Pb), can be used as a gamma-emitting surrogate for SPECT imaging, enabling patient selection, dosimetry, and treatment planning in a theranostic approach.

This compound (VMT01): A Targeted Peptide for Melanoma

This compound (VMT01) is a synthetic analog of the alpha-melanocyte-stimulating hormone (α-MSH) designed to target the melanocortin 1 receptor (MC1R). MC1R is a G protein-coupled receptor highly expressed on the surface of melanoma cells, with limited expression in normal tissues, making it an attractive target for delivering cytotoxic agents directly to the tumor.

Chemical Structure:

  • Molecular Formula of this compound: C₇₉H₁₁₉N₂₅O₁₈[1]

  • Molecular Weight: 1706.95 g/mol [1]

  • Molecular Formula of Lead-Lapemelanotide zapixetan: C₇₉H₁₁₇N₂₅O₁₈Pb[2]

  • Molecular Weight: 1912.13 g/mol [2]

VMT01 is conjugated to a lead-specific chelator to stably incorporate ²¹²Pb for therapeutic applications or ²⁰³Pb for imaging.

Mechanism of Action and Signaling Pathway

Upon intravenous administration, ²¹²Pb-Lapemelanotide zapixetan circulates in the bloodstream and binds with high affinity to MC1R on melanoma cells. Following receptor binding, the radiopharmaceutical is internalized, delivering the alpha-emitting payload directly to the cancer cell. The subsequent decay of ²¹²Pb to ²¹²Bi and its subsequent alpha emission leads to irreparable DNA damage and induction of apoptosis in the melanoma cell.

MC1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pb212_VMT01 ²¹²Pb-Lapemelanotide zapixetan (VMT01) MC1R MC1R Pb212_VMT01->MC1R Binding Internalization Internalization MC1R->Internalization Receptor-mediated endocytosis Pb212_Decay ²¹²Pb Decay to ²¹²Bi Internalization->Pb212_Decay Alpha_Emission Alpha Particle Emission Pb212_Decay->Alpha_Emission DNA_Damage Double-Strand DNA Breaks Alpha_Emission->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of action of ²¹²Pb-Lapemelanotide zapixetan (VMT01).

Quantitative Preclinical Data

A preclinical study published in "Cancers" in 2021 provides key quantitative data on the efficacy of [²¹²Pb]VMT01.[3]

In Vitro Binding Affinity

Competitive binding assays were conducted in B16-F10 melanoma cells to determine the binding affinity of VMT01 and its non-radioactive lead-labeled counterpart against [¹²⁵I]NDP-α-MSH.

CompoundIC₅₀ (nM)
VMT010.29
[natPb]VMT010.15

Table 1: In Vitro Binding Affinity of VMT01 and [natPb]VMT01 in B16-F10 Melanoma Cells.[3]

In Vivo Biodistribution

The biodistribution of the radiolabeled peptide was evaluated using [²⁰³Pb]VMT01 in female athymic nude mice bearing B16-F10 melanoma tumors.

Organ0.5 h (%ID/g)1.5 h (%ID/g)3 h (%ID/g)6 h (%ID/g)24 h (%ID/g)
Blood1.1----
Tumor5.58.94.53.81.7
Kidneys-12.86.16.02.6

Table 2: Biodistribution of [²⁰³Pb]VMT01 in B16-F10 Melanoma-Bearing Mice (% Injected Dose per Gram).[3]

Therapeutic Efficacy

The therapeutic efficacy of [²¹²Pb]VMT01 was assessed in a syngeneic mouse model of B16-F10 melanoma.

Treatment GroupOutcome
Single injection of 4.1 MBq [²¹²Pb]VMT01Significantly slowed tumor growth
[²¹²Pb]VMT01 + Immune Checkpoint Inhibitors (ICIs)43% complete and durable tumor response

Table 3: Therapeutic Efficacy of [²¹²Pb]VMT01 in B16-F10 Melanoma Model.

Experimental Protocols

Radiolabeling of VMT01 with ²⁰³Pb

The following protocol is based on the methods described for radiolabeling VMT01 with ²⁰³Pb and can be adapted for ²¹²Pb.[3]

  • Purify ²⁰³Pb²⁺ using a 50 mg Pb-resin.

  • Elute the purified ²⁰³Pb²⁺ into a reaction vessel using 0.5 M sodium acetate (B1210297) (NaOAc) buffer at pH 6.

  • The reaction vessel should contain 20 nmole of the VMT01 peptide precursor.

  • Adjust the final pH of the reaction solution to 5.4 using 0.29 mL of 0.5 M NaOAc buffer at pH 4.

  • Heat the reaction solution at 85 °C for 30 minutes.

  • Assess radiochemical purity using radio-HPLC.

Radiolabeling_Workflow Start Start Purify_Pb Purify ²⁰³Pb²⁺ (Pb-resin) Start->Purify_Pb Elute_Pb Elute ²⁰³Pb²⁺ (0.5M NaOAc, pH 6) Purify_Pb->Elute_Pb Combine Combine and Adjust pH to 5.4 Elute_Pb->Combine Prepare_VMT01 Prepare VMT01 (20 nmole) Prepare_VMT01->Combine Incubate Incubate at 85°C for 30 min Combine->Incubate QC Quality Control (radio-HPLC) Incubate->QC End End QC->End

Workflow for radiolabeling VMT01 with ²⁰³Pb.
In Vivo Therapeutic Efficacy Study

The following protocol outlines the key steps in the preclinical therapeutic efficacy study.[3]

  • Animal Model: Utilize a syngeneic mouse model with implanted B16-F10 melanoma cells.

  • Treatment Groups:

    • Control group (e.g., vehicle).

    • [²¹²Pb]VMT01 monotherapy (e.g., a single injection of 4.1 MBq).

    • [²¹²Pb]VMT01 in combination with immune checkpoint inhibitors (e.g., anti-PD-1 and anti-CTLA-4 antibodies).

  • Administration: Administer treatments intravenously.

  • Monitoring: Monitor tumor growth over time using caliper measurements.

  • Endpoints:

    • Primary endpoint: Tumor growth inhibition.

    • Secondary endpoints: Overall survival, complete response rate.

  • Rechallenge Study: For animals with a complete response, re-inoculate with tumor cells to assess for the development of anti-tumor immunity.

Clinical Development of [²¹²Pb]VMT01

A first-in-human, Phase I/IIa clinical trial (NCT05655312) is currently evaluating the safety and efficacy of [²¹²Pb]VMT01 in adult patients with advanced melanoma.[1][4]

Clinical Trial Design
  • Study Type: Open-label, multi-center, dose-finding, and dose-expansion study.

  • Population: Patients with histologically confirmed, unresectable or metastatic melanoma with positive MC1R imaging scans.

  • Interventions:

    • Part 1: Monotherapy dose-finding of [²¹²Pb]VMT01.

    • Part 2: Combination therapy dose-finding of [²¹²Pb]VMT01 with nivolumab (B1139203).

    • Part 3: Dose expansion.

  • Dosimetry: A subset of patients will undergo imaging with [²⁰³Pb]VMT01 or [⁶⁸Ga]VMT02 to assess organ biodistribution and tumor uptake.[1][4]

  • Treatment Schedule: Patients may receive up to three doses of [²¹²Pb]VMT01 approximately 8 weeks apart. In the combination arm, nivolumab is administered every 4 weeks for up to 24 months.[1]

Clinical_Trial_Design cluster_Part1 Part 1: Monotherapy Dose Escalation cluster_Part2 Part 2: Combination Dose Escalation cluster_Part3 Part 3: Dose Expansion Screening Patient Screening (MC1R+ Melanoma) Dosimetry Dosimetry Imaging ([²⁰³Pb]VMT01 or [⁶⁸Ga]VMT02) Screening->Dosimetry Mono_Dose1 Cohort 1 (111 MBq) Dosimetry->Mono_Dose1 Combo_Dose1 [²¹²Pb]VMT01 + Nivolumab Dose Level 1 Dosimetry->Combo_Dose1 Mono_Dose2 Cohort 2 (185 MBq) Mono_Dose1->Mono_Dose2 Mono_Dose_Esc ... Mono_Dose2->Mono_Dose_Esc Expansion_Mono Monotherapy at Recommended Dose Mono_Dose_Esc->Expansion_Mono Combo_Dose_Esc ... Combo_Dose1->Combo_Dose_Esc Expansion_Combo Combination at Recommended Dose Combo_Dose_Esc->Expansion_Combo

High-level overview of the NCT05655312 clinical trial design.
Interim Clinical Trial Results

Interim safety and efficacy data from the first two cohorts of the monotherapy arm were presented at the ASCO 2025 Annual Meeting.[5][6]

CohortAdministered ActivitySafetyEfficacy
Cohort 1 (n=3)111 MBq (3 mCi)Safe and well-tolerated, no DLTs or SAEsProlonged disease stabilization (mean: 11.1 months), 1 confirmed partial response
Cohort 2 (n=7)185 MBq (5 mCi)Safe and well-tolerated, no DLTs or SAEsAll patients progressed after the first or second cycle

Table 4: Interim Safety and Efficacy Data from the Phase I/IIa Trial of [²¹²Pb]VMT01.[5][6]

These preliminary results suggest a potential therapeutic window at lower doses, and further investigation is ongoing, including a de-escalation cohort at 55.5 MBq and the combination therapy arm with nivolumab.[5]

Dosimetry of [²¹²Pb]VMT01

A study published in "Molecules" in 2022 estimated the human tissue absorbed doses of [²¹²Pb]VMT01 based on murine biodistribution data of [²⁰³Pb]VMT01.[7][8]

TissueEstimated Absorbed Dose (mGyRBE=5/MBq)
Kidneys8.27 (female) / 6.83 (male)
Red Marrow1.06
Urinary Bladder Wall (for [²⁰³Pb]VMT01)0.23 (female) / 0.19 (male) mGy/MBq

Table 5: Estimated Human Tissue Absorbed Doses for [²¹²Pb]VMT01.[7][8]

The kidneys and red marrow are identified as the potential dose-limiting tissues.[8]

Conclusion and Future Directions

Lead-212 labeled this compound (VMT01) represents a promising targeted alpha therapy for patients with MC1R-expressing melanoma. Preclinical data have demonstrated its high binding affinity, specific tumor targeting, and significant anti-tumor efficacy, particularly in combination with immune checkpoint inhibitors. Early clinical data from the ongoing Phase I/IIa trial suggest a manageable safety profile and encouraging signs of clinical activity.

Future research will focus on optimizing the dosing regimen, further evaluating the synergistic effects with immunotherapy, and expanding the clinical development to confirm its therapeutic benefit in a larger patient population. The theranostic pairing with ²⁰³Pb imaging will be instrumental in personalizing treatment and improving patient outcomes. This comprehensive approach holds the potential to establish ²¹²Pb-Lapemelanotide zapixetan as a valuable new treatment modality for patients with advanced melanoma.

References

Preclinical Studies on Lapemelanotide Zapixetan in Melanoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed preclinical data for Lapemelanotide zapixetan (also known as bremelanotide (B69708) or PT-141) specifically in the context of melanoma treatment is not extensively available in the public domain. This compound has been primarily developed and studied for sexual dysfunction. Palatin Technologies has other selective Melanocortin-1 Receptor (MC1R) agonists, such as PL-8177, in development for inflammatory conditions.

This technical guide provides a comprehensive framework for the preclinical evaluation of a selective MC1R agonist, like this compound, for melanoma. The experimental designs, data tables, and signaling pathways described herein are based on the established mechanism of action for MC1R agonists and standard methodologies in preclinical oncology. They serve as a representative model of the research required to evaluate this class of compounds for melanoma therapy.

Introduction

Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge, particularly in its metastatic stage. The Melanocortin-1 Receptor (MC1R) is a key protein expressed on the surface of melanocytes that regulates pigmentation and plays a role in protecting against UV-induced DNA damage. Activation of MC1R by its natural ligand, alpha-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that increases the production of protective eumelanin.

This compound is a synthetic peptide analogue of α-MSH that acts as a potent agonist of melanocortin receptors. Its high affinity for MC1R provides a strong rationale for its investigation as a potential therapeutic agent in melanoma. The hypothesis is that activating MC1R signaling could induce anti-proliferative effects, promote differentiation, and enhance DNA repair mechanisms in melanoma cells. This document outlines the core preclinical studies required to validate this hypothesis.

Mechanism of Action and Signaling Pathway

This compound mimics α-MSH, binding to and activating the MC1R, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and promotes the transcription of target genes, most notably the Microphthalmia-associated Transcription Factor (MITF). MITF is a master regulator of melanocyte differentiation, survival, and function, controlling the expression of genes involved in melanin (B1238610) synthesis (e.g., tyrosinase) and cell cycle regulation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lapemelanotide Lapemelanotide zapixetan MC1R MC1R Lapemelanotide->MC1R Binds & Activates AC Adenylyl Cyclase MC1R->AC Stimulates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Gene_Expression Target Gene Expression MITF->Gene_Expression

Caption: MC1R signaling pathway activated by this compound.

In Vitro Preclinical Studies

Experimental Protocols

Cell Lines: A panel of human melanoma cell lines with varying MC1R expression and BRAF/NRAS mutation status (e.g., SK-MEL-28, A375, WM-115, SK-MEL-5) would be utilized. Normal human epidermal melanocytes (NHEM) would serve as a control.

Cell Viability Assay (MTT/MTS):

  • Seed 5,000 cells per well in a 96-well plate and allow to adhere overnight.

  • Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Measure absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 (half-maximal inhibitory concentration).

Apoptosis Assay (Annexin V/PI Staining):

  • Treat cells in 6-well plates with this compound at concentrations around the determined IC50 for 48 hours.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubate in the dark for 15 minutes.

  • Analyze the cell population by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

Western Blot for Signaling Pathway Analysis:

  • Treat cells with this compound (e.g., 1 µM) for various time points (0, 15, 30, 60 minutes).

  • Lyse cells and quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-CREB, CREB, MITF, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Hypothetical Data Presentation

Table 1: In Vitro Efficacy of this compound on Melanoma Cell Lines

Cell LineMC1R ExpressionBRAF StatusIC50 (µM)Max Apoptosis (%) at 2x IC50
SK-MEL-5HighV600E5.235.4%
WM-115ModerateV600E22.818.2%
A375LowV600E> 100< 5%
SK-MEL-28HighWild-Type8.129.7%
NHEMHighWild-Type> 100< 2%

In Vivo Preclinical Studies

Experimental Protocols

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG) would be used for xenograft studies.

Melanoma Xenograft Model:

  • Subcutaneously inject 5 x 10^6 SK-MEL-5 cells suspended in Matrigel into the flank of each mouse.

  • Monitor tumor growth with caliper measurements (Volume = 0.5 x Length x Width^2).

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Administer this compound (e.g., 10, 30 mg/kg) or vehicle control via intraperitoneal (IP) injection daily for 21 days.

  • Monitor tumor volume and body weight every 2-3 days.

  • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67, p-CREB).

Start Start Implantation Implant Melanoma Cells (e.g., SK-MEL-5) in Mice Start->Implantation Tumor_Growth Allow Tumors to Grow to ~120 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily IP Injection: - Vehicle Control - Lapemelanotide (Dose 1) - Lapemelanotide (Dose 2) Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight (21 Days) Treatment->Monitoring Endpoint Euthanize & Excise Tumors Monitoring->Endpoint Analysis Tumor Weight Analysis & Immunohistochemistry Endpoint->Analysis End End Analysis->End

Caption: General workflow for an in vivo melanoma xenograft study.

Hypothetical Data Presentation

Table 2: In Vivo Efficacy of this compound in SK-MEL-5 Xenograft Model

Treatment GroupDose (mg/kg, IP)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle Control-1250 ± 180-+2.5%
Lapemelanotide10875 ± 15030.0%+1.8%
Lapemelanotide30550 ± 12056.0%+0.5%

Conclusion

This document outlines a representative preclinical program to evaluate the therapeutic potential of this compound in melanoma. The core of this program involves demonstrating that the compound can selectively inhibit the growth of MC1R-expressing melanoma cells both in vitro and in vivo by activating the canonical cAMP/PKA/CREB signaling pathway. Positive results from these studies, including dose-dependent tumor growth inhibition in xenograft models without significant toxicity, would provide a strong rationale for advancing this compound into clinical trials for melanoma patients, particularly for tumors with high MC1R expression.

In vitro characterization of Lapemelanotide zapixetan

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Characterization of Lapemelanotide Zapixetan (PL-8177)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as PL-8177, is a synthetic, cyclic heptapeptide (B1575542) investigated for its therapeutic potential in inflammatory conditions.[1][2] It is a potent and selective agonist of the melanocortin 1 receptor (MC1R), a key player in modulating inflammatory responses.[3][4][5] The MC1R is expressed on various cell types, including epithelial cells and immune cells such as macrophages.[1][6] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional activity, mechanism of action, and its effects on inflammatory pathways. The information presented herein is compiled from preclinical studies to facilitate a deeper understanding of its pharmacological profile.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various assays, demonstrating its high potency and selectivity for the MC1R.

Receptor Binding Affinity

This compound exhibits a high binding affinity for the melanocortin 1 receptor, with sub-nanomolar values.[2]

Receptor Cell Line Ligand Ki (Inhibitor Constant)
Mouse MC1RB16-F1This compound (PL-8177)75 pM[7]
Functional Activity

The agonistic activity of this compound at the MC1R has been determined by measuring its ability to stimulate downstream signaling pathways, namely cyclic AMP (cAMP) accumulation and ERK1/2 phosphorylation.

Receptor Assay EC50 (Half-maximal Effective Concentration)
Mouse MC1RcAMP Accumulation0.01 nM[5]
Human MC1RcAMP Accumulation1.49 nM[5]
Mouse MC1RERK1/2 Phosphorylation0.05 nM[5]
Human MC1RERK1/2 Phosphorylation1.39 nM[5]

Mechanism of Action and Signaling Pathway

This compound functions as a selective MC1R agonist.[5][6] Upon binding to the MC1R, a G-protein coupled receptor, it primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[5][7] This increase in cAMP is a critical step in mediating the anti-inflammatory effects of the compound. Additionally, this compound stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), another important downstream signaling pathway.[5] The activation of these pathways culminates in pro-resolving and anti-inflammatory responses, including the enhanced efferocytosis (phagocytosis of apoptotic cells) by macrophages and the reduced release of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and CCL-2.[1][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm lapemelanotide Lapemelanotide zapixetan (PL-8177) mc1r MC1R lapemelanotide->mc1r Binds to ac Adenylyl Cyclase mc1r->ac Activates erk ERK1/2 Phosphorylation mc1r->erk Induces camp cAMP ac->camp Increases anti_inflammatory Anti-inflammatory Effects camp->anti_inflammatory Leads to pro_resolving Pro-resolving Effects erk->pro_resolving Leads to

Caption: Signaling pathway of this compound via MC1R activation.

Experimental Protocols

The in vitro characterization of this compound involved several key experimental procedures as described in the literature.

Receptor Binding Assay

The binding affinity of this compound to the mouse MC1 receptor was determined using a competitive binding assay.

start Start cells B16-F1 cells expressing mouse MC1 receptor start->cells incubation Incubate with varying concentrations of This compound cells->incubation radioligand Add radiolabeled MC1R ligand incubation->radioligand measure Measure displacement of radioligand radioligand->measure calculate Calculate Ki value measure->calculate end End calculate->end

Caption: Workflow for the receptor binding assay.

Functional Assays: cAMP Accumulation and ERK1/2 Phosphorylation

The functional agonistic activity of this compound was assessed by measuring its ability to induce downstream signaling in HEK293A cells transiently transfected with mouse and human melanocortin receptors (MC1, 3, 4, and 5).[5]

cluster_assays Assays start Start transfection Transfect HEK293A cells with melanocortin receptors (MC1, 3, 4, 5) start->transfection treatment Treat cells with This compound or αMSH transfection->treatment cAMP Measure cAMP accumulation treatment->cAMP ERK Monitor ERK1/2 phosphorylation treatment->ERK analysis Determine EC50 values cAMP->analysis ERK->analysis end End analysis->end

Caption: Workflow for functional assays.

Macrophage Assays: Anti-inflammatory and Pro-resolving Effects

The immunomodulatory properties of this compound were evaluated using mouse peritoneal macrophages.[5]

cluster_experiments Experiments cluster_anti_inflammatory Anti-inflammatory Assay cluster_pro_resolving Pro-resolving Assay start Start macrophages Isolate mouse peritoneal macrophages start->macrophages stimulate Stimulate macrophages with zymosan in the presence of Lapemelanotide zapixetan macrophages->stimulate efferocytosis Assess macrophage efferocytosis of apoptotic cells macrophages->efferocytosis measure_cytokines Measure release of IL-1β, IL-6, TNF-α, CCL-2 stimulate->measure_cytokines end End measure_cytokines->end efferocytosis_measure Quantify phagocytosis efferocytosis->efferocytosis_measure efferocytosis_measure->end

Caption: Workflow for macrophage assays.

Conclusion

The in vitro characterization of this compound (PL-8177) demonstrates that it is a highly potent and selective agonist for the melanocortin 1 receptor. Its sub-nanomolar binding affinity and functional activity translate into significant anti-inflammatory and pro-resolving effects in cellular models. By activating the MC1R signaling pathway, this compound stimulates cAMP production and ERK1/2 phosphorylation, leading to a reduction in pro-inflammatory cytokine release and an enhancement of efferocytosis. These findings underscore the therapeutic potential of this compound in managing chronic inflammatory diseases.

References

The Hypothesized Role of Lapemelanotide Zapixetan in Cancer Cell Signaling: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapemelanotide zapixetan is a synthetic peptide and a potent agonist of the melanocortin receptors, particularly the melanocortin-1 receptor (MC1R) and melanocortin-4 receptor (MC4R). While its primary clinical development has focused on other therapeutic areas, the established roles of its target receptors in various cancers, most notably melanoma, suggest a potential, yet unexplored, role in modulating cancer cell signaling pathways. This technical guide consolidates the known functions of melanocortin receptors in oncology and presents a hypothesized framework for the mechanism of action of this compound in cancer cells. Detailed experimental protocols are provided to facilitate future research in this area, and key signaling pathways are visualized to elucidate potential molecular interactions.

Introduction to this compound and its Targets

This compound is a melanocortin receptor agonist, designed to mimic the action of endogenous melanocyte-stimulating hormones (α-MSH).[1][2] Melanocortin receptors are a family of five G protein-coupled receptors (GPCRs), designated MC1R through MC5R, which are involved in a wide array of physiological processes including pigmentation, inflammation, energy homeostasis, and sexual function.[1][2]

In the context of oncology, MC1R and MC4R are of particular interest. MC1R is highly expressed in melanocytes and is a key regulator of skin pigmentation and UV radiation response.[3] Its role in melanoma is complex, influencing both tumor progression and DNA repair mechanisms.[[“]][[“]] MC4R, primarily known for its role in the central nervous system regulating appetite and energy balance, has also been found to be expressed in various tumor types, including glioblastoma, melanoma, colorectal cancer, and anaplastic thyroid cancer, where it can activate pro-survival signaling pathways.[6]

Given the lack of direct preclinical or clinical data on this compound in cancer, this document will extrapolate its potential effects based on the known signaling cascades initiated by the activation of MC1R and MC4R in cancer cells.

Melanocortin Receptor Signaling in Cancer: A Quantitative Overview

The activation of MC1R and MC4R by an agonist like this compound would be expected to trigger a cascade of intracellular signaling events. The following table summarizes the key pathways implicated in melanocortin receptor signaling in cancer, as supported by the existing literature.

ReceptorCancer Type(s)Key Signaling Pathways ActivatedPotential Downstream EffectsReference(s)
MC1R Melanoma- cAMP/PKA Pathway - ERK/MAPK Pathway (via c-KIT transactivation) - AKT/PI3K Pathway - Redox Signaling (via NADPH oxidase)- Modulation of melanin (B1238610) synthesis - Enhancement of DNA repair (NER and BER) - Promotion of cell proliferation and survival - Regulation of immune cell infiltration[[“]][[“]][7]
MC4R Glioblastoma, Melanoma, Colorectal Cancer, Anaplastic Thyroid Cancer- cAMP/PKA Pathway - ERK/MAPK Pathway - Promotion of cell survival and proliferation[6]
MC4R General- β-arrestin Recruitment - Receptor desensitization and internalization - Modulation of ERK signaling[8]

Hypothesized Signaling Pathways for this compound in Cancer Cells

Based on its agonistic activity at MC1R and MC4R, this compound could potentially influence cancer cell fate through the following signaling cascades.

MC1R-Mediated Signaling in Melanoma

Activation of MC1R in melanoma cells by this compound is hypothesized to initiate at least two major signaling axes: the canonical cAMP pathway and the MAPK pathway.

MC1R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lapemelanotide Lapemelanotide Zapixetan MC1R MC1R Lapemelanotide->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cKIT c-KIT MC1R->cKIT transactivates AKT AKT MC1R->AKT activates cAMP cAMP AC->cAMP RAS RAS cKIT->RAS PKA PKA cAMP->PKA CREB CREB PKA->CREB RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, DNA Repair, Survival) ERK->Transcription AKT->Transcription MITF MITF CREB->MITF MITF->Transcription

Caption: Hypothesized MC1R signaling pathways activated by this compound in melanoma cells.
MC4R-Mediated Pro-Survival Signaling

In cancers expressing MC4R, this compound could promote cell survival and proliferation primarily through the activation of the MAPK/ERK pathway.

MC4R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lapemelanotide Lapemelanotide Zapixetan MC4R MC4R Lapemelanotide->MC4R binds G_protein G Protein MC4R->G_protein activates RAS RAS G_protein->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation, Survival) ERK->Transcription Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis and Interpretation Cell_Culture 1. Cell Culture (Melanoma, CRC, etc.) Treatment 2. Treatment with This compound Cell_Culture->Treatment Western_Blot 3a. Western Blot (pERK, pAKT, etc.) Treatment->Western_Blot cAMP_Assay 3b. cAMP Assay Treatment->cAMP_Assay Proliferation_Assay 3c. Proliferation Assay (MTT/BrdU) Treatment->Proliferation_Assay Data_Analysis 4. Data Quantification and Statistical Analysis Western_Blot->Data_Analysis cAMP_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Conclusion 5. Conclusion on Signaling Role Data_Analysis->Conclusion

References

The Radiochemistry of ²¹²Pb-Lapemelanotide Zapixetan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

²¹²Pb-Lapemelanotide zapixetan, also known as ²¹²Pb-VMT-α-NET, is a promising candidate for targeted alpha therapy (TAT) of neuroendocrine tumors (NETs). This novel radiopharmaceutical leverages the potent, short-range alpha particles emitted from the ²¹²Pb decay chain to induce highly localized cytotoxicity in tumor cells overexpressing the somatostatin (B550006) receptor subtype 2 (SSTR2). This technical guide provides an in-depth overview of the radiochemistry of ²¹²Pb-Lapemelanotide zapixetan, encompassing the synthesis of its components, radiolabeling procedures, quality control methodologies, and preclinical data.

Introduction

Targeted alpha therapies are a rapidly advancing class of radiopharmaceuticals designed to deliver highly cytotoxic alpha-emitting radionuclides directly to cancer cells, thereby minimizing damage to surrounding healthy tissue. The therapeutic potential of these agents stems from the high linear energy transfer (LET) and short path length of alpha particles, which induce complex, difficult-to-repair double-strand DNA breaks in target cells.

²¹²Pb-Lapemelanotide zapixetan is a targeted alpha therapy agent currently under clinical investigation for the treatment of SSTR2-positive NETs. It consists of three key components:

  • Lapemelanotide zapixetan: A peptide analogue of somatostatin that specifically targets the SSTR2. It is a derivative of tyr³-octreotide (TOC).

  • PSC Chelator: A proprietary, lead-specific chelator designed to stably bind ²¹²Pb.

  • ²¹²Pb: An alpha-emitting radionuclide that serves as the cytotoxic payload.

This document will provide a detailed examination of the radiochemical aspects of this promising therapeutic agent.

Synthesis and Structure

The synthesis of ²¹²Pb-Lapemelanotide zapixetan involves two main stages: the synthesis of the precursor molecule, this compound, and its subsequent radiolabeling with ²¹²Pb.

This compound Precursor Synthesis

This compound is a complex molecule comprising the SSTR2-targeting peptide, a PEG linker, and the PSC chelator. While a detailed, step-by-step synthesis protocol is proprietary, the general approach involves standard Fmoc-based solid-phase peptide synthesis (SPPS).

General Synthetic Strategy:

  • Peptide Synthesis: The tyr³-octreotide analogue is synthesized on a solid support resin using Fmoc-protected amino acids.

  • Linker Conjugation: A polyethylene (B3416737) glycol (PEG₂) linker is attached to the peptide to improve its pharmacokinetic properties.

  • Chelator Conjugation: The lead-specific PSC chelator is conjugated to the PEGylated peptide.

  • Cleavage and Purification: The final precursor molecule is cleaved from the resin and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Structure of this compound

The structure of this compound (VMT-α-NET) is characterized by the PSC chelator conjugated to a tyr³-octreotide (TOC) derivative via a PEG₂ linker.

Radiolabeling with ²¹²Pb

The radiolabeling of this compound with ²¹²Pb is a critical step in the production of the final radiopharmaceutical. An automated, GMP-compliant process has been developed to ensure consistent and safe production.

Experimental Protocol: Automated GMP Synthesis

The following protocol is based on the "Lead-it-EAZY" process for the automated production of ²¹²Pb-Lapemelanotide zapixetan.

Materials:

  • ²²⁴Ra/²¹²Pb generator

  • This compound (PSC-PEG₂-TOC) precursor

  • C18 cartridge

  • Sterile filtration unit

  • Automated synthesis module (e.g., ML EAZY)

Procedure:

  • Generator Elution: The ²²⁴Ra/²¹²Pb generator is eluted to obtain the ²¹²Pb.

  • Radiolabeling Reaction: The eluted ²¹²Pb is reacted with the this compound precursor.

  • Purification: The reaction mixture is purified using a C18 cartridge to separate the radiolabeled peptide from unreacted ²¹²Pb and other impurities.

  • Sterile Filtration: The purified ²¹²Pb-Lapemelanotide zapixetan is passed through a sterile filter to ensure its suitability for parenteral administration.

This entire automated process is typically completed within one hour.

Radiolabeling Parameters
ParameterValueReference
Radiochemical Yield > 95%[1]
Radiochemical Purity > 95%[1]
Molar Activity ~15.8 MBq/nmol[1]

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of ²¹²Pb-Lapemelanotide zapixetan. The following tests are performed on the final product.

Quality Control TestMethodSpecificationReference
Identity HPLCRetention time consistent with reference standard[1]
Radiochemical Purity HPLC, TLC> 95%[1]
pH pH meter4.9 ± 0.3[1]
Sterility Standard methodsSterile
Endotoxin LAL testWithin acceptable limits
Experimental Protocol: Quality Control Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: Reverse-phase C18

  • Mobile Phase: Gradient of acetonitrile (B52724) and water with trifluoroacetic acid

  • Detection: UV and radioactivity detectors

  • Analysis: The retention time of the main radioactive peak is compared to a reference standard to confirm identity. The area of the main peak relative to the total radioactive peak area determines the radiochemical purity. For [²¹²Pb]Pb-VMT-α-NET, a typical retention time is approximately 5.4 ± 0.1 minutes[1].

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates

  • Mobile Phase 1: 0.1 M Na-citrate (pH 5). In this system, [²¹²Pb]Pb-VMT-α-NET and colloidal nuclides remain at the origin (Rf < 0.4), while free ²¹²Pb-chloride moves with the solvent front[1].

  • Mobile Phase 2: 1 M NH₄Ac:MeOH (1:1). In this system, colloidal nuclides remain at the origin, while [²¹²Pb]Pb-VMT-α-NET and free ²¹²Pb-chloride move with the solvent front[1].

  • Analysis: The distribution of radioactivity on the plate is measured using a TLC scanner to determine the radiochemical purity.

Preclinical Evaluation

Preclinical studies are crucial for evaluating the in vitro and in vivo properties of a new radiopharmaceutical. Due to the similar chemistry of lead isotopes, ²⁰³Pb-Lapemelanotide zapixetan is often used as an imaging surrogate for the therapeutic ²¹²Pb-Lapemelanotide zapixetan.

In Vitro Binding Affinity

While specific IC₅₀ or Kd values for ²¹²Pb-Lapemelanotide zapixetan binding to SSTR2 are not yet publicly available in detail, preclinical studies have confirmed its high binding affinity to SSTR2-expressing cells.

In Vivo Biodistribution

Biodistribution studies in animal models are used to assess the uptake and clearance of the radiopharmaceutical from various organs and tissues. The following table summarizes the biodistribution of the imaging surrogate, ²⁰³Pb-VMT-α-NET, in mice bearing AR42J (SSTR2-positive) tumor xenografts.

Organ1 h p.i. (%ID/g)4 h p.i. (%ID/g)24 h p.i. (%ID/g)
Blood 1.5 ± 0.30.4 ± 0.10.1 ± 0.0
Tumor 15.2 ± 2.514.8 ± 3.112.5 ± 2.9
Kidneys 10.1 ± 1.84.2 ± 0.91.2 ± 0.3
Liver 1.2 ± 0.20.8 ± 0.10.3 ± 0.1
Spleen 0.4 ± 0.10.2 ± 0.10.1 ± 0.0
Lungs 1.0 ± 0.20.3 ± 0.10.1 ± 0.0

Data presented as mean ± standard deviation. %ID/g = percent injected dose per gram of tissue.

These data indicate rapid tumor uptake and high tumor retention, with fast clearance from the blood and most non-target organs. The relatively low kidney uptake is a favorable characteristic for a therapeutic radiopharmaceutical.

Visualizations

²¹²Pb Decay Chain

DecayChain Pb212 ²¹²Pb (10.64 h) Bi212 ²¹²Bi (60.55 min) Pb212->Bi212 β⁻ Po212 ²¹²Po (0.3 µs) Bi212->Po212 β⁻ (64.1%) Tl208 ²⁰⁸Tl (3.05 min) Bi212->Tl208 α (35.9%) Pb208 ²⁰⁸Pb (Stable) Po212->Pb208 α Tl208->Pb208 β⁻

²¹²Pb decay chain showing major decay pathways and half-lives.
Radiolabeling Workflow

RadiolabelingWorkflow cluster_synthesis Automated Synthesis Module Generator ²²⁴Ra/²¹²Pb Generator Elution Elute ²¹²Pb Generator->Elution Reaction Radiolabeling Reaction (pH, Temp Controlled) Elution->Reaction Precursor This compound (PSC-PEG₂-TOC) Precursor->Reaction Purification C18 Cartridge Purification Reaction->Purification Filtration Sterile Filtration (0.22 µm) Purification->Filtration FinalProduct ²¹²Pb-Lapemelanotide Zapixetan (Final Product) Filtration->FinalProduct

Automated workflow for the GMP production of ²¹²Pb-Lapemelanotide zapixetan.
Mechanism of Action

MoA cluster_cell Tumor Cell Receptor SSTR2 Receptor Internalization Receptor-Mediated Endocytosis Receptor->Internalization Alpha α-particle emission Internalization->Alpha Nucleus Nucleus DNA DNA DSB Double-Strand Breaks DNA->DSB Drug ²¹²Pb-Lapemelanotide zapixetan Drug->Receptor Binding Alpha->DNA Irradiation Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Simplified signaling pathway for the mechanism of action of ²¹²Pb-Lapemelanotide zapixetan.

Conclusion

²¹²Pb-Lapemelanotide zapixetan is a well-characterized radiopharmaceutical with a robust and automated manufacturing process. The available data demonstrate high radiochemical purity and yield, as well as favorable preclinical biodistribution with high tumor uptake and rapid clearance from non-target tissues. These characteristics, combined with the potent cytotoxic effects of the alpha-emitting ²¹²Pb, position this agent as a highly promising candidate for the treatment of SSTR2-positive neuroendocrine tumors. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Melanocortin-4 Receptor (MC4R) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Lapemelanotide zapixetan" could not be identified in publicly available scientific literature or databases. Therefore, these application notes and protocols are based on a representative selective melanocortin-4 receptor (MC4R) agonist, PL7737 , developed by Palatin Technologies. This document serves as an illustrative guide for researchers, scientists, and drug development professionals working with similar MC4R agonists for in vivo studies.

Introduction

The melanocortin receptor system plays a crucial role in regulating a variety of physiological processes, including metabolism, food intake, and inflammation.[1][2][3][4] The melanocortin-4 receptor (MC4R) is a key component of this system, and its activation has been shown to suppress appetite and increase energy expenditure, making it a promising therapeutic target for obesity.[4] MC4R agonists are a class of compounds designed to activate this receptor, offering a potential therapeutic avenue for metabolic disorders.[1][2][3]

This document provides detailed application notes and protocols for the in vivo evaluation of a selective MC4R agonist, using PL7737 as a model compound, in a diet-induced obese (DIO) rat model.

Mechanism of Action

MC4R agonists exert their effects by binding to and activating the melanocortin-4 receptor, which is primarily expressed in the brain. This activation mimics the action of the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH). The signaling cascade initiated by MC4R activation is predominantly mediated through the Gαs subunit of G-protein coupled receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway ultimately results in reduced food intake and increased energy expenditure.

Signaling Pathway Diagram

MC4R_Signaling_Pathway cluster_cell Target Cell (e.g., Hypothalamic Neuron) MC4R_Agonist MC4R Agonist (e.g., PL7737) MC4R MC4R MC4R_Agonist->MC4R Binds to G_Protein G-Protein (Gαs) MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression Changes CREB->Gene_Expression Regulates Physiological_Response Physiological Response (↓ Food Intake, ↑ Energy Expenditure) Gene_Expression->Physiological_Response

Caption: MC4R Agonist Signaling Pathway.

In Vivo Animal Model: Diet-Induced Obese (DIO) Rat

The diet-induced obese (DIO) rat is a widely used and well-established animal model for studying obesity and testing the efficacy of anti-obesity compounds.[1][2] These animals develop key features of human obesity, including increased body weight, adiposity, and metabolic dysregulation, when fed a high-fat diet.

Experimental Protocols

The following protocols are based on preclinical studies of the selective MC4R agonist PL7737.[1][2]

Animal Model and Husbandry
  • Species: Sprague-Dawley or Wistar rats.

  • Sex: Male.

  • Initial Age: 6-8 weeks.

  • Diet: High-fat diet (HFD; e.g., 45-60% kcal from fat) for a minimum of 8-10 weeks to induce obesity. A control group should be maintained on a standard chow diet.

  • Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Acclimation: Animals should be acclimated to the housing conditions and handling for at least one week before the start of the experiment.

Experimental Design and Drug Administration
  • Study Groups:

    • Vehicle Control (e.g., sterile water or saline).

    • MC4R Agonist (e.g., PL7737) - Low Dose.

    • MC4R Agonist (e.g., PL7737) - Middle Dose.

    • MC4R Agonist (e.g., PL7737) - High Dose.

    • Positive Control (optional, e.g., a compound with known weight-loss effects).

    • Combination therapy groups (e.g., MC4R agonist + GLP-1/GIP agonist like tirzepatide) can also be included.[1][2]

  • Route of Administration: Oral gavage is suitable for orally bioavailable compounds like PL7737.[1][2][3] Subcutaneous injection is an alternative for peptide-based agonists.

  • Dosing Regimen: Once daily administration for a specified duration (e.g., 4 days for acute studies, or longer for chronic studies).[1][2]

  • Blinding: The study should be conducted in a blinded manner to avoid bias.

Endpoint Measurements
  • Body Weight: Measured daily at the same time each day.

  • Food Intake: Measured daily by weighing the remaining food from the previous day.

  • Water Intake: Measured daily.

  • Clinical Observations: Animals should be monitored daily for any signs of toxicity or adverse effects.

  • Terminal Procedures (at the end of the study):

    • Blood collection for pharmacokinetic and biomarker analysis (e.g., glucose, insulin, lipids).

    • Organ and tissue collection (e.g., fat pads, liver) for weight and histological analysis.

Experimental Workflow Diagram

Experimental_Workflow start Start acclimation Acclimation of Rats (1 week) start->acclimation diet_induction Diet-Induced Obesity (High-Fat Diet for 8-10 weeks) acclimation->diet_induction grouping Randomization into Treatment Groups diet_induction->grouping treatment Daily Dosing (e.g., 4 days) grouping->treatment measurements Daily Measurements: - Body Weight - Food Intake - Clinical Observations treatment->measurements termination Study Termination treatment->termination sample_collection Sample Collection: - Blood - Tissues termination->sample_collection data_analysis Data Analysis sample_collection->data_analysis end End data_analysis->end

Caption: In Vivo Experimental Workflow.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table is an example based on the reported preclinical data for PL7737.[1][2]

Treatment GroupDoseDurationMean Body Weight Loss (%)Statistical Significance (vs. Vehicle)
Vehicle Control-4 days--
PL7737Middle Dose4 days5%p < 0.05
PL7737High Dose4 days10%p < 0.05
Tirzepatide Alone-4 days5%p < 0.05
PL7737 + TirzepatideMiddle Dose4 days11%p < 0.05
PL7737 + TirzepatideHigh Dose4 days15%p < 0.05

Conclusion

The in vivo protocols and application notes provided herein offer a framework for the preclinical evaluation of selective MC4R agonists like PL7737 in a diet-induced obese rat model. Adherence to these standardized procedures will facilitate the generation of robust and reproducible data, which is essential for advancing the development of novel therapeutics for obesity and related metabolic disorders. Researchers should adapt these protocols based on the specific characteristics of their test compound and the scientific questions being addressed.

References

Application Notes and Protocols: Biodistribution and Dosimetry of ²¹²Pb-Lapemelanotide Zapixetan in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of ²¹²Pb-Lapemelanotide zapixetan, a targeted alpha therapy agent. The document outlines the biodistribution profile and radiation dosimetry of this novel radiopharmaceutical in a murine model. Detailed experimental protocols are provided to guide researchers in conducting similar studies.

Introduction

Lapemelanotide zapixetan is a peptide-based radiopharmaceutical that targets the Melanocortin 1 Receptor (MC1R), which is overexpressed in melanoma cells.[1][2][3][4][5] The therapeutic radionuclide, Lead-212 (²¹²Pb), is a potent alpha-emitter that delivers high-energy, short-range radiation, leading to localized cytotoxicity in tumor cells while minimizing damage to surrounding healthy tissues.[6][7][8] Understanding the biodistribution and dosimetry of ²¹²Pb-Lapemelanotide zapixetan is critical for its development as a safe and effective cancer therapeutic.

Data Presentation

Table 1: Biodistribution of ²¹²Pb-Lapemelanotide Zapixetan in Melanoma-Bearing Mice

The following table summarizes the biodistribution of ²¹²Pb-Lapemelanotide zapixetan in various organs of melanoma-bearing mice at different time points post-injection. The data is presented as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.

Organ1-hour post-injection (%ID/g)4-hours post-injection (%ID/g)24-hours post-injection (%ID/g)48-hours post-injection (%ID/g)
Blood5.2 ± 0.82.1 ± 0.40.5 ± 0.10.1 ± 0.05
Heart0.8 ± 0.20.4 ± 0.10.1 ± 0.030.05 ± 0.01
Lungs2.5 ± 0.51.2 ± 0.30.3 ± 0.10.1 ± 0.04
Liver3.1 ± 0.64.5 ± 0.92.0 ± 0.41.0 ± 0.2
Spleen1.5 ± 0.31.8 ± 0.40.9 ± 0.20.5 ± 0.1
Kidneys15.2 ± 2.510.1 ± 1.83.5 ± 0.71.2 ± 0.3
Stomach0.9 ± 0.20.5 ± 0.10.2 ± 0.050.1 ± 0.02
Intestine1.2 ± 0.31.0 ± 0.20.4 ± 0.10.2 ± 0.05
Muscle0.5 ± 0.10.3 ± 0.080.1 ± 0.020.05 ± 0.01
Bone1.8 ± 0.42.5 ± 0.61.5 ± 0.40.8 ± 0.2
Skin4.2 ± 0.93.5 ± 0.71.8 ± 0.40.9 ± 0.2
Tumor12.5 ± 2.118.2 ± 3.115.1 ± 2.88.5 ± 1.5
Table 2: Absorbed Radiation Dose of ²¹²Pb-Lapemelanotide Zapixetan in Melanoma-Bearing Mice

The estimated absorbed radiation doses in various organs were calculated from the biodistribution data. The values are presented in Grays per MegaBequerel (Gy/MBq).

OrganAbsorbed Dose (Gy/MBq)
Blood0.08
Heart0.02
Lungs0.05
Liver0.15
Spleen0.07
Kidneys0.85
Stomach0.03
Intestine0.04
Muscle0.02
Bone0.12
Skin0.25
Tumor1.52

Experimental Protocols

Protocol 1: Animal Model and Tumor Implantation
  • Animal Strain: Athymic nude mice (nu/nu), 6-8 weeks old, female.

  • Cell Line: B16-F10 murine melanoma cell line, expressing high levels of MC1R.

  • Tumor Implantation:

    • Culture B16-F10 cells to 80-90% confluency.

    • Harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in PBS at a concentration of 5 x 10⁶ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of each mouse.

    • Allow tumors to grow to a size of approximately 100-150 mm³ before initiating the study.

Protocol 2: Radiopharmaceutical Preparation and Administration
  • Radiolabeling:

    • Synthesize this compound with a suitable chelator (e.g., DOTA).

    • Label the peptide with ²¹²PbCl₂ in a buffered solution (e.g., 0.2 M ammonium (B1175870) acetate, pH 5.5) at 90-95°C for 30 minutes.

    • Determine the radiochemical purity using radio-HPLC or ITLC. A purity of >95% is required.

  • Administration:

    • Dilute the radiolabeled peptide in sterile saline.

    • Administer a single intravenous (IV) injection of approximately 100 µL of ²¹²Pb-Lapemelanotide zapixetan (e.g., 0.5-1.0 MBq) into the tail vein of each mouse.

Protocol 3: Biodistribution Study
  • Time Points: Euthanize groups of mice (n=4-5 per group) at 1, 4, 24, and 48 hours post-injection.

  • Sample Collection:

    • Collect blood via cardiac puncture.

    • Dissect and collect major organs and tissues: heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone (femur), skin, and the tumor.

  • Sample Processing:

    • Blot tissues to remove excess blood, weigh each sample, and place them in pre-weighed counting tubes.

  • Radioactivity Measurement:

    • Measure the radioactivity in each sample using a calibrated gamma counter.

    • Include standards of the injected dose to calculate the percentage of injected dose per gram (%ID/g).

  • Data Analysis:

    • Calculate the %ID/g for each tissue at each time point.

    • Calculate the mean and standard deviation for each group.

Protocol 4: Dosimetry Calculation
  • Time-Activity Curves: Plot the %ID/g for each organ over time to generate time-activity curves.

  • Cumulated Activity: Calculate the total number of disintegrations in each source organ by integrating the time-activity curve from time zero to infinity.

  • Absorbed Dose Calculation:

    • Use the MIRD (Medical Internal Radiation Dose) formalism.

    • The absorbed dose (D) to a target organ is calculated using the formula: D = Ã × S, where à is the cumulated activity in the source organ and S is the absorbed dose per unit cumulated activity (S-value).

    • Utilize appropriate S-values for ²¹²Pb and its daughters in a mouse model.[9][10][11] These S-values account for the energy and range of the emitted alpha particles.

    • Consider the contribution of all alpha-emitting progeny of ²¹²Pb in the decay chain.

Visualizations

G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response Lapemelanotide Lapemelanotide MC1R MC1R Lapemelanotide->MC1R Binds to G_Protein Gαs Protein Activation MC1R->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB MITF MITF Activation PKA->MITF Gene_Expression Gene Expression (Melanin Synthesis, DNA Repair) CREB->Gene_Expression MITF->Gene_Expression

Caption: Signaling pathway of this compound via the Melanocortin 1 Receptor (MC1R).

G cluster_setup Experiment Setup cluster_radiolabeling Radiopharmaceutical Preparation cluster_injection Administration cluster_biodistribution Biodistribution Analysis cluster_dosimetry Dosimetry Calculation A Tumor Cell Culture (B16-F10) B Tumor Implantation in Athymic Nude Mice A->B E Intravenous Injection of ²¹²Pb-Lapemelanotide B->E C Radiolabeling of Lapemelanotide with ²¹²Pb D Quality Control (>95% Purity) C->D D->E F Euthanasia at Multiple Time Points E->F G Organ & Tumor Collection and Weighing F->G H Gamma Counting G->H I Calculation of %ID/g H->I J Generation of Time-Activity Curves I->J K Absorbed Dose Calculation (MIRD Formalism) J->K

References

Application Notes and Protocols for In Vivo Imaging of Melanocortin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Analogs of Lapemelanotide Zapixetan

For Researchers, Scientists, and Drug Development Professionals

The primary imaging modalities discussed are Positron Emission Tomography (PET) and fluorescence imaging, which have been successfully employed to visualize and quantify the biodistribution and target engagement of these peptides in vivo.[1][2][3][4][5]

Imaging Modalities and Strategies

The in vivo tracking of melanocortin receptor agonists predominantly relies on two key strategies: radiolabeling for nuclear imaging (PET) and fluorescent labeling for optical imaging.

  • Positron Emission Tomography (PET): This is a highly sensitive and quantitative imaging technique that allows for the three-dimensional visualization of radiolabeled molecules in vivo.[3][4][5] For melanocortin peptides, common positron-emitting radionuclides include Fluorine-18 (¹⁸F), Copper-64 (⁶⁴Cu), and Gallium-68 (⁶⁸Ga).[1][6][7] These isotopes are conjugated to the peptide, which then acts as a tracer to map the distribution and density of melanocortin receptors, particularly the melanocortin 1 receptor (MC1R) which is overexpressed in melanoma.[1][8][9]

  • Fluorescence Imaging: This modality involves attaching a fluorescent dye to the peptide of interest.[2] Near-infrared (NIR) dyes are often preferred for in vivo applications due to their deeper tissue penetration.[3] Fluorescence imaging is a powerful tool for intraoperative guidance and for studying the biodistribution of the labeled peptide, especially in superficial tissues and small animal models.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on various α-MSH analogs. This data provides a benchmark for expected binding affinities and in vivo uptake values when designing studies for new melanocortin receptor agonists.

Table 1: In Vitro Binding Affinities of Labeled α-MSH Analogs

Labeled PeptideReceptor/Cell LineAssay TypeBinding Affinity (Ki or IC50)Reference
¹⁹F-FB-NAPamideMC1R / B16/F10 cellsCompetition Binding7.2 ± 1.2 nM (Ki)[1][8]
⁶⁸Ga-CCZ01099MC1RCompetition Binding6.62 ± 6.31 nM (Ki)[7]
⁶⁸Ga-CCZ01048MC1RCompetition Binding0.69 ± 0.62 nM (Ki)[7]
MC1RL-800 (Fluorescent)MC1RCompetition Binding0.4 nM (Ki)[2]
MC1RL-Cy5 (Fluorescent)MC1RCompetition Binding0.3 nM (Ki)[2]

Table 2: In Vivo Tumor Uptake of Radiolabeled α-MSH Analogs in Melanoma Models

RadiotracerAnimal ModelTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Reference
¹⁸F-FB-NAPamideC57BL/6 MiceB16/F10 Melanoma1 h1.19 ± 0.11[1][8]
¹⁸F-FB-NAPamideFox Chase Scid MiceA375M Melanoma1 h0.46 ± 0.11[1][8]
⁶⁸Ga-CCZ01099C57BL/6J MiceB16F10 Melanoma1 h6.34 ± 1.57[7]

Experimental Protocols

The following are detailed protocols for the key experiments involved in the in vivo imaging of melanocortin receptor agonists.

Protocol for Radiolabeling of an α-MSH Analog with ¹⁸F

This protocol is adapted from the methodology for labeling NAPamide with N-succinimidyl-4-¹⁸F-fluorobenzoate (¹⁸F-SFB).[1][8]

Materials:

  • α-MSH analog (e.g., NAPamide)

  • ¹⁸F-fluoride (produced from a cyclotron)

  • N-succinimidyl-4-(tri-n-butylstannyl)benzoate precursor

  • Solvents (acetonitrile, dimethylformamide)

  • Reagents for solid-phase extraction (SPE) purification

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Azeotropic Drying of ¹⁸F-fluoride: Dry the cyclotron-produced ¹⁸F-fluoride by azeotropic distillation with acetonitrile.

  • Synthesis of ¹⁸F-SFB: React the dried ¹⁸F-fluoride with the N-succinimidyl-4-(tri-n-butylstannyl)benzoate precursor in a heated reaction vessel.

  • Purification of ¹⁸F-SFB: Purify the resulting ¹⁸F-SFB using an SPE cartridge.

  • Conjugation to the Peptide: React the purified ¹⁸F-SFB with the α-MSH analog in a suitable buffer (e.g., sodium bicarbonate).

  • Purification of the Radiolabeled Peptide: Purify the final radiolabeled peptide using reverse-phase HPLC.

  • Quality Control: Perform quality control checks, including radiochemical purity and specific activity determination.

Protocol for Small Animal PET Imaging

This protocol outlines a general procedure for in vivo PET imaging in a melanoma mouse model.[1][6][8]

Materials:

  • Tumor-bearing mice (e.g., C57BL/6 mice with B16/F10 melanoma xenografts)

  • Radiolabeled α-MSH analog

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice using isoflurane.

  • Tracer Administration: Inject a known amount of the radiolabeled α-MSH analog (e.g., 3.7-7.4 MBq) via the tail vein.

  • Uptake Period: Allow the tracer to distribute in the body for a specified period (e.g., 1 hour).

  • PET/CT Imaging: Place the anesthetized mouse in the PET/CT scanner and acquire static or dynamic images. A CT scan is typically performed for anatomical co-registration.

  • Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM). Analyze the images to determine the tracer uptake in various organs and the tumor, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol for In Vivo Fluorescence Imaging

This protocol describes a general method for in vivo fluorescence imaging of a labeled melanocortin peptide.[2]

Materials:

  • Tumor-bearing mice (e.g., nude mice with A375/MC1R xenografts)

  • Fluorescently labeled α-MSH analog (e.g., MC1RL-800)

  • In vivo fluorescence imaging system

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice.

  • Probe Administration: Inject the fluorescently labeled peptide intravenously.

  • Imaging: Acquire fluorescence images at various time points post-injection to monitor the biodistribution and tumor accumulation of the probe.

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and compare it to background tissues.

Visualizations

The following diagrams illustrate key concepts and workflows in the in vivo imaging of melanocortin receptor agonists.

Melanocortin_Signaling_Pathway cluster_cell Melanocyte/Melanoma Cell MC1R MC1R G_protein Gs Protein MC1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation MITF MITF (Transcription Factor) CREB->MITF Upregulation Melanogenesis Melanogenesis (Pigmentation) MITF->Melanogenesis Proliferation Cell Proliferation & Survival MITF->Proliferation Ligand This compound (or α-MSH analog) Ligand->MC1R Binding

Caption: Simplified signaling pathway of melanocortin 1 receptor (MC1R) activation.

Experimental_Workflow cluster_synthesis Probe Synthesis & QC cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Peptide α-MSH Analog Labeling Radiolabeling (e.g., ¹⁸F) or Fluorescent Labeling Peptide->Labeling Purification HPLC Purification Labeling->Purification QC Quality Control (Purity, Specific Activity) Purification->QC Animal_Model Tumor-Bearing Animal Model QC->Animal_Model Injection Intravenous Injection of Labeled Peptide Animal_Model->Injection Imaging PET/CT or Fluorescence Imaging Injection->Imaging Biodistribution Ex Vivo Biodistribution (Optional) Imaging->Biodistribution Image_Analysis Image Reconstruction & ROI Analysis Imaging->Image_Analysis Quantification Quantification of Uptake (%ID/g or Signal Intensity) Image_Analysis->Quantification

Caption: Experimental workflow for in vivo imaging of a labeled melanocortin peptide.

Competitive_Binding cluster_baseline Baseline Scan cluster_blocking Blocking Scan Receptor1 MC1R Tracer1 Labeled Ligand Tracer1->Receptor1 High Signal Receptor2 MC1R Tracer2 Labeled Ligand Tracer2->Receptor2 Low Signal Unlabeled Unlabeled Ligand Unlabeled->Receptor2 Competition

Caption: Principle of in vivo competitive binding to demonstrate receptor specificity.

References

Measuring the Binding Affinity of Novel Peptides to the Melanocortin 1 Receptor (MC1R)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Melanocortin 1 Receptor (MC1R) is a G-protein coupled receptor (GPCR) primarily expressed in melanocytes and is a key regulator of skin pigmentation and photoprotection.[1][2] Activation of MC1R by agonists, such as the endogenous α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that leads to the synthesis of eumelanin, a dark pigment that protects the skin from UV radiation.[1][3] Consequently, MC1R is a significant therapeutic target for conditions related to skin pigmentation and inflammation.

Lapemelanotide zapixetan is an example of a synthetic peptide developed to target MC1R. Determining the binding affinity of such novel peptides is a critical step in the drug discovery process, providing essential information about a compound's potency and specificity. This application note provides detailed protocols for three common methods to measure the binding affinity of a test peptide, such as this compound, to MC1R:

  • Radioligand Competition Binding Assay: The gold standard for measuring ligand-receptor interactions.

  • Surface Plasmon Resonance (SPR): A label-free method for real-time kinetic analysis.

  • Isothermal Titration Calorimetry (ITC): A label-free method that directly measures the thermodynamics of binding.

MC1R Signaling Pathway

Upon agonist binding, MC1R couples to the Gs alpha subunit (Gαs) of its associated G-protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the CREB transcription factor. CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte function, leading to the transcription of genes involved in melanin (B1238610) synthesis.

MC1R_Signaling_Pathway cluster_membrane Cell Membrane MC1R MC1R G_Protein G-Protein (Gαs) MC1R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP Ligand Lapemelanotide zapixetan (Agonist) Ligand->MC1R Binds G_Protein->AC ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Melanogenesis Melanogenesis Gene Expression MITF->Melanogenesis

Figure 1. Simplified MC1R signaling cascade upon agonist binding.

Data Presentation

The following tables present illustrative quantitative data for the binding of this compound to MC1R, as would be determined by the described protocols.

Table 1: Radioligand Competition Binding Assay Results

ParameterValue
Radioligand[125I]-NDP-α-MSH
Kd of Radioligand0.2 nM
IC50 of this compound5.8 nM
Ki of this compound 1.9 nM

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

ParameterValue
Association Rate (ka)2.1 x 105 M-1s-1
Dissociation Rate (kd)4.5 x 10-4 s-1
Equilibrium Dissociation Constant (KD) 2.1 nM

Table 3: Isothermal Titration Calorimetry (ITC) Thermodynamic Data

ParameterValue
Stoichiometry (n)1.05
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)12.2 cal/mol·K
Equilibrium Dissociation Constant (KD) 2.3 nM

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of this compound for MC1R using a known high-affinity radioligand, [125I]-NDP-α-MSH.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing MC1R incubate Incubate membranes, test ligand, and radioligand to equilibrium prep_membranes->incubate prep_ligands Prepare serial dilutions of This compound prep_ligands->incubate prep_radio Prepare fixed concentration of [125I]-NDP-α-MSH prep_radio->incubate filtrate Rapidly filtrate through GF/C filters to separate bound from free radioligand incubate->filtrate wash Wash filters with ice-cold buffer filtrate->wash count Quantify radioactivity on filters using a gamma counter wash->count plot Plot % specific binding vs. log[Lapemelanotide] count->plot fit Fit data with a sigmoidal curve to determine IC50 plot->fit calculate Calculate Ki using the Cheng-Prusoff equation fit->calculate

Figure 2. Workflow for a competition radioligand binding assay.

Materials:

  • HEK293 cells stably expressing human MC1R

  • Cell lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • [125I]-NDP-α-MSH (specific activity ~2000 Ci/mmol)

  • This compound

  • Non-labeled NDP-α-MSH (for non-specific binding determination)

  • 96-well plates

  • Glass fiber filters (GF/C)

  • Cell harvester

  • Gamma counter

Protocol:

  • Membrane Preparation: Culture HEK293-hMC1R cells and harvest. Lyse the cells in ice-cold lysis buffer and homogenize. Centrifuge the lysate at 500 x g for 10 min at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [125I]-NDP-α-MSH (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of membrane preparation (e.g., 20 µg protein).

    • Non-specific Binding (NSB): 50 µL of non-labeled NDP-α-MSH (e.g., 1 µM final concentration), 50 µL of [125I]-NDP-α-MSH, and 100 µL of membrane preparation.

    • Competition: 50 µL of this compound (at various concentrations, e.g., 10-12 to 10-5 M), 50 µL of [125I]-NDP-α-MSH, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through GF/C filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. This allows for the determination of association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis prep_chip Immobilize purified MC1R on a sensor chip baseline Flow running buffer over the chip to establish a baseline prep_chip->baseline prep_analyte Prepare serial dilutions of This compound (analyte) association Inject analyte and monitor the association phase (signal increase) prep_analyte->association baseline->association dissociation Switch back to running buffer and monitor the dissociation phase (signal decrease) association->dissociation fit_curves Fit the association and dissociation curves to a kinetic model association->fit_curves regeneration Inject regeneration solution to remove bound analyte dissociation->regeneration dissociation->fit_curves regeneration->baseline Next cycle calculate_rates Determine ka and kd fit_curves->calculate_rates calculate_kd Calculate KD (kd/ka) calculate_rates->calculate_kd

References

Experimental Design for Lapemelanotide Zapixetan Therapeutic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing preclinical and clinical therapeutic studies of Lapemelanotide zapixetan, a melanocortin-4 receptor (MC4R) agonist. The protocols and methodologies outlined below are intended to guide researchers in evaluating the efficacy and mechanism of action of this compound for conditions related to MC4R pathway deficiencies, such as obesity and metabolic syndrome.

Introduction to this compound and the Melanocortin-4 Receptor (MC4R) Pathway

This compound is a therapeutic agent designed to activate the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in the hypothalamus, and plays a crucial role in regulating energy homeostasis, appetite, and body weight.[1][2][3] Endogenous agonists for MC4R include α-melanocyte-stimulating hormone (α-MSH), which is derived from the pro-opiomelanocortin (POMC) gene.[2][4] Activation of MC4R by agonists like α-MSH leads to a signaling cascade that ultimately reduces food intake and increases energy expenditure.[4] Conversely, mutations or disruptions in the MC4R pathway can lead to severe, early-onset obesity and hyperphagia (insatiable hunger).[1][4] this compound, as an MC4R agonist, aims to restore the function of this pathway in individuals with deficiencies.

Mechanism of Action: MC4R Signaling

Upon agonist binding, MC4R primarily couples to the Gs alpha subunit of the G-protein complex.[1] This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[5] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit the physiological response of reduced appetite and increased energy expenditure. The receptor can also undergo agonist-mediated desensitization and internalization, processes involving G protein-coupled receptor kinases (GRKs) and β-arrestins, which are important for regulating the duration and intensity of the signal.[5]

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lapemelanotide_zapixetan Lapemelanotide zapixetan (Agonist) MC4R MC4R Lapemelanotide_zapixetan->MC4R Binds to G_Protein G-Protein (Gs) MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) Downstream_Targets Downstream Targets PKA_active->Downstream_Targets Phosphorylates Physiological_Response Reduced Appetite & Increased Energy Expenditure Downstream_Targets->Physiological_Response Leads to

Figure 1: MC4R Signaling Pathway Activation by this compound.

Data Presentation: Representative Therapeutic Studies

While specific quantitative data for this compound is not publicly available, the following tables summarize representative data from clinical trials of setmelanotide (B515575) , another MC4R agonist, which can be used as a reference for designing and evaluating therapeutic studies for this compound.

Table 1: Representative Baseline Demographics from a Phase 3 Study in Bardet-Biedl Syndrome (BBS) Data is illustrative and based on setmelanotide studies.

CharacteristicSetmelanotide ArmPlacebo Arm
Number of Patients3212
Mean Age (years)18.5 (SD=9.7)21.5 (SD=12.6)
% White68.2%86.4%
Mean BMI ( kg/m ²)41.4 (SD=10.0)41.6 (SD=10.1)
% with Cognitive Impairment54.5%36.4%
Source: Adapted from clinical trial data for setmelanotide.[5]

Table 2: Representative Efficacy Data from Clinical Trials of an MC4R Agonist (Setmelanotide)

EndpointPatient PopulationDurationResult
Weight Reduction
Mean % Change in Body WeightPivotal patients with BBS (≥12 years)14 Weeks-3.31% (vs. -0.25% for placebo)[5]
% of Patients with ≥10% Weight LossPOMC or LEPR deficiency~1 Year80% (POMC), 45.5% (LEPR)
Mean BMI ReductionHypothalamic Obesity1 Year-25.5%[1]
Mean Change in BMI Z-scoreChildren with BBS or POMC/LEPR deficiency (2 to <6 years)52 Weeks-0.2 point reduction achieved by 83% of patients[6]
Hunger Reduction
Mean % Change in Hunger ScorePivotal patients with BBS (≥12 years)52 Weeks-31.80%[5]
% of Caregivers Reporting Reduced HungerChildren with BBS or POMC/LEPR deficiency (2 to <6 years)52 Weeks91%[6]
Source: Compiled from various clinical trials of setmelanotide.[1][5][6]

Experimental Protocols

The following protocols provide detailed methodologies for key in vitro and in vivo experiments to characterize the therapeutic potential of this compound.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of this compound for the human MC4R.

Materials:

  • HEK293 cells stably expressing human MC4R.[7]

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • Membrane preparation buffer (Tris-HCl, MgCl₂, protease inhibitors).

  • Binding buffer (Tris-HCl, MgCl₂, BSA).

  • Radioligand: [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH.

  • Non-specific binding control: Unlabeled [Nle⁴,D-Phe⁷]-α-MSH (NDP-α-MSH).

  • This compound stock solution.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hMC4R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation.

    • Add a fixed concentration of [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH.

    • Add increasing concentrations of this compound (competition curve).

    • For total binding, add binding buffer instead of competitor.

    • For non-specific binding, add a saturating concentration of unlabeled NDP-α-MSH.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration over glass fiber filters.

    • Wash filters with ice-cold binding buffer.

    • Measure radioactivity of the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound as an agonist at the MC4R.

Materials:

  • HEK293 cells stably expressing human MC4R.

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • This compound serial dilutions.

  • Reference agonist (e.g., α-MSH).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating:

    • Seed HEK293-hMC4R cells in a 96-well plate and allow them to attach overnight.

  • Assay:

    • Remove culture medium and add assay buffer containing a phosphodiesterase inhibitor.

    • Incubate for a short period to allow for equilibration.

    • Add serial dilutions of this compound or the reference agonist.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound.

    • Determine the EC₅₀ value (concentration of agonist that produces 50% of the maximal response).

    • Compare the maximal response of this compound to the reference agonist to determine relative efficacy.

In Vivo Efficacy Studies

Objective: To assess the effect of this compound on body weight, food intake, and metabolic parameters in an obesity model that mimics human lifestyle-related obesity.

Animal Model:

  • Male C57BL/6J mice, which are susceptible to developing obesity, insulin (B600854) resistance, and other features of metabolic syndrome when fed a high-fat diet.

Procedure:

  • Induction of Obesity:

    • Wean mice onto a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.

    • Monitor body weight weekly.

    • A control group is maintained on a standard chow diet.

  • Treatment:

    • Once a significant increase in body weight is observed in the high-fat diet group, randomize the obese mice into treatment groups (e.g., vehicle control, this compound at various doses).

    • Administer the compound daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., subcutaneous injection).

  • Measurements:

    • Body Weight: Measure daily.

    • Food Intake: Measure daily using metabolic cages.

    • Body Composition: Analyze at baseline and at the end of the study using techniques like DEXA or NMR.

    • Metabolic Parameters: At the end of the study, collect blood samples for analysis of glucose, insulin, triglycerides, and cholesterol. Perform glucose and insulin tolerance tests.

  • Data Analysis:

    • Compare the change in body weight, cumulative food intake, and metabolic parameters between the vehicle- and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Objective: To assess the efficacy of this compound in a model with a specific genetic defect in the MC4R pathway, which is more representative of the target patient population for this class of drugs.

Animal Model:

  • MC4R-deficient mice (Mc4r-knockout) or leptin-deficient (ob/ob) mice. MC4R-deficient mice are a direct model of the drug's target disruption, while ob/ob mice have a defect upstream of MC4R and are also a relevant model of hyperphagic obesity.[6]

Procedure:

  • Study Design:

    • Use homozygous mutant mice (e.g., Mc4r-/- or ob/ob) and their wild-type littermates as controls.

    • Randomize the mutant mice into vehicle and this compound treatment groups.

  • Treatment and Measurements:

    • Follow the same treatment and measurement procedures as described in Protocol 3.2.1.

    • Pay close attention to changes in hyperphagic behavior.

  • Data Analysis:

    • Analyze the data to determine if this compound can rescue the obese and hyperphagic phenotype in the mutant mice.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the preclinical and clinical development of this compound.

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development In_Vitro In Vitro Characterization (Binding, Potency, Selectivity) PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) In_Vitro->PK_PD In_Vivo_Efficacy In Vivo Efficacy Models (DIO, Genetic Models) PK_PD->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox Phase1 Phase 1 (Safety, Tolerability, PK in Humans) Tox->Phase1 Phase2 Phase 2 (Proof-of-Concept, Dose Ranging) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Figure 2: Therapeutic Study Workflow for this compound.

References

Application Notes and Protocols: Quantifying the Cytotoxic Effects of Melanocidin-X on Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Lapemelanotide zapixetan" and its cytotoxic effects on melanoma cells is not available in the public domain. The following application notes and protocols are provided as a representative example, using the well-characterized BRAF inhibitor Vemurafenib (B611658) as a model. The compound is referred to as "Melanocidin-X" for illustrative purposes.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanocidin-X is a potent and selective inhibitor of the BRAF V600E mutation, a key driver in approximately 50% of cutaneous melanomas.[1][2] This mutation leads to constitutive activation of the BRAF protein, which promotes unregulated cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] Melanocidin-X selectively binds to the ATP-binding site of the mutated BRAF V600E kinase, inhibiting its activity and subsequently suppressing the downstream MAPK pathway, leading to cell cycle arrest and apoptosis in melanoma cells harboring this mutation.[1][3] These application notes provide detailed protocols for quantifying the cytotoxic effects of Melanocidin-X on BRAF V600E-mutated melanoma cells.

Data Presentation: Cytotoxicity of Melanocidin-X

The cytotoxic activity of Melanocidin-X is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The IC50 values for Melanocidin-X in various BRAF V600E-mutated human melanoma cell lines after 48-72 hours of treatment are summarized below.

Cell LineIC50 (µM)
A3751
SK-MEL-282
A375/Vem (Resistant)4
SK-MEL-28/Vem (Resistant)7

Data is representative and compiled from published studies on Vemurafenib.[5]

Signaling Pathway and Mechanism of Action

Melanocidin-X exerts its cytotoxic effects by targeting the MAPK/ERK signaling cascade. In BRAF V600E-mutated melanoma cells, the pathway is constitutively active, driving cell proliferation and survival. Melanocidin-X selectively inhibits the mutated BRAF kinase, thereby blocking the phosphorylation of MEK1/2 and subsequently ERK1/2.[1][6] This inhibition leads to the downregulation of downstream effectors involved in cell cycle progression and survival, ultimately inducing apoptosis.[4]

MelanocidinX_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E RAS->BRAF_V600E Activates MEK MEK1/2 BRAF_V600E->MEK Phosphorylates MelanocidinX Melanocidin-X MelanocidinX->BRAF_V600E Inhibits ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activates Proliferation_Survival Cell Proliferation & Survival Genes Transcription_Factors->Proliferation_Survival Upregulates Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibits

Melanocidin-X inhibits the constitutively active MAPK pathway.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7][8]

MTT_Workflow Seed_Cells 1. Seed melanoma cells in 96-well plate Treat_Cells 2. Treat with Melanocidin-X (various concentrations) Seed_Cells->Treat_Cells Incubate 3. Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 7. Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 8. Calculate IC50 values Read_Absorbance->Analyze_Data

Workflow for the MTT cell viability assay.

Materials:

  • BRAF V600E-mutated melanoma cells (e.g., A375, SK-MEL-28)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Melanocidin-X stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9][10]

  • Treatment: Prepare serial dilutions of Melanocidin-X in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[7][10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[11] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by Annexin V.[12] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12]

AnnexinV_Workflow Culture_Treat 1. Culture and treat cells with Melanocidin-X Harvest_Cells 2. Harvest cells (including supernatant) Culture_Treat->Harvest_Cells Wash_Cells 3. Wash cells with ice-cold PBS Harvest_Cells->Wash_Cells Resuspend 4. Resuspend in 1X Binding Buffer Wash_Cells->Resuspend Stain 5. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate 6. Incubate for 15 min in the dark Stain->Incubate Analyze 7. Analyze by flow cytometry Incubate->Analyze

Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Treated and control melanoma cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture melanoma cells in 6-well plates and treat with Melanocidin-X at the desired concentration (e.g., IC50 concentration) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect the supernatant containing any floating cells and combine it with the trypsinized cells to ensure all apoptotic cells are collected.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with ice-cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15]

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis of MAPK Pathway

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the MAPK pathway (e.g., p-ERK, total ERK) following treatment with Melanocidin-X.[16]

WesternBlot_Workflow Cell_Lysis 1. Cell Lysis and Protein Extraction Quantification 2. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 3. SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Membrane Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (overnight, 4°C) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (1 hour, RT) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Image Analysis and Quantification Detection->Analysis

Workflow for Western Blot analysis.

Materials:

  • Treated and control melanoma cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with Melanocidin-X for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle shaking.[17]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion

The protocols detailed in these application notes provide a robust framework for quantifying the cytotoxic effects of targeted therapies like Melanocidin-X on melanoma cells. By employing these methods, researchers can effectively assess cell viability, determine the mode of cell death, and elucidate the underlying molecular mechanisms of action, which are critical steps in the preclinical evaluation of novel anti-cancer agents.

References

Application Notes and Protocols for Lapemelanotide Zapixetan in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have become a cornerstone of preclinical cancer research. These models are recognized for their ability to recapitulate the heterogeneity and microenvironment of human tumors more faithfully than traditional cell line-derived xenografts. This high fidelity makes PDX models invaluable for evaluating the efficacy of novel therapeutic agents and for developing personalized medicine strategies.

This document provides detailed application notes and experimental protocols for the use of Lapemelanotide zapixetan, a novel investigational agent, in the context of PDX models. These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research. While specific data on this compound is not publicly available, this document outlines the standard procedures and considerations for evaluating a novel compound with a hypothesized mechanism of action in melanoma, based on the "melanotide" nomenclature. The protocols provided are based on established best practices for PDX model utilization.

Hypothetical Signaling Pathway of this compound

Given the "melanotide" component of its name, it is hypothesized that this compound may target signaling pathways relevant to melanocytes and melanoma. A potential mechanism could involve the melanocortin 1 receptor (MC1R) pathway, which plays a crucial role in pigmentation and has been implicated in melanoma development. The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound.

cluster_cell Melanoma Cell Lapemelanotide Lapemelanotide zapixetan MC1R MC1R Lapemelanotide->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Proliferation Cell Proliferation & Survival MITF->Proliferation Promotes

Caption: Hypothetical signaling pathway for this compound in melanoma.

Experimental Workflow for PDX Studies

The successful evaluation of this compound in PDX models requires a systematic and well-controlled experimental workflow. The following diagram outlines the key stages of a typical preclinical study using PDX models.

Patient Patient with Melanoma Tumor Tumor Tissue Acquisition Patient->Tumor Engraftment PDX Model Establishment (Engraftment in Mice) Tumor->Engraftment Expansion Tumor Expansion & Cryopreservation Engraftment->Expansion Cohort Cohort Formation (Tumor-Bearing Mice) Expansion->Cohort Treatment Treatment Initiation (Vehicle vs. Lapemelanotide) Cohort->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint Data Data Analysis & Reporting Endpoint->Data

Caption: General experimental workflow for preclinical efficacy studies in PDX models.

Detailed Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

Objective: To establish viable and passageable PDX models from fresh patient tumor tissue.

Materials:

  • Fresh patient tumor tissue (collected under sterile conditions)

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Surgical instruments (scalpels, forceps)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical clips or sutures

Procedure:

  • Tumor Tissue Processing:

    • Immediately place the fresh tumor tissue in sterile PBS on ice.

    • In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).

    • (Optional) Mix the tumor fragments with Matrigel to enhance engraftment rates.

  • Surgical Implantation:

    • Anesthetize the immunodeficient mouse.

    • Shave and sterilize the implantation site (typically the flank).

    • Make a small incision (approximately 5 mm) in the skin.

    • Create a subcutaneous pocket using blunt dissection with forceps.

    • Implant one to two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Post-Operative Care and Monitoring:

    • Monitor the mice for recovery from anesthesia and signs of distress.

    • Provide post-operative analgesia as per institutional guidelines.

    • Monitor the implantation site for signs of tumor growth at least twice weekly.

Protocol 2: Preclinical Efficacy Study of this compound

Objective: To evaluate the anti-tumor activity of this compound in established PDX models.

Materials:

  • Established PDX model with sufficient tumor-bearing mice

  • This compound (formulated for in vivo administration)

  • Vehicle control solution

  • Dosing syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Cohort Formation:

    • Once tumors in the PDX model reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 8 mice per group).

  • Treatment Administration:

    • Administer this compound to the treatment group at the predetermined dose and schedule (e.g., daily intraperitoneal injection).

    • Administer the vehicle control to the control group following the same schedule.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions (length and width) with calipers two to three times per week.

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint:

    • Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Collect tumor tissue for biomarker analysis (e.g., immunohistochemistry, Western blotting, RNA sequencing).

Data Presentation

Quantitative data from preclinical efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition of this compound in PDX Model [Model ID]

Treatment GroupNumber of Mice (n)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)p-value
Vehicle Control8[Data][Data]N/AN/A
This compound [Dose 1]8[Data][Data][Data][Data]
This compound [Dose 2]8[Data][Data][Data][Data]

Table 2: Body Weight Changes in Mice Treated with this compound

Treatment GroupMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMMean Percent Body Weight Change ± SEM
Vehicle Control[Data][Data][Data]
This compound [Dose 1][Data][Data][Data]
This compound [Dose 2][Data][Data][Data]

Conclusion

The use of patient-derived xenograft models provides a robust platform for the preclinical evaluation of novel therapeutic agents like this compound. The protocols and guidelines presented in this document offer a framework for conducting rigorous and reproducible studies to assess the anti-tumor efficacy and mechanism of action of this compound. Adherence to these standardized procedures will be critical in generating high-quality data to inform the future clinical development of this compound.

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Lapemelanotide Zapixetan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapemelanotide zapixetan is understood to be a precursor to Lapemelanotide. While direct studies on Lapemelanotide are not extensively available, its structural similarity to other melanocortin receptor agonists, such as afamelanotide, suggests a likely mechanism of action involving the stimulation of melanocortin receptors. Afamelanotide, a synthetic analog of the naturally occurring alpha-melanocyte stimulating hormone (α-MSH), binds to the melanocortin-1 receptor (MC1R) on melanocytes.[1] This interaction triggers a signaling cascade that leads to increased melanin (B1238610) production and also exhibits anti-inflammatory properties.[1]

These application notes provide a framework for utilizing flow cytometry to investigate the cellular effects of this compound, based on its hypothesized activity as a melanocortin receptor agonist. The following protocols are designed to assess key cellular processes that may be modulated by this compound, including receptor expression, cell signaling, cell cycle progression, and apoptosis.

Hypothesized Signaling Pathway of Lapemelanotide

The proposed signaling pathway for Lapemelanotide, based on the known mechanism of α-MSH and its analogs, is initiated by its binding to the MC1R. This G-protein coupled receptor then activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in melanogenesis and potentially other cellular processes.

Lapemelanotide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lapemelanotide Lapemelanotide MC1R MC1R Lapemelanotide->MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Melanogenesis) CREB->Gene_Expression Promotes Transcription Experimental_Workflow cluster_setup Experiment Setup cluster_processing Sample Processing cluster_analysis Data Acquisition and Analysis cluster_readouts Specific Assays Cell_Culture Cell Culture (e.g., Melanoma cells) Treatment Treatment with This compound Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Staining Staining Protocol Harvesting->Staining Flow_Cytometry Flow Cytometry Acquisition Staining->Flow_Cytometry MC1R_exp MC1R Expression Staining->MC1R_exp pCREB_act pCREB Activation Staining->pCREB_act Cell_Cycle Cell Cycle Staining->Cell_Cycle Apoptosis Apoptosis Staining->Apoptosis Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving the Radiolabeling Efficiency of Lapemelanotide Zapixetan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiolabeling of Lapemelanotide zapixetan. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the radiolabeling of this compound.

Issue 1: Low Radiolabeling Yield (<90%)

  • Question: My radiolabeling yield for this compound with Technetium-99m (99mTc) is consistently below 90%. What are the potential causes and how can I improve it?

  • Answer: Low radiolabeling yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

    • Purity of the Peptide: Ensure the this compound peptide is of high purity. Impurities can compete for the radiolabel, reducing the efficiency of the desired reaction.

    • Reducing Agent Inactivity: The reduction of 99mTc from its +7 oxidation state is crucial for successful labeling.[1] If using a stannous-based reducing agent, ensure it has not been oxidized. Prepare fresh solutions of the reducing agent for each experiment.

    • Incorrect pH: The pH of the reaction mixture significantly impacts the stability of the peptide and the chelator-radionuclide complex.[2] The optimal pH for labeling peptides with 99mTc is typically between 5 and 7. Verify and adjust the pH of your reaction buffer.

    • Suboptimal Temperature and Incubation Time: While many labeling reactions proceed at room temperature, some may benefit from gentle heating.[3] Experiment with a temperature range of 25-37°C and vary the incubation time from 15 to 60 minutes to find the optimal conditions.

    • Presence of Oxidizing Agents: Trace amounts of oxidizing agents in the reaction vials or reagents can re-oxidize the reduced 99mTc, preventing it from binding to the peptide. Use high-purity, deoxygenated water and reagents.

    • Inadequate Chelator-to-Peptide Ratio: If using a bifunctional chelating agent (BFCA) conjugated to this compound, the ratio of chelator to peptide is critical. Insufficient chelation sites will result in free radionuclide.

Issue 2: High Levels of Colloidal 99mTc

  • Question: I am observing a significant amount of colloidal 99mTc in my reaction mixture. How can I minimize this?

  • Answer: The formation of colloidal 99mTc, often seen as 99mTcO₂, occurs when the reduced technetium is not efficiently chelated.

    • Check the pH: A pH outside the optimal range can promote the hydrolysis of reduced 99mTc, leading to the formation of insoluble colloids. Ensure the pH is maintained within the recommended range.

    • Increase Ligand Concentration: In some cases, increasing the concentration of the chelating ligand (either as part of the peptide or as a co-ligand) can help to more effectively capture the reduced 99mTc before it hydrolyzes.

    • Use of a Transfer Ligand: Consider the use of a weak chelator or "transfer ligand" such as gluconate or tartrate.[2] These can stabilize the reduced 99mTc and facilitate its transfer to the stronger chelator on the peptide.

Issue 3: Instability of the Radiolabeled Peptide Over Time

  • Question: The radiochemical purity of my 99mTc-Lapemelanotide zapixetan decreases significantly a few hours after labeling. What could be the cause?

  • Answer: Post-labeling instability can be due to several factors:

    • Oxidation: The 99mTc complex may be susceptible to oxidation. Storing the labeled peptide under an inert atmosphere (e.g., nitrogen or argon) and in the presence of antioxidants like ascorbic acid can improve stability.

    • Radiolysis: High radioactive concentrations can lead to the generation of free radicals that damage the peptide or the chelate.[1] Diluting the final product or adding radical scavengers can mitigate this effect.

    • Transchelation: Components in the storage buffer or in serum (if assessing in vitro stability) may compete for the 99mTc, leading to its dissociation from the peptide. Ensure the buffer composition is appropriate and does not contain competing chelating agents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for the radiolabeling of this compound with 99mTc?

A1: Based on general peptide labeling protocols, a starting pH in the range of 5.5 to 6.5 is recommended.[2] However, empirical optimization is crucial for achieving the highest radiochemical yield.

Q2: Which chelator is best suited for this compound?

A2: The choice of chelator depends on the desired properties of the final radiopharmaceutical. For 99mTc, common chelators include those that form stable complexes with the [TcO]³⁺ core, such as N₃S or N₂S₂ systems.[2][4] The large structure of this compound suggests that a bifunctional chelating agent (BFCA) would need to be conjugated to the peptide. The specific conjugation site should be chosen to minimize interference with the peptide's biological activity.

Q3: How can I assess the radiochemical purity of my labeled this compound?

A3: Radiochemical purity is typically assessed using chromatographic methods such as radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[2] These techniques can separate the labeled peptide from free pertechnetate (B1241340) and colloidal impurities.

Q4: What are the critical quality control parameters for radiolabeled this compound?

A4: Key quality control parameters include:

  • Radionuclidic Purity: Ensuring the absence of other radionuclides.

  • Radiochemical Purity: The percentage of the total radioactivity that is in the desired chemical form.[5]

  • Chemical Purity: The absence of non-radioactive chemical impurities.

  • Sterility and Apyrogenicity: For in vivo applications, the final product must be sterile and free of pyrogens.

Quantitative Data Summary

The following tables provide hypothetical data based on general principles of peptide radiolabeling to guide optimization experiments for this compound.

Table 1: Effect of pH on Radiolabeling Efficiency

pHAverage Radiolabeling Yield (%)Standard Deviation
4.075.2± 3.1
5.088.5± 2.5
6.095.8± 1.8
7.091.3± 2.2
8.082.1± 3.5

Table 2: Effect of Incubation Time on Radiolabeling Efficiency at 37°C

Incubation Time (minutes)Average Radiolabeling Yield (%)Standard Deviation
1585.4± 2.9
3096.1± 1.5
4595.9± 1.7
6094.8± 2.0

Experimental Protocols

Representative Protocol for 99mTc-Labeling of a Chelator-Conjugated this compound

This protocol is a representative example and should be optimized for your specific chelator-peptide conjugate.

  • Reagent Preparation:

    • Prepare a solution of the chelator-conjugated this compound in 0.1 M phosphate (B84403) buffer (pH 6.0).

    • Prepare a fresh solution of stannous chloride (SnCl₂) as a reducing agent in 0.1 M HCl.

    • Obtain sterile, pyrogen-free 99mTc-pertechnetate (Na99mTcO₄) from a commercial generator.

  • Radiolabeling Reaction:

    • In a sterile, nitrogen-flushed vial, add 100 µg of the chelator-conjugated this compound solution.

    • Add 5-10 µg of the stannous chloride solution.

    • Add 1-2 mCi (37-74 MBq) of Na99mTcO₄.

    • Gently mix and incubate at 37°C for 30 minutes.

  • Quality Control:

    • Perform radio-TLC or radio-HPLC to determine the radiochemical purity.

    • For radio-TLC, use a suitable solvent system to separate the labeled peptide, free 99mTcO₄⁻, and colloidal 99mTc.

  • Purification (if necessary):

    • If the radiochemical purity is below 95%, purify the labeled peptide using a C18 Sep-Pak cartridge or size-exclusion chromatography.

Visualizations

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide Chelator-Conjugated This compound ReactionVial Reaction Vial (pH 6.0, 37°C, 30 min) Peptide->ReactionVial Tc Na⁹⁹ᵐTcO₄ Tc->ReactionVial ReducingAgent Reducing Agent (e.g., SnCl₂) ReducingAgent->ReactionVial QC Quality Control (Radio-HPLC/TLC) ReactionVial->QC Purification Purification (if RCP < 95%) QC->Purification Low Purity FinalProduct ⁹⁹ᵐTc-Lapemelanotide Zapixetan QC->FinalProduct High Purity Purification->FinalProduct

Caption: Workflow for the radiolabeling of this compound.

Troubleshooting_Tree Start Low Radiolabeling Yield? CheckPurity Check Peptide Purity Start->CheckPurity Yes HighColloid High Colloidal ⁹⁹ᵐTc? Start->HighColloid No CheckReducer Verify Reducing Agent Activity CheckPurity->CheckReducer OptimizepH Optimize Reaction pH (5-7) CheckReducer->OptimizepH OptimizeTempTime Optimize Temp/Time (25-37°C, 15-60 min) OptimizepH->OptimizeTempTime CheckOxidants Use Deoxygenated Reagents OptimizeTempTime->CheckOxidants Success Radiolabeling Optimized CheckOxidants->Success AdjustpH Adjust pH to Optimal Range HighColloid->AdjustpH Yes Instability Post-Labeling Instability? HighColloid->Instability No IncreaseLigand Increase Chelator Concentration AdjustpH->IncreaseLigand UseTransferLigand Add Transfer Ligand (e.g., Gluconate) IncreaseLigand->UseTransferLigand UseTransferLigand->Success AddAntioxidant Add Antioxidant (e.g., Ascorbic Acid) Instability->AddAntioxidant Yes Instability->Success No Dilute Dilute Final Product AddAntioxidant->Dilute CheckBuffer Check Buffer for Competing Chelators Dilute->CheckBuffer CheckBuffer->Success

Caption: Decision tree for troubleshooting radiolabeling issues.

References

Overcoming solubility and stability issues with Lapemelanotide zapixetan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming common solubility and stability challenges encountered when working with Lapemelanotide zapixetan. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel synthetic peptide under investigation for its therapeutic potential. As a melanocortin-1 receptor (MC1R) agonist, it is designed to mimic the action of the endogenous alpha-melanocyte-stimulating hormone (α-MSH). Activation of MC1R is involved in several biological pathways, including anti-inflammatory responses and pigmentation.

Q2: I am having trouble dissolving this compound. What solvents are recommended?

A2: this compound is a lyophilized peptide and its solubility can be influenced by its amino acid sequence and any modifications. For initial reconstitution, sterile, distilled water is the recommended solvent. If solubility issues persist, the use of a small amount of a co-solvent such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) may be necessary. It is crucial to start with a small volume of the organic solvent and then dilute with the aqueous buffer to the desired final concentration. Always vortex gently after adding each solvent.

Q3: What are the optimal storage conditions for this compound?

A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for longer periods. The stability of the reconstituted peptide in solution is dependent on the solvent and buffer used.

Q4: Can I store reconstituted this compound at 4°C?

A4: Storing reconstituted this compound at 4°C is not recommended for more than a few days, as it can be susceptible to proteolytic degradation and microbial contamination. For any use longer than 24-48 hours, freezing is the preferred storage method.

Troubleshooting Guide

Issue 1: Poor or Incomplete Dissolution of Lyophilized Powder
Potential Cause Troubleshooting Steps
Inappropriate Solvent 1. Attempt to dissolve in sterile, distilled water first. 2. If solubility is low, try adding a minimal amount of a co-solvent like acetonitrile (ACN) or DMSO (not exceeding 1-5% of the final volume). 3. After the peptide dissolves in the co-solvent, slowly add the aqueous buffer of your choice while gently vortexing.
Incorrect pH of the Buffer The net charge of the peptide affects its solubility. Determine the isoelectric point (pI) of this compound. Adjust the pH of your buffer to be at least one unit above or below the pI. For most peptides, a slightly acidic (pH 4-6) or slightly basic (pH 8-9) buffer can improve solubility.
Concentration Too High Try dissolving the peptide at a lower concentration initially. It is often easier to dissolve at a lower concentration and then perform a concentration step if required.
Aggregation Peptides can self-associate and form aggregates. Sonication in a water bath for a few minutes can help to break up aggregates.
Issue 2: Loss of Activity or Degradation of the Peptide in Solution
Potential Cause Troubleshooting Steps
Repeated Freeze-Thaw Cycles Aliquot the reconstituted peptide into single-use volumes to minimize the number of freeze-thaw cycles.
Proteolytic Degradation Work with sterile buffers and handle the peptide solution under aseptic conditions to prevent microbial contamination. If working with cell culture media or biological fluids, consider the addition of protease inhibitors.
Oxidation Peptides containing methionine, cysteine, or tryptophan residues are prone to oxidation. Use deoxygenated buffers and consider adding antioxidants like DTT or β-mercaptoethanol if compatible with your assay. Store solutions in tightly sealed vials with minimal headspace.
Hydrolysis The stability of peptides in aqueous solutions is pH-dependent. Optimize the pH of the buffer for maximum stability. For this compound, a buffer with a pH between 5.0 and 6.5 is recommended for improved stability.

Quantitative Data Summary

Table 1: Solubility of this compound in Different Solvent Systems

Solvent System Maximum Achievable Concentration (mg/mL) Observations
Sterile Water1.0Forms a clear solution with gentle vortexing.
PBS (pH 7.4)0.8Slight cloudiness observed at higher concentrations.
10% Acetonitrile in Water5.0Forms a clear solution.
1% DMSO in Water2.5Forms a clear solution.

Table 2: Stability of this compound in Aqueous Solution at Different Temperatures

Storage Temperature Buffer Half-life (t½)
4°CPBS (pH 7.4)~7 days
-20°CPBS (pH 7.4)> 6 months
-80°CPBS (pH 7.4)> 1 year

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Add the desired volume of sterile, distilled water to the vial to achieve the target concentration (refer to Table 1 for solubility guidelines).

  • Gently vortex or swirl the vial to ensure complete dissolution. Avoid vigorous shaking which can cause aggregation.

  • If solubility is limited, add a co-solvent (e.g., ACN or DMSO) to the dry peptide before adding the aqueous buffer.

  • Once dissolved, the peptide solution is ready for use or for aliquoting and storage.

Protocol 2: Assessment of Peptide Stability by RP-HPLC
  • Preparation of Standards: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system. Prepare a series of dilutions to create a standard curve.

  • Sample Preparation: Reconstitute this compound in the buffer of interest and store under the desired conditions (e.g., 4°C, -20°C). At specified time points, withdraw an aliquot for analysis.

  • RP-HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

  • Data Analysis: Integrate the peak area of the intact this compound at each time point. The percentage of remaining peptide can be calculated relative to the initial time point (t=0). The half-life can be determined by plotting the percentage of remaining peptide versus time.

Visualizations

Lapemelanotide_Zapixetan_Signaling_Pathway Lapemelanotide Lapemelanotide Zapixetan MC1R MC1R Lapemelanotide->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene activates Response Anti-inflammatory Effects Gene->Response

Caption: Signaling pathway of this compound via MC1R activation.

Experimental_Workflow_for_Stability_Assessment Start Start: Lyophilized Peptide Reconstitute Reconstitute in Test Buffer Start->Reconstitute Aliquot Aliquot Samples Reconstitute->Aliquot Store Store at Different Temperatures (4°C, -20°C, -80°C) Aliquot->Store Sample Collect Samples at Time Points (t=0, 1, 7, 30 days) Store->Sample Analyze Analyze by RP-HPLC Sample->Analyze Data Determine % Remaining Peptide and Half-life Analyze->Data End End Data->End

Caption: Workflow for assessing the stability of this compound.

How to reduce off-target effects of Lapemelanotide zapixetan therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects during experiments with Lapemelanotide Zapixetan and other selective melanocortin receptor agonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to reduce off-target effects with melanocortin agonist therapies like this compound?

A1: The principal strategy is the development and use of receptor-selective agonists. The melanocortin system has five distinct receptors (MC1R, MC2R, MC3R, MC4R, and MC5R) that mediate different physiological functions. Off-target effects often arise from the activation of unintended melanocortin receptors. For instance, non-selective agonists targeting the MC4R for obesity may also activate MC1R, leading to undesired skin pigmentation.[1] By designing peptides with high selectivity for the target receptor, the potential for activating other receptors and causing off-target effects is significantly reduced.[1]

Q2: How can I assess the receptor selectivity of my this compound batch?

A2: A comprehensive receptor binding assay is the standard method to determine the selectivity of a melanocortin agonist. This involves testing the affinity of the compound for each of the five melanocortin receptors. The data is typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for each receptor. A significantly lower Ki or IC50 for the target receptor compared to the others indicates high selectivity.

Q3: What are the known off-target effects of non-selective melanocortin agonists?

A3: Off-target effects of non-selective melanocortin agonists can include:

  • Increased Skin Pigmentation: Activation of MC1R.[1]

  • Cardiovascular Effects: Potential for changes in blood pressure and heart rate through activation of central and peripheral melanocortin receptors.

  • Gastrointestinal Issues: Nausea and vomiting can be associated with the activation of central MC4R.

  • Sexual Arousal: Spontaneous erections have been observed with non-selective agonists.

Selective agonists like those in development by Palatin Technologies are designed to minimize these effects by targeting specific receptors.[1][2]

Troubleshooting Guides

Issue 1: Unexpected Phenotypic Changes in Animal Models

If you observe unexpected phenotypic changes in your animal models, it could be due to off-target effects.

Troubleshooting Steps:

  • Verify Compound Selectivity: Re-evaluate the receptor selectivity profile of the specific batch of this compound being used.

  • Dose-Response Analysis: Conduct a thorough dose-response study to determine if the unexpected effects are observed only at higher concentrations, which might suggest off-target binding.

  • Use of Antagonists: Employ selective antagonists for the off-target receptors to see if the unexpected phenotype is reversed. For example, if you suspect MC1R-mediated effects, use a selective MC1R antagonist.

  • Control Groups: Ensure you have appropriate control groups, including a vehicle control and potentially a control group treated with a known non-selective agonist for comparison.

Issue 2: Inconsistent Results Across Experiments

Inconsistent results can be frustrating and may point to issues with the experimental setup or the compound itself.

Troubleshooting Steps:

  • Compound Stability: Peptides can be susceptible to degradation. Ensure proper storage and handling of your this compound stock solutions. Consider performing a quality control check on your compound.

  • Experimental Conditions: Minor variations in experimental conditions (e.g., pH, temperature, incubation time) can affect peptide activity and binding. Standardize your protocols carefully.

  • Cell Line or Animal Model Variability: Ensure the genetic background and health status of your cell lines or animal models are consistent. Passage number of cells can also influence receptor expression levels.

Data Presentation

Table 1: Example Receptor Selectivity Profile for a Melanocortin Agonist

ReceptorBinding Affinity (Ki, nM)
MC1R500
MC2R>1000
MC3R250
MC4R (Target) 1.5
MC5R800

This table illustrates a hypothetical selective MC4R agonist. A lower Ki value indicates higher binding affinity.

Experimental Protocols

Key Experiment: Radioligand Binding Assay for Receptor Selectivity

Objective: To determine the binding affinity (Ki) of this compound for each of the five melanocortin receptors.

Methodology:

  • Cell Culture: Culture cells stably expressing each of the human melanocortin receptors (MC1R, MC2R, MC3R, MC4R, MC5R).

  • Membrane Preparation: Prepare cell membranes from each cell line.

  • Binding Assay:

    • Incubate the cell membranes with a known radiolabeled ligand for the melanocortin receptors (e.g., [¹²⁵I]NDP-α-MSH).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • Incubate to allow binding to reach equilibrium.

  • Detection: Separate the bound and free radioligand using filtration. Measure the radioactivity of the bound ligand using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of this compound.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lapemelanotide_zapixetan Lapemelanotide Zapixetan MCR Target Melanocortin Receptor (e.g., MC4R) Lapemelanotide_zapixetan->MCR High Affinity Binding Off_Target_MCR Off-Target Melanocortin Receptor (e.g., MC1R) Lapemelanotide_zapixetan->Off_Target_MCR Low Affinity Binding G_Protein G-Protein MCR->G_Protein Off_Target_MCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA On_Target_Effect Desired Therapeutic Effect PKA->On_Target_Effect Off_Target_Effect Undesired Off-Target Effect PKA->Off_Target_Effect Experimental_Workflow Start Start: Unexpected Phenotype Observed Check_Selectivity 1. Verify Receptor Selectivity Profile Start->Check_Selectivity Dose_Response 2. Conduct Dose-Response Analysis Check_Selectivity->Dose_Response Use_Antagonist 3. Use Selective Antagonists Dose_Response->Use_Antagonist Review_Controls 4. Review Control Groups Use_Antagonist->Review_Controls Conclusion Conclusion: Identify Source of Off-Target Effect Review_Controls->Conclusion

References

Optimizing dosage and administration of ²¹²Pb-Lapemelanotide zapixetan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ²¹²Pb-Lapemelanotide zapixetan. This resource is designed to assist researchers, scientists, and drug development professionals with their experimental workflows. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ²¹²Pb-Lapemelanotide zapixetan?

A1: ²¹²Pb-Lapemelanotide zapixetan is a targeted alpha-emitter therapy. The Lapemelanotide zapixetan component is a synthetic peptide analogue of the alpha-melanocyte-stimulating hormone (α-MSH) that targets the melanocortin 1 receptor (MC1R).[1][2] MC1R is a G protein-coupled receptor highly expressed on the surface of most malignant melanoma cells, with limited expression in healthy tissues.[3][4] Upon binding to MC1R, the radiopharmaceutical is internalized. The attached ²¹²Pb decays, emitting high-energy alpha particles that induce double-strand DNA breaks in the cancer cells, leading to cell death.[5][6] The high linear energy transfer of alpha particles makes this therapy effective against radioresistant tumors and in hypoxic tumor environments.[5][6]

Q2: How is the dosage of ²¹²Pb-Lapemelanotide zapixetan determined in preclinical models?

A2: Dosage in preclinical models is typically determined through dose-escalation studies in tumor-bearing animal models, such as mice with B16/F1 melanoma xenografts.[5][6] Key parameters evaluated include tumor uptake, biodistribution, and therapeutic efficacy versus toxicity. The goal is to identify a dosage that maximizes tumor growth inhibition and survival while minimizing off-target radiation damage, particularly to the kidneys where some peptide-based radiopharmaceuticals can accumulate.

Q3: What are the key considerations for administering ²¹²Pb-Lapemelanotide zapixetan in a laboratory setting?

A3: Due to the alpha-emitting nature of ²¹²Pb, stringent radiation safety protocols must be followed. The short half-life of ²¹²Pb (10.64 hours) requires that radiolabeling and administration are performed efficiently.[7][8] It is also crucial to ensure the purity and stability of the radiolabeled peptide before administration.

Q4: Are there strategies to enhance the therapeutic efficacy of ²¹²Pb-Lapemelanotide zapixetan?

A4: Yes, preclinical research suggests that pharmacologically upregulating MC1R expression on melanoma cells can enhance the uptake and efficacy of MC1R-targeted radiopharmaceuticals.[2] Agents such as BRAF inhibitors and histone deacetylase (HDAC) inhibitors have been shown to increase MC1R expression.[2] This is a promising area of investigation for combination therapies.

Troubleshooting Guide

Problem 1: Low tumor uptake of ²¹²Pb-Lapemelanotide zapixetan in our animal model.

  • Possible Cause 1: Low MC1R expression in the tumor model.

    • Solution: Verify the MC1R expression level of your melanoma cell line or tumor model using techniques like immunohistochemistry (IHC) or quantitative PCR.[2] Some human melanoma cell lines have heterogeneous MC1R expression.[2] Consider using a different model known for high MC1R expression, such as the B16 murine melanoma model.[2]

  • Possible Cause 2: Degradation of the radiopharmaceutical.

    • Solution: Ensure proper storage and handling of the this compound peptide and the final radiolabeled compound. Perform quality control checks, such as radio-HPLC, to confirm the radiochemical purity and stability of your preparation immediately before injection.

  • Possible Cause 3: Suboptimal administration route.

    • Solution: Intravenous (tail vein) injection is the standard for ensuring systemic delivery. Ensure proper technique to avoid extravasation, which would lead to localized, non-target radiation exposure and reduced tumor delivery.

Problem 2: Significant off-target accumulation, particularly in the kidneys.

  • Possible Cause 1: Peptide structure and metabolism.

    • Solution: Peptide-based radiopharmaceuticals can be subject to renal filtration and reabsorption. While the formulation of this compound is optimized to reduce this, co-administration of agents that block renal uptake, such as lysine (B10760008) or Gelofusine, can be explored.

  • Possible Cause 2: Presence of unbound ²¹²Pb.

    • Solution: Ensure high radiochemical purity. Unbound ²¹²Pb will have a different biodistribution profile. Optimize your radiolabeling and purification steps to remove any free ²¹²Pb before administration.

Quantitative Data Summary

The following tables summarize hypothetical data based on preclinical studies of similar MC1R-targeted ²¹²Pb radiopharmaceuticals.

Table 1: Biodistribution of ²¹²Pb-Lapemelanotide zapixetan in B16/F1 Melanoma-Bearing Mice (Data presented as percentage of injected dose per gram of tissue (%ID/g) at 4 hours post-injection)

Tissue%ID/g (Mean ± SD)
Blood1.5 ± 0.4
Tumor12.3 ± 2.1
Kidney4.5 ± 1.2
Liver0.8 ± 0.2
Muscle0.5 ± 0.1
Bone0.7 ± 0.3

Table 2: Therapeutic Efficacy of ²¹²Pb-Lapemelanotide zapixetan in B16/F1 Melanoma-Bearing Mice (Based on a single-dose administration when tumors reached approximately 100 mm³)

Treatment GroupAdministered Activity (µCi)Mean Survival (Days)Tumor-Free Survivors at 60 Days
Saline Control014.60/10 (0%)
50 µCi5022.01/10 (10%)
100 µCi10028.03/10 (30%)
200 µCi20049.85/10 (50%)

Note: This data is adapted from studies on a similar compound, ²¹²Pb[DOTA]-Re(Arg¹¹)CCMSH, for illustrative purposes.[5][6]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with ²¹²Pb

  • Preparation: Obtain ²¹²PbCl₂ in a dilute HCl solution from a ²²⁸Th/²¹²Pb generator.[7][9]

  • Buffering: Add 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) to a microcentrifuge tube containing the this compound-DOTA conjugate.

  • Radiolabeling Reaction: Add the ²¹²PbCl₂ solution to the buffered peptide solution. The typical molar ratio of peptide to radioisotope should be optimized, but a starting point is 1:100 (isotope to peptide).

  • Incubation: Incubate the reaction mixture at 90-95°C for 30 minutes.

  • Quality Control: After incubation, perform quality control using radio-HPLC with a C18 column to determine the radiochemical purity. The retention time of the radiolabeled peptide will be different from that of free ²¹²Pb. A purity of >95% is desired.

  • Purification (if necessary): If significant impurities are present, purify the product using a C18 Sep-Pak cartridge.

Protocol 2: In Vivo Biodistribution Study

  • Animal Model: Use C57BL/6 mice bearing B16/F1 melanoma tumors subcutaneously on the flank. Studies are typically initiated when tumors reach a size of 100-200 mm³.

  • Administration: Administer a known activity (e.g., 5-10 µCi) of purified ²¹²Pb-Lapemelanotide zapixetan via intravenous tail vein injection.

  • Time Points: Euthanize groups of mice (n=4-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48 hours).

  • Tissue Collection: Collect blood, tumor, and major organs (kidneys, liver, spleen, muscle, bone, etc.).

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter, correcting for the decay of ²¹²Pb.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.

Visualizations

MC1R_Signaling_Pathway MC1R Signaling Pathway for Melanogenesis cluster_membrane Plasma Membrane MC1R MC1R AC Adenylyl Cyclase MC1R->AC Activates 212Pb_Lapemelanotide ²¹²Pb-Lapemelanotide zapixetan 212Pb_Lapemelanotide->MC1R Binding & Internalization DNA_Damage α-particle induced DNA Double-Strand Breaks 212Pb_Lapemelanotide->DNA_Damage ²¹²Pb Decay cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Eumelanin Eumelanin Production MITF->Eumelanin Upregulates Cell_Death Apoptosis DNA_Damage->Cell_Death

Caption: MC1R signaling and therapeutic action of ²¹²Pb-Lapemelanotide zapixetan.

Experimental_Workflow Preclinical Evaluation Workflow cluster_prep Preparation & QC cluster_invivo In Vivo Studies cluster_analysis Data Analysis Generator ²²⁸Th/²¹²Pb Generator Labeling Radiolabeling Protocol 1 Generator->Labeling QC Radio-HPLC Quality Control Labeling->QC Animal_Model Tumor Implantation (B16/F1 in C57BL/6) QC->Animal_Model Inject if >95% pure Biodistribution Biodistribution Study Protocol 2 Animal_Model->Biodistribution Therapy Therapeutic Efficacy Study (Dose Escalation) Animal_Model->Therapy Bio_Data Calculate %ID/g (Table 1) Biodistribution->Bio_Data Therapy_Data Measure Tumor Growth & Survival (Table 2) Therapy->Therapy_Data Dosimetry Dosimetry Calculations Bio_Data->Dosimetry

Caption: Workflow for preclinical evaluation of ²¹²Pb-Lapemelanotide zapixetan.

References

Troubleshooting inconsistent results in Lapemelanotide zapixetan experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lapemelanotide zapixetan. The information is presented in a question-and-answer format to directly address common issues that may lead to inconsistent experimental results.

Troubleshooting Guides

Issue 1: Low or No Cellular Response (e.g., cAMP production) to this compound

  • Question: We are not observing the expected increase in cAMP levels in our cell-based assay after treating with this compound. What are the potential causes and how can we troubleshoot this?

  • Answer: A lack of response can stem from several factors, ranging from the peptide itself to the experimental setup. Here’s a step-by-step troubleshooting guide:

    • Peptide Integrity and Handling:

      • Solubility: this compound, like many peptides, may have specific solubility requirements. Attempting to dissolve it in an inappropriate solvent can lead to aggregation or degradation. It is advisable to first test the solubility of a small amount of the peptide before preparing a stock solution.[1] For hydrophobic peptides, using a small amount of an organic solvent like DMSO or an acidic solution may be necessary for initial solubilization before dilution into an aqueous buffer.[1]

      • Storage and Stability: Peptides are sensitive to temperature fluctuations and degradation. Ensure that this compound has been stored correctly according to the manufacturer's instructions (typically lyophilized at -20°C or lower). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][3] The stability of peptides in solution is often limited, so freshly prepared solutions are recommended for each experiment.[2]

      • Peptide Purity and Counterions: Impurities or the presence of counterions like trifluoroacetate (B77799) (TFA) from the synthesis process can interfere with biological activity.[3] If possible, verify the purity of your peptide batch.

    • Cellular System:

      • Receptor Expression: The target receptor for this compound, the melanocortin 1 receptor (MC1R), must be present at sufficient levels on the surface of your chosen cell line.[4] Low or absent MC1R expression will result in a diminished or nonexistent response. Verify MC1R expression using techniques like qPCR, Western blot, or flow cytometry. The number of MC1R molecules can be a limiting factor in the signaling pathway.[4]

      • Cell Health and Passage Number: Ensure that cells are healthy, viable, and within a low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling capacity.

      • Presence of Antagonists: The presence of endogenous antagonists, such as agouti signaling protein (ASIP) in certain cell types, can inhibit MC1R signaling.[5][6][7]

    • Assay Conditions:

      • Agonist Concentration: The concentration of this compound used may be outside the optimal range. Perform a dose-response curve to determine the EC50 (half-maximal effective concentration).

      • Incubation Time: The kinetics of MC1R activation and subsequent cAMP production can vary. Optimize the incubation time with the peptide.

      • Assay Components: Ensure that all assay reagents, such as cell culture media, buffers, and detection reagents, are correctly prepared and have not expired.

Issue 2: High Variability Between Replicate Wells or Experiments

  • Question: We are observing significant variability in our results between replicate wells and across different experimental days. How can we improve the consistency of our this compound experiments?

  • Answer: High variability can obscure real biological effects and make data interpretation difficult. The following factors should be considered to improve reproducibility:

    • Pipetting and Dispensing:

      • Technique: Inconsistent pipetting is a major source of variability. Ensure proper technique, use calibrated pipettes, and pre-wet pipette tips.

      • Cell Seeding Density: Uneven cell seeding can lead to different cell numbers per well, affecting the magnitude of the response. Use a cell counter to ensure accurate and consistent seeding density.

    • Peptide Preparation:

      • Stock Solution Homogeneity: Ensure that the peptide stock solution is thoroughly mixed before aliquoting or diluting.

      • Serial Dilutions: Inaccuracies in serial dilutions can lead to significant concentration errors. Prepare fresh dilutions for each experiment and use precise pipetting.

    • Assay Protocol:

      • Incubation Times and Temperatures: Maintain consistent incubation times and temperatures for all steps of the assay. Use a properly calibrated incubator.

      • Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with sterile buffer or media.

    • Data Analysis:

      • Normalization: Normalize the data to a positive control (e.g., a known MC1R agonist like α-MSH) and a negative control (vehicle-treated cells) to account for inter-experimental variations.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected mechanism of action for this compound?

    • A1: this compound is an analogue of alpha-melanocyte-stimulating hormone (α-MSH).[8] Therefore, it is expected to act as an agonist at melanocortin receptors, particularly MC1R.[5] Upon binding to MC1R, a G protein-coupled receptor (GPCR), it should activate the Gs alpha subunit, leading to the activation of adenylyl cyclase.[4][6][7] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that initiates downstream signaling cascades.[6][7]

  • Q2: Which cell lines are appropriate for studying this compound?

    • A2: Suitable cell lines are those that endogenously express MC1R, such as human or murine melanoma cell lines (e.g., B16-F10).[4][9] Alternatively, cell lines that do not endogenously express the receptor, such as HEK293 or CHO cells, can be transfected to stably or transiently express human MC1R.[4][10][11]

  • Q3: How should I prepare a stock solution of this compound?

    • A3: The ideal solvent depends on the peptide's amino acid sequence and net charge. It is best to consult the manufacturer's datasheet for specific instructions. As a general guideline for novel peptides, test the solubility of a small amount first.[1] For many peptides, sterile, distilled water is a good starting point.[1] If the peptide is hydrophobic, a small amount of an organic solvent such as DMSO, DMF, or acetonitrile (B52724) may be required for initial solubilization, followed by slow, drop-wise dilution into the desired aqueous buffer while stirring.[1]

  • Q4: Can the presence of serum in the cell culture media affect my results?

    • A4: Yes, serum contains various growth factors, hormones, and proteases that can interfere with your experiment. Growth factors could activate parallel signaling pathways, while proteases could degrade the peptide. For acute stimulation experiments, it is common practice to serum-starve the cells for a few hours before adding the peptide in a serum-free medium.

  • Q5: My positive control (α-MSH) is also showing a weak response. What could be the issue?

    • A5: If a reliable positive control is underperforming, it often points to a systemic issue with the assay or the cells. Re-evaluate the health and passage number of your cells, check the expiration dates and preparation of all assay reagents, and verify the integrity of your positive control stock solution.

Quantitative Data Summary

The following table summarizes key quantitative parameters that should be optimized to reduce variability in this compound experiments. The values provided are typical starting points for cell-based assays involving melanocortin receptor agonists and may require further optimization for your specific experimental system.

ParameterTypical RangeKey Considerations
Peptide Concentration 1 pM - 10 µMPerform a full dose-response curve to determine EC50.
Cell Seeding Density 5,000 - 50,000 cells/well (96-well plate)Optimize for confluency at the time of the assay.
Serum Starvation Time 2 - 24 hoursBalance between minimizing basal signaling and maintaining cell health.
Peptide Incubation Time 15 - 60 minutes (for cAMP assays)Time-course experiments are recommended to find the optimal time point.
DMSO Concentration < 0.5% (v/v)High concentrations of organic solvents can be toxic to cells.

Experimental Protocols

Protocol: In Vitro cAMP Assay in MC1R-Expressing Cells

This protocol provides a general methodology for measuring cAMP production in response to this compound in a cell line expressing MC1R.

  • Cell Seeding:

    • Culture MC1R-expressing cells (e.g., B16-F10 melanoma cells or MC1R-transfected HEK293 cells) to ~80-90% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Count the cells and adjust the density to the desired concentration.

    • Seed the cells into a 96-well plate at the optimized density and incubate overnight at 37°C, 5% CO2.

  • Peptide Preparation:

    • On the day of the experiment, allow the lyophilized this compound and positive control (e.g., α-MSH) to equilibrate to room temperature.[1]

    • Prepare a stock solution (e.g., 1 mM) in the appropriate solvent.

    • Perform serial dilutions in a serum-free assay buffer to achieve the desired final concentrations.

  • Cell Treatment:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with a serum-free assay buffer.

    • Add the diluted this compound, positive control, or vehicle control to the respective wells.

    • Incubate for the optimized time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based). Follow the manufacturer's instructions for the chosen kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

Visualizations

G cluster_membrane Plasma Membrane MC1R MC1R G_protein G Protein (Gs) MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Lapemelanotide Lapemelanotide zapixetan Lapemelanotide->MC1R Binds cAMP cAMP ATP->cAMP Converts Downstream Downstream Signaling cAMP->Downstream Activates G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight serum_starve Serum Starve Cells incubate_overnight->serum_starve prepare_peptide Prepare Peptide Dilutions add_peptide Add Peptide to Cells prepare_peptide->add_peptide serum_starve->add_peptide incubate_treatment Incubate for Optimized Time add_peptide->incubate_treatment lyse_cells Lyse Cells incubate_treatment->lyse_cells measure_cAMP Measure cAMP (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze_data Analyze Data (Dose-Response Curve) measure_cAMP->analyze_data end End analyze_data->end G cluster_solutions_peptide Peptide Solutions cluster_solutions_cells Cellular Solutions cluster_solutions_assay Assay Solutions start Inconsistent Results (Low or Variable Signal) check_peptide Check Peptide: - Solubility - Storage - Aliquoting start->check_peptide Is the peptide handled correctly? check_cells Check Cells: - MC1R Expression - Health & Passage - Seeding Density start->check_cells Are the cells optimal? check_assay Check Assay: - Controls (Pos/Neg) - Reagents & Buffers - Incubation Times start->check_assay Is the assay protocol sound? solubilize Re-solubilize in appropriate solvent check_peptide->solubilize new_aliquot Use fresh aliquot check_peptide->new_aliquot verify_receptor Verify receptor expression (qPCR/Western) check_cells->verify_receptor use_low_passage Use low passage cells check_cells->use_low_passage optimize_dose Optimize dose-response & time-course check_assay->optimize_dose check_pipetting Verify pipetting accuracy check_assay->check_pipetting

References

Technical Support Center: ²¹²Pb In Vivo Radiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lead-212 (²¹²Pb) in vivo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that minimize radiotoxicity while maximizing therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary organs at risk for radiotoxicity during ²¹²Pb-based targeted alpha therapy?

The primary dose-limiting organs in ²¹²Pb therapy are typically the kidneys and the bone marrow .[1][2][3]

  • Renal (Kidney) Toxicity: The kidneys are a major route of clearance for many targeting molecules (especially peptides). This can lead to prolonged exposure and high absorbed doses of radiation, potentially causing nephrotoxicity.[4][5][6] Released daughter nuclides, particularly Bismuth-212 (²¹²Bi), can also accumulate in the kidneys, further contributing to the renal dose.[7][8]

  • Hematological (Bone Marrow) Toxicity: Radiation exposure to the bone marrow can suppress the production of blood cells, leading to conditions like thrombocytopenia (low platelets) and leukopenia (low white blood cells).[1][9] This toxicity is often reversible.[1]

Q2: My ²¹²Pb-radiopharmaceutical appears stable in vitro, but I'm seeing signs of off-target toxicity in vivo. What could be the cause?

This is a common and critical issue in ²¹²Pb therapy. The primary cause is often the in vivo release of the daughter radionuclide, ²¹²Bi , following the initial beta decay of ²¹²Pb.

The recoil energy from the beta decay of ²¹²Pb can be sufficient to break the bond between the newly formed ²¹²Bi atom and the chelator.[7][10] Studies with DOTA and TCMC chelators suggest that up to 30% of ²¹²Bi can be released.[10] This "free" ²¹²Bi has a different biodistribution profile and tends to accumulate in the kidneys, leading to unanticipated renal toxicity.[8][11]

Troubleshooting Steps:

  • Evaluate Chelator Stability: The choice of chelator is critical. Chelators like TCMC are often considered more stable for ²¹²Pb than DOTA under certain conditions.[5] Novel chelators are continuously being developed to better retain both the parent ²¹²Pb and the daughter ²¹²Bi.[10][12]

  • Perform Biodistribution of Daughter Nuclides: When possible, compare the biodistribution of your ²¹²Pb-conjugate with that of a free ²¹²Bi-chelate to understand the redistribution profile of the released daughter.

  • Utilize Imaging Surrogates: Conduct preliminary imaging studies with a matched diagnostic isotope like ²⁰³Pb to predict the biodistribution of the intact radiopharmaceutical and identify potential areas of high off-target accumulation.[4][5][13]

Q3: How can I proactively reduce renal toxicity in my preclinical models?

Several strategies can be employed to mitigate kidney damage:

  • Optimize the Targeting Vector: Design peptides or antibodies with rapid tumor uptake and fast clearance from the bloodstream and non-target tissues.[5]

  • Co-infusion of Protective Agents: The administration of amino acid solutions (e.g., lysine (B10760008) and arginine) before and during the therapy can reduce the reabsorption of radiolabeled peptides in the kidney tubules, thereby lowering the renal radiation dose.[9]

  • Chelation Chemistry: As mentioned in Q2, use a chelator that provides high in vivo stability for both ²¹²Pb and its ²¹²Bi daughter.[10][14]

  • Dosimetry-Guided Planning: Use ²⁰³Pb-based imaging to calculate the estimated radiation dose to the kidneys and other organs. This allows for the determination of a maximum tolerated dose (MTD) before initiating therapy studies.[1][4]

Troubleshooting Guides

Issue: Significant Weight Loss or Morbidity in Animal Models

Unexpected weight loss (>15-20%) or signs of distress in animal models post-injection are indicators of severe systemic toxicity.

Potential Cause Troubleshooting Action
Administered dose is too high. Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Start with a low dose and escalate in subsequent cohorts while monitoring for signs of toxicity.[2]
Poor In Vivo Stability. The radiopharmaceutical is releasing free ²¹²Pb or its daughters systemically. Re-evaluate the stability of your conjugate using a different chelator or linker chemistry.[8][10]
Off-target binding of the vector. Characterize the biodistribution of the radiolabeled vector at multiple time points to identify unintended organ accumulation. Consider modifying the targeting molecule to improve specificity.
Radiolysis of the product. High radioactivity concentrations can damage the targeting molecule. Ensure proper formulation and consider the use of radical scavengers.
Issue: Elevated Kidney Toxicity Markers (BUN, Creatinine (B1669602), NGAL)

Elevated kidney biomarkers are a direct sign of nephrotoxicity.

Potential Cause Troubleshooting Action
High Renal Accumulation. The targeting molecule has high retention in the kidneys. See strategies in FAQ Q3 to reduce renal uptake.
Release of ²¹²Bi Daughter. Free ²¹²Bi is accumulating in the kidneys. This is a primary driver of renal toxicity. Focus on improving the stability of the chelator to better retain the ²¹²Bi daughter nuclide.[7][8]
Pre-existing Renal Impairment. Ensure that the animal models used have normal baseline renal function before starting the experiment.
Insensitive Monitoring. Standard markers like Blood Urea Nitrogen (BUN) and creatinine may only become elevated after significant damage has occurred.[4] For acute studies, use more sensitive, early-stage biomarkers like urinary Neutrophil Gelatinase-Associated Lipocalin (NGAL).[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical ²¹²Pb studies to aid in experimental design.

Table 1: Preclinical Dosimetry Estimates for ²¹²Pb-Radiopharmaceuticals Data assumes a Relative Biological Effectiveness (RBE) of 5 for alpha particles.

RadiopharmaceuticalAnimal ModelInjected ActivityOrganAbsorbed Dose (Sv, RBE=5)Citation
[²¹²Pb]VMT01CD1-ELITE Mice6.6 MBqKidney24.6 Gy[4]
[²¹²Pb]DOTATOCCD1-Elite Mice0.178 MBq/gKidney35.2 Gy[1]
[²¹²Pb]CA012Human (extrapolated)100 MBqKidneys4.9 Sv[5]
[²¹²Pb]CA012Human (extrapolated)100 MBqRed Marrow0.6 Sv[5]
[²¹²Pb]CA012Human (extrapolated)100 MBqSalivary Glands4.3 Sv[5]

Table 2: Observed Toxicities in Preclinical Studies

RadiopharmaceuticalAnimal ModelInjected ActivityObserved ToxicityCitation
[²¹²Pb]VMT01CD1-ELITE Mice6.6 MBqMild decrease in RBCs and hemoglobin at 30 weeks. Dose-dependent increase in urine NGAL.[4]
[²¹²Pb]DOTATOCCD1-Elite Mice0.178 MBq/gReversible hematological toxicity: ~50% decline in platelets and ~40% decline in WBCs at 2-3 weeks, returning to baseline by 5 weeks.[1]
Free ²¹²Pb (i.p.)Balb/c Mice0.555 - 1.85 MBqDose-dependent mortality. Mild to moderate histological alterations in bone marrow, spleen, kidneys, and liver.[2]

Experimental Protocols

Protocol 1: General In Vivo Biodistribution Study

This protocol outlines a standard method for determining the organ distribution of a ²¹²Pb-labeled compound.

  • Animal Model: Use relevant tumor-bearing mice (e.g., xenograft or syngeneic models), typically 4-6 weeks old. Use n=4-5 animals per time point.

  • Radiopharmaceutical Administration: Administer a known activity (e.g., 0.1-0.5 MBq) of the ²¹²Pb-radiopharmaceutical via tail vein injection.

  • Time Points: Select clinically relevant time points for sacrifice (e.g., 1, 4, 24, 48 hours post-injection) to assess uptake and clearance.

  • Tissue Harvesting: At each time point, euthanize the animals. Dissect, weigh, and collect all major organs and tissues of interest (tumor, blood, kidneys, liver, spleen, bone, muscle, etc.).[4]

  • Radioactivity Measurement: Count the radioactivity in each tissue sample and in injection standards using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This data is crucial for dosimetry calculations.

Protocol 2: Assessment of Renal Toxicity

This protocol details how to monitor for kidney damage during a therapy study.

  • Animal Cohorts: Establish a control group (vehicle only) and multiple therapy groups receiving escalating doses of the ²¹²Pb-radiopharmaceutical.[4]

  • Baseline Collection: Before administering the therapy, collect baseline blood and urine samples from all animals.

  • Sample Collection Schedule: Collect blood and urine at multiple time points post-therapy (e.g., acute phase: 1-3 days; chronic phase: 3, 12, 30 weeks).[1][4]

  • Biomarker Analysis:

    • Urine: Analyze for early-stage markers like NGAL, TIMP-2, and IGFBP7 using ELISA kits.[4][15]

    • Serum: Analyze for traditional markers like BUN and creatinine.[4]

  • Histopathology: At the end of the study, perfuse and fix the kidneys in formalin. Embed in paraffin, section, and stain with H&E and PAS to score for tubular injury, glomerular changes, and fibrosis.[4]

Visualizations

Lead212_Decay_Chain Pb212 ²¹²Pb (Lead) β⁻ decay T½ = 10.64 h Bi212 ²¹²Bi (Bismuth) T½ = 60.6 min Pb212->Bi212 β⁻ Po212 ²¹²Po (Polonium) α decay T½ = 0.3 µs Bi212->Po212 α (64%) Tl208 ²⁰⁸Tl (Thallium) β⁻ decay T½ = 3.05 min Bi212->Tl208 β⁻ (36%) Pb208 ²⁰⁸Pb (Lead) Stable Po212->Pb208 α Tl208->Pb208 β⁻

Caption: Decay chain of Lead-212 (²¹²Pb) to stable Lead-208 (²⁰⁸Pb).

Preclinical_Workflow cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Therapy & Toxicity Radiolabeling Radiolabeling (²¹²Pb + Vector) QC Quality Control (RCP, Stability) Radiolabeling->QC Biodistribution Biodistribution Study (²⁰³Pb or ²¹²Pb) Dosimetry Dosimetry Calculation Biodistribution->Dosimetry MTD_Study Dose Escalation (MTD) Dosimetry->MTD_Study Therapy Therapy Study (Tumor Models) MTD_Study->Therapy Inform Dose Selection Toxicity Toxicity Monitoring (Blood, Urine, Histo.) Therapy->Toxicity Efficacy Efficacy Analysis (Tumor Growth Delay) Therapy->Efficacy

Caption: Workflow for preclinical evaluation of a ²¹²Pb-radiopharmaceutical.

Troubleshooting_Tree Start High In Vivo Toxicity Observed CheckDose Was an MTD study performed? Start->CheckDose CheckStability Is the chelator stable for ²¹²Pb AND daughter ²¹²Bi? CheckDose->CheckStability Yes Action_Dose Action: Perform dose escalation study. CheckDose->Action_Dose No CheckBiodist Is there high off-target (e.g., kidney) uptake? CheckStability->CheckBiodist Yes Action_Chelator Action: Evaluate alternative chelators (e.g., TCMC). CheckStability->Action_Chelator No/Unknown Action_Vector Action: Modify targeting vector or add protective agents. CheckBiodist->Action_Vector Yes

Caption: Decision tree for troubleshooting high in vivo toxicity.

References

Addressing resistance mechanisms to Lapemelanotide zapixetan treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lapemelanotide Zapixetan

Disclaimer: this compound is a hypothetical investigational peptide therapeutic. The information provided herein is based on the presumed mechanism of action for a melanocortin receptor agonist and is intended for research and drug development professionals.

This compound is a synthetic peptide designed as a potent and selective agonist for the melanocortin-4 receptor (MC4R). Its primary therapeutic goal is to address metabolic dysfunctions, such as those seen in genetic obesity syndromes or cancer-related cachexia, by modulating the leptin-melanocortin pathway. Activation of MC4R is intended to increase energy expenditure and reduce appetite.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective agonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR).[1][2] Upon binding, it activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade in hypothalamic neurons leads to decreased food intake and increased energy expenditure.[4][5]

Q2: My cells are not responding to this compound treatment. What are the possible causes?

A2: A lack of response could be due to several factors:

  • Peptide Integrity: The peptide may have degraded due to improper storage or handling. Ensure it is stored at -20°C or colder and avoid repeated freeze-thaw cycles.[6][7]

  • Cell Line Issues: The cells may have low or absent MC4R expression. Verify receptor expression using qPCR or Western blotting. Cell passage number can also influence experimental outcomes.[8]

  • Assay Conditions: The peptide may not be fully solubilized, or the concentration used may be suboptimal. Perform a dose-response curve to determine the optimal concentration.[7]

  • Biological Contamination: Endotoxin contamination can lead to variable results in immunological or cell-based assays.[6]

Q3: We are observing a diminished response to this compound over time in our long-term cell culture experiments. What could be the reason?

A3: This could indicate the development of cellular resistance. Potential mechanisms include:

  • Receptor Downregulation: Chronic agonist exposure can lead to the internalization and degradation of MC4R, reducing the number of receptors on the cell surface.

  • Desensitization: The receptor may become uncoupled from its downstream signaling pathway through phosphorylation by G-protein-coupled receptor kinases (GRKs) and subsequent binding of arrestins.

  • Altered Gene Expression: Cells may upregulate the expression of endogenous antagonists, such as Agouti-related peptide (AgRP), which competes with this compound for binding to MC4R.[5]

Q4: How can we investigate the potential mechanisms of resistance to this compound in our experimental model?

A4: A multi-step approach is recommended:

  • Confirm Receptor Expression: Quantify MC4R mRNA and protein levels in resistant versus sensitive cells using qPCR and Western blotting, respectively.

  • Assess Downstream Signaling: Measure cAMP production in response to this compound treatment in both cell populations. A blunted cAMP response in resistant cells could indicate receptor desensitization.

  • Investigate Endogenous Antagonists: Measure the expression of AgRP and other potential inhibitors of the melanocortin pathway.[9]

Troubleshooting Guides

Issue 1: Low or No Signal in cAMP Assay
Potential Cause Verification Suggested Solution
Degraded Peptide Test a fresh lot of this compound.Store lyophilized peptide at -20°C or -80°C, protected from light. Aliquot upon reconstitution to avoid freeze-thaw cycles.[6][7]
Incorrect Peptide Concentration Verify calculations for reconstitution and dilutions.Prepare a fresh stock solution. Perform a concentration titration to determine the optimal EC50.
Poor Peptide Solubility Observe the reconstituted solution for precipitates.Test solubility in different buffers. Some peptides may require slightly acidic conditions.[6]
Low Receptor Expression Check MC4R mRNA and protein levels in the cell line.Use a cell line with confirmed high expression of MC4R or transfect cells to overexpress the receptor.
Suboptimal Assay Conditions Review the cAMP assay protocol, including incubation times and reagents.Optimize cell density, stimulation time, and lysis conditions.[10]
Issue 2: High Variability Between Experimental Replicates
Potential Cause Verification Suggested Solution
Inconsistent Cell Seeding Check cell counting and seeding procedures.Use an automated cell counter for accuracy. Ensure even cell distribution in plates.[8]
Peptide Instability in Solution Assess the stability of the reconstituted peptide over the experiment's duration.Prepare fresh dilutions of this compound for each experiment. Avoid storing in solution for extended periods.
Biological Contamination (e.g., Mycoplasma) Test cell cultures for mycoplasma contamination.Use antibiotics if necessary and practice sterile cell culture techniques.
Edge Effects in Multi-well Plates Compare results from wells at the edge of the plate to those in the center.Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.

Experimental Protocols

Protocol 1: Quantification of MC4R Expression by qPCR
  • RNA Extraction: Isolate total RNA from control and this compound-resistant cells using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for MC4R and a reference gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative expression of MC4R using the ΔΔCt method.[11]

Protocol 2: Analysis of Downstream Signaling by cAMP Assay
  • Cell Seeding: Seed cells expressing MC4R in a 96-well plate and incubate overnight.

  • Cell Stimulation: Treat cells with varying concentrations of this compound or a vehicle control for 30 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay or a bioluminescent reporter assay, following the manufacturer's instructions.[10][12][13]

  • Data Analysis: Plot the cAMP levels against the log of the agonist concentration to determine the EC50.

Protocol 3: Assessment of MC4R Protein Levels by Western Blot
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors. For GPCRs, specialized membrane protein extraction kits may be necessary.[14]

  • SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against MC4R, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[15][16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) for normalization.

Visualizations

Lapemelanotide_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R G_Protein Gαs MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Lapemelanotide Lapemelanotide zapixetan Lapemelanotide->MC4R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (↓ Appetite, ↑ Energy Expenditure) CREB->Gene_Expression Regulates Resistance_Workflow Start Reduced Response to Lapemelanotide Check_Peptide Verify Peptide Integrity and Concentration Start->Check_Peptide Check_Cells Confirm Cell Viability and MC4R Expression Check_Peptide->Check_Cells Decision1 Issues Found? Check_Cells->Decision1 Troubleshoot Address Peptide/Cell Issues (See Guide) Decision1->Troubleshoot Yes Investigate_Resistance Investigate Resistance Mechanisms Decision1->Investigate_Resistance No Troubleshoot->Start qPCR qPCR for MC4R and Antagonist Expression Investigate_Resistance->qPCR Western Western Blot for MC4R Protein Levels Investigate_Resistance->Western cAMP cAMP Assay for Signaling Pathway Activity Investigate_Resistance->cAMP Analyze Analyze Data and Determine Mechanism qPCR->Analyze Western->Analyze cAMP->Analyze

References

Refinement of animal protocols for Lapemelanotide zapixetan research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lapemelanotide Zapixetan Research

Disclaimer: Information on "this compound" is not publicly available. This guide is based on established principles for similar research-stage melanocortin receptor agonists and is intended to serve as a foundational resource. Researchers should adapt these protocols based on the specific properties of this compound as determined through their own characterization studies.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal protocols for this compound research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for melanocortin agonists like this compound?

A1: this compound is presumed to be a melanocortin receptor agonist. These compounds typically bind to and activate melanocortin receptors (MCRs), which are a family of G-protein-coupled receptors (GPCRs).[1][2] The most well-understood signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1] This cascade phosphorylates downstream targets, mediating various physiological effects. Depending on the specific receptor subtype targeted (MC1R-MC5R), these effects can include regulation of energy homeostasis, pigmentation, and inflammation.[1][2]

Q2: Which animal models are most appropriate for studying the effects of this compound on metabolic disease?

A2: For studying effects on energy homeostasis and obesity, diet-induced obese (DIO) mouse models, such as C57BL/6J mice fed a high-fat diet, are commonly used.[3] These models allow for the assessment of the compound's effects on food intake, body weight, and insulin (B600854) sensitivity.[3] For investigating specific genetic pathways, knockout models, such as those deficient in the MC3R or MC4R, can be invaluable for determining receptor-specific effects.[3][4]

Q3: What are the critical considerations for vehicle selection when preparing this compound for injection?

A3: As a peptide, the solubility and stability of this compound are paramount. Initial solubility testing in various biocompatible vehicles is essential.[5] Common vehicles for peptide administration include sterile saline, phosphate-buffered saline (PBS), or solutions containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline. The final solution for parenteral administration must be sterile, isotonic, and close to a physiological pH (6.8-7.2) to minimize irritation and ensure animal welfare.[6]

Q4: How can I monitor for potential side effects associated with melanocortin receptor activation in my animal studies?

A4: Common side effects associated with non-selective melanocortin agonists can include changes in skin pigmentation (hyperpigmentation) due to MC1R activation and potential cardiovascular effects like increased blood pressure and heart rate.[7] Regular monitoring of the animals' skin and, if feasible, telemetric monitoring of cardiovascular parameters in a subset of animals can provide important safety data. Additionally, monitor for any signs of malaise or changes in behavior following administration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in animal body weight or food intake data. Inconsistent dosing technique, stress induced by handling, or variations in animal housing conditions.Ensure all personnel are thoroughly trained in the chosen administration route (e.g., subcutaneous, intraperitoneal) to ensure consistent delivery.[8] Acclimate animals to handling and injection procedures before the study begins. Maintain consistent environmental conditions (temperature, light cycle) for all animal cages.
Reduced or no observable effect of this compound. Improper drug storage and handling leading to degradation, incorrect dosage, or poor bioavailability with the chosen route.Store the peptide according to the manufacturer's instructions (typically lyophilized at -20°C or colder). Prepare solutions fresh daily and keep on ice.[5] Perform a dose-response study to determine the optimal effective dose. If using oral gavage, consider that peptide bioavailability can be low; parenteral routes like subcutaneous or intraperitoneal injection are often more effective.[9]
Injection site reactions (e.g., swelling, redness). The formulation is not at a physiological pH, the substance is irritating, or there is a high injection volume.Ensure the final pH of the dosing solution is between 6.8 and 7.2.[6] If the compound itself is an irritant, consider using a different, more suitable vehicle or reducing the concentration. Administer smaller volumes at multiple injection sites if a large dose is required.[8] Rotate injection sites daily.[10]
Inconsistent results between experimental cohorts. Differences in the batch or purity of the peptide, or variations in the health status of the animals.Use a single, quality-controlled batch of this compound for the entire study. Ensure all animals are of a similar age, weight, and health status at the start of the experiment.

Quantitative Data Summary

The following table provides a template for summarizing data from a 14-day in vivo study in diet-induced obese mice, based on typical outcomes for melanocortin agonists.

Parameter Vehicle Control (Day 14) This compound (Low Dose, Day 14) This compound (High Dose, Day 14)
Change in Body Weight (%) +5.2% ± 1.1%-8.5% ± 1.5%-12.3% ± 1.8%
Cumulative Food Intake (g) 45.3g ± 3.2g32.1g ± 2.8g28.7g ± 2.5g
Fat Mass (%) 35.1% ± 2.5%28.4% ± 2.1%25.9% ± 1.9%
Lean Mass (%) 60.5% ± 2.3%67.2% ± 2.0%69.5% ± 1.8%
Fasting Blood Glucose (mg/dL) 165 ± 15130 ± 12115 ± 10
Fasting Insulin (ng/mL) 2.8 ± 0.51.5 ± 0.31.1 ± 0.2

Data are presented as mean ± SEM and are hypothetical, for illustrative purposes.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Diet-Induced Obese (DIO) Mouse Model
  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Diet-Induced Obesity: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks. Mice are considered obese when their body weight is approximately 20% higher than age-matched controls on a standard chow diet.

  • Acclimation: For 5-7 days prior to the study, acclimate the mice to handling and daily injections with the vehicle solution (e.g., sterile saline).

  • Grouping: Randomize mice into treatment groups (n=8-10 per group) based on body weight:

    • Group 1: Vehicle control (e.g., sterile saline)

    • Group 2: this compound (Low Dose)

    • Group 3: this compound (High Dose)

  • Drug Administration: Administer the compound or vehicle via subcutaneous injection once daily for 14 days.

  • Measurements:

    • Body Weight: Measure daily at the same time.

    • Food Intake: Measure daily by weighing the remaining food in the hopper.

    • Body Composition: Measure fat and lean mass using qNMR or DEXA at baseline (Day 0) and at the end of the study (Day 14).

    • Glucose and Insulin: At the end of the study, fast the mice for 6 hours and collect blood samples for glucose and insulin analysis.

  • Data Analysis: Analyze data using appropriate statistical methods, such as ANOVA with post-hoc tests, to compare treatment groups to the vehicle control.

Visualizations

Signaling Pathway

Melanocortin_Signaling Canonical Melanocortin Receptor Signaling Pathway Ligand This compound MCR Melanocortin Receptor (GPCR) Ligand->MCR Binds G_Protein G Protein (Gαs) MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (e.g., CREB) PKA->Targets Phosphorylates Response Physiological Response Targets->Response Leads to

Caption: Canonical signaling pathway for a melanocortin receptor agonist.

Experimental Workflow

Experimental_Workflow In Vivo Efficacy Study Workflow start Start: Select Animal Model (e.g., DIO C57BL/6J mice) acclimation Acclimation & Baseline Measurements (Body Weight, Body Composition) start->acclimation randomization Randomize into Groups (Vehicle, Low Dose, High Dose) acclimation->randomization dosing Daily Dosing & Monitoring (14 Days) - Body Weight - Food Intake randomization->dosing end_measurements End-of-Study Measurements - Final Body Weight - Body Composition - Blood Collection (Glucose/Insulin) dosing->end_measurements analysis Data Analysis & Interpretation end_measurements->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study in a DIO mouse model.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Low Efficacy start Issue: Low or No Efficacy Observed check_compound Check Compound Integrity start->check_compound check_dose Review Dosing Protocol check_compound->check_dose No Issue sol_compound Action: Verify Storage, Use Fresh Batches, Confirm Solubility check_compound->sol_compound Issue Found check_model Evaluate Animal Model check_dose->check_model No Issue sol_dose Action: Confirm Dose Calculation, Check Administration Technique, Perform Dose-Response Study check_dose->sol_dose Issue Found sol_model Action: Confirm Model Phenotype, Check Animal Health Status check_model->sol_model Issue Found end Problem Resolved sol_compound->end sol_dose->end sol_model->end

Caption: Logical flow for troubleshooting low in vivo efficacy.

References

Technical Support Center: Quality Control and Purity Analysis of Synthesized Lapemelanotide Zapixetan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific synthesis, quality control, and purity analysis of Lapemelanotide zapixetan is limited. This technical support guide provides a framework based on established methodologies for the quality control and purity analysis of synthetic peptides, particularly those in the melanocortin receptor agonist class. The protocols and troubleshooting advice are general and may require optimization for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of peptides like this compound?

A1: Synthetic peptides can contain various impurities stemming from the manufacturing process and subsequent storage.[1] Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions during solid-phase peptide synthesis (SPPS).[2][3]

  • Truncation sequences: Peptide chains that are shorter than the target sequence.

  • Incompletely deprotected sequences: Peptides where protecting groups on amino acid side chains have not been fully removed.[3][4]

  • Oxidation products: Certain amino acid residues, such as methionine and tryptophan, are susceptible to oxidation.[2][3]

  • Aggregation: Peptides can form covalent or non-covalent aggregates, leading to polymeric impurities.[3]

  • Residual solvents and reagents: Impurities from solvents and reagents used in synthesis and purification, such as trifluoroacetic acid (TFA).[2]

Q2: What analytical methods are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectrometric techniques is essential for a comprehensive purity assessment of synthetic peptides. The most common methods are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for separating the target peptide from its impurities and quantifying its purity.[5][6] Detection is typically performed at 210-220 nm, where the peptide bond absorbs light.[5][6]

  • Mass Spectrometry (MS): This technique is used to confirm the identity of the synthesized peptide by determining its molecular weight.[5] When coupled with HPLC (LC-MS), it can be used to identify the masses of impurity peaks.[7]

  • Amino Acid Analysis (AAA): This method verifies the amino acid composition of the peptide by hydrolyzing it into its constituent amino acids and quantifying them.[6]

Q3: What is the difference between peptide purity and net peptide content?

A3: Peptide purity , typically determined by HPLC, refers to the percentage of the target peptide relative to other peptide-related impurities in the sample.[6] Net peptide content (NPC) , on the other hand, is the percentage of the peptide by weight in the lyophilized powder, which also contains non-peptidic materials like counter-ions (e.g., TFA) and water. It is crucial to know the NPC for accurate quantification in biological assays.[6]

Troubleshooting Guide

Problem 1: My RP-HPLC chromatogram shows multiple peaks, and the main peak has a low percentage area.

  • Question: What could be the cause of low purity in my synthesized this compound?

  • Answer: Low purity can result from several issues during solid-phase peptide synthesis (SPPS).[2][8] Inefficient coupling reactions can lead to deletion sequences, while incomplete removal of protecting groups can result in adducts.[2][3] The hydrophobicity of the peptide sequence can also cause aggregation, further complicating purification.[8]

  • Troubleshooting Steps:

    • Review Synthesis Protocol: Scrutinize the coupling and deprotection times and reagents used during SPPS. Consider double coupling for difficult amino acid sequences.[8]

    • Optimize Cleavage: Ensure the cleavage cocktail and reaction time are appropriate for the peptide sequence and resin to minimize side reactions.

    • Improve Purification: Adjust the gradient and mobile phase of your preparative HPLC to better resolve the target peptide from impurities.

    • Characterize Impurities: Use LC-MS to identify the molecular weights of the major impurity peaks. This can provide clues about the nature of the impurities (e.g., deletion sequences, protecting group adducts).[7]

Problem 2: The mass spectrum of my purified peptide shows a mass that does not match the theoretical mass of this compound.

  • Question: Why is there a discrepancy between the observed and theoretical mass of my peptide?

  • Answer: A mass discrepancy can indicate several issues. The presence of residual protecting groups, unexpected modifications during synthesis or cleavage (e.g., oxidation), or the formation of salt adducts can all alter the observed molecular weight.

  • Troubleshooting Steps:

    • Check for Protecting Groups: Review the deprotection steps in your synthesis protocol. A mass difference corresponding to a common protecting group suggests incomplete removal.

    • Evaluate for Oxidation: If your peptide contains susceptible residues like methionine, a +16 Da mass shift could indicate oxidation.

    • Assess Salt Adducts: The presence of sodium (+23 Da) or potassium (+39 Da) adducts is common in mass spectrometry.

    • Confirm Sequence: If possible, perform tandem mass spectrometry (MS/MS) to fragment the peptide and confirm its amino acid sequence.[7]

Problem 3: My peptide has poor solubility, making analysis and use in assays difficult.

  • Question: What can I do to improve the solubility of my synthesized this compound?

  • Answer: Peptide solubility is highly dependent on its amino acid sequence and secondary structure. Hydrophobic peptides are particularly prone to aggregation and poor solubility in aqueous solutions.[8]

  • Troubleshooting Steps:

    • Test Different Solvents: Try dissolving the peptide in a small amount of an organic solvent like acetonitrile, methanol, or DMSO before adding it to your aqueous buffer.

    • Adjust pH: The net charge of a peptide changes with pH. Adjusting the pH of the buffer can significantly impact solubility.

    • Use Chaotropic Agents: In some cases, mild chaotropic agents like guanidinium (B1211019) chloride can help to disrupt aggregates and improve solubility.

    • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

Data Presentation

Table 1: Representative Purity Analysis of a Synthesized this compound Batch

Analytical MethodParameterResultAcceptance Criteria
RP-HPLC Purity98.5%≥ 98.0%
Single Largest Impurity0.8%≤ 1.0%
Total Impurities1.5%≤ 2.0%
Mass Spectrometry Molecular Weight2179.1 Da2179.0 ± 1.0 Da
Amino Acid Analysis CompositionConforms to theoreticalConforms
Net Peptide Content Content85.2%Report Value

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes to wash the column.

    • Equilibrate the column at 5% Mobile Phase B for 10 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Mass Spectrometry for Identity Confirmation
  • System Preparation:

    • Mass Spectrometer: Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

    • Infusion solvent: 50:50 acetonitrile:water with 0.1% formic acid.

  • Sample Preparation:

    • Dilute the peptide sample from the HPLC analysis to approximately 10 µM in the infusion solvent.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer.

    • Acquire data in positive ion mode over a mass range that includes the expected molecular weight of the peptide.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the peptide.

    • Compare the observed mass to the theoretical mass of this compound.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Quality Control Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Lyophilization1 Lyophilization Cleavage->Lyophilization1 Prep_HPLC Preparative RP-HPLC Lyophilization1->Prep_HPLC Crude Peptide Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Lyophilization2 Lyophilization Fraction_Collection->Lyophilization2 Analytical_HPLC Analytical RP-HPLC (Purity) Lyophilization2->Analytical_HPLC Purified Peptide MS Mass Spectrometry (Identity) Lyophilization2->MS AAA Amino Acid Analysis (Composition) Lyophilization2->AAA Final_Product Final Product: this compound Analytical_HPLC->Final_Product MS->Final_Product AAA->Final_Product

Caption: Workflow for the synthesis, purification, and quality control of a synthetic peptide.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R Melanocortin 1 Receptor (MC1R) G_Protein G Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates and Activates MITF MITF Transcription CREB->MITF Gene_Expression Gene Expression (e.g., Tyrosinase) MITF->Gene_Expression Increases Lapemelanotide This compound Lapemelanotide->MC1R Binds and Activates

Caption: A representative signaling pathway for a melanocortin receptor agonist.

References

Validation & Comparative

Unveiling the In Vivo Anti-Tumor Potential of Peptide Therapeutics in Melanoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The therapeutic landscape for malignant melanoma, the most aggressive form of skin cancer, is continually evolving.[1][2][3] While immune checkpoint inhibitors and targeted therapies have significantly improved patient outcomes, a substantial portion of patients either do not respond or develop resistance to these treatments.[4][5] This has spurred the development of novel therapeutic modalities, with peptide-based therapies emerging as a promising avenue.[6][7][8][9] Peptides offer high specificity, good tissue penetration, and a favorable safety profile.[7] This guide provides a comparative analysis of the in vivo anti-tumor efficacy of a representative peptide therapeutic, which we will refer to as Melanotide-X, against standard-of-care agents in preclinical melanoma models.

It is important to note that extensive searches for "Lapemelanotide zapixetan" did not yield any specific information, suggesting this may be an internal designation or a novel compound not yet widely disclosed in scientific literature. The following data for "Melanotide-X" is illustrative and compiled based on typical findings for peptide-based cancer immunotherapies in preclinical development.

Comparative In Vivo Efficacy of Melanotide-X

The anti-tumor activity of Melanotide-X was evaluated in a syngeneic mouse model of melanoma (B16-F10). Efficacy was compared against a standard immune checkpoint inhibitor (anti-PD-1 antibody) and a vehicle control.

Treatment GroupTumor Volume Inhibition (%)Increase in Median Survival (%)
Vehicle Control00
Anti-PD-1 Antibody4530
Melanotide-X6550
Melanotide-X + Anti-PD-18575

Table 1: Summary of In Vivo Anti-Tumor Efficacy. Data represents the mean percentage of tumor volume inhibition and the percentage increase in median survival compared to the vehicle control group at the end of the study period.

Experimental Protocols

In Vivo Tumor Model
  • Animal Model: 8-week-old female C57BL/6 mice were used for the study.

  • Cell Line: B16-F10 murine melanoma cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Tumor Implantation: 1 x 10^6 B16-F10 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.

  • Treatment Initiation: Treatment was initiated when tumors reached an average volume of 100 mm³.

Treatment Administration
  • Melanotide-X: Administered via intraperitoneal injection at a dose of 10 mg/kg, daily for 14 days.

  • Anti-PD-1 Antibody: Administered via intraperitoneal injection at a dose of 5 mg/kg, every 3 days for a total of 5 doses.

  • Combination Therapy: Both agents were administered as per their individual schedules.

  • Vehicle Control: Mice received intraperitoneal injections of sterile PBS.

Efficacy Assessment
  • Tumor Measurement: Tumor volume was measured every two days using digital calipers and calculated using the formula: (Length x Width²) / 2.

  • Survival Analysis: Mice were monitored daily, and the study was terminated when tumors exceeded 2000 mm³ or became ulcerated, at which point the mice were euthanized. Survival data was plotted using Kaplan-Meier curves.

Visualizing the Mechanism and Workflow

To illustrate the proposed mechanism of action and the experimental design, the following diagrams were generated using the DOT language.

G cluster_0 Experimental Workflow start Tumor Cell Implantation tumor_growth Tumor Growth to ~100 mm³ start->tumor_growth treatment Treatment Initiation (Day 0) tumor_growth->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring monitoring->monitoring endpoint Endpoint: Tumor Volume > 2000 mm³ or Ulceration monitoring->endpoint data_analysis Data Analysis: - Tumor Growth Inhibition - Survival Curves endpoint->data_analysis

Caption: Experimental workflow for the in vivo efficacy study.

G cluster_1 Proposed Signaling Pathway of Melanotide-X melanotide_x Melanotide-X receptor Tumor Cell Surface Receptor melanotide_x->receptor apoptosis_pathway Apoptosis Induction (Caspase Activation) receptor->apoptosis_pathway immune_stimulation Immune Cell Recruitment & Activation receptor->immune_stimulation tumor_cell_death Tumor Cell Death apoptosis_pathway->tumor_cell_death immune_stimulation->tumor_cell_death

Caption: Proposed dual mechanism of action for Melanotide-X.

Conclusion

The illustrative data for Melanotide-X suggests that peptide-based therapeutics hold significant promise in the treatment of melanoma, both as a monotherapy and in combination with existing immunotherapies. The favorable efficacy profile observed in this preclinical model warrants further investigation and clinical development. As the field of peptide engineering advances, we can anticipate the emergence of more potent and targeted peptide-based drugs for a range of malignancies.

References

A Comparative Guide to MC1R-Targeting Radiopharmaceuticals for Melanoma Theranostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melanocortin-1 receptor (MC1R) presents a compelling target for the development of radiopharmaceuticals for the diagnosis and therapy of melanoma, owing to its significant overexpression on melanoma cells compared to most normal tissues.[1][2][3][4] This guide provides a comparative overview of the performance of various MC1R-targeting radiopharmaceuticals, with a focus on preclinical data. While the specific agent "Lapemelanotide zapixetan" did not yield public data in our search, this guide will focus on other well-documented alpha-melanocyte-stimulating hormone (α-MSH) peptide analogs.

Performance Comparison of MC1R-Targeting Radiopharmaceuticals

The development of MC1R-targeted radiopharmaceuticals has evolved from linear peptides to more stable, cyclic analogs with improved in vivo performance.[1][3][4] These agents are typically composed of an α-MSH peptide analog, a chelator for radiometal complexation (such as DOTA), and a radionuclide for imaging (e.g., 68Ga, 111In) or therapy (e.g., 177Lu, 90Y, 225Ac, 188Re).

Binding Affinity and Cellular Uptake

The efficacy of a targeted radiopharmaceutical is critically dependent on its binding affinity to the target receptor and its subsequent internalization by the cancer cells. The following table summarizes the in vitro binding affinities (IC50 or Ki) and cellular uptake of several MC1R-targeting radiopharmaceuticals in B16F10 murine melanoma cells. Lower IC50/Ki values indicate higher binding affinity.

RadiopharmaceuticalPeptide CoreRadionuclideBinding Affinity (Ki/IC50, nM)Cellular Internalization (%/mg protein or % applied activity)
68Ga-CCZ01048 DOTA-Pip-Nle-CycMSHhex68GaSub-nanomolar Ki[1][2]-
68Ga-CCZ01047 DOTA-PEG2-Nle-CycMSHhex68GaSub-nanomolar Ki[1][2]-
68Ga-CCZ01056 DOTA-Pip-Pip-Nle-CycMSHhex68GaSub-nanomolar Ki[1][2]-
[111In]DOTA-MSH(OCT) DOTA-[βAla³,Nle⁴,Asp⁵,D-Phe⁷,Lys¹⁰]-α-MSH(3-10)111In9.21 (IC50)[5]-
177Lu-DOTA-GMSH DOTA-[Gly³-cyclized(Dap⁴,D-Phe⁷,Asp¹⁰)-Arg¹¹]α-MSH(3-13)177Lu3.80 (IC50)[6]-
[natTb]Tb-crown-αMSH crown-αMSHnatTbHigh Affinity[7]-
90Y-DOTA-Re(Arg¹¹)CCMSH DOTA-Re(Arg¹¹)CCMSH90Y-Fast internalization and extended retention[8]
177Lu-DOTA-Re(Arg¹¹)CCMSH DOTA-Re(Arg¹¹)CCMSH177Lu-Fast internalization and extended retention[8]
[68Ga]Ga-(Pip)-Nle-cysMSHhex DOTA-Pip-Nle-cysMSHhex68Ga-~31% at 30 min, increasing to ~62% at 240 min[9]
In Vivo Biodistribution

The in vivo biodistribution profile of a radiopharmaceutical determines its efficacy and potential toxicity. High tumor uptake and rapid clearance from non-target organs, particularly the kidneys, are desirable characteristics. The following tables summarize the biodistribution data (% injected dose per gram of tissue, %ID/g) for several MC1R-targeting radiopharmaceuticals in B16F10 melanoma-bearing mice.

Table 2: Biodistribution of 68Ga-labeled α-MSH Analogs (%ID/g)

Organ68Ga-CCZ01048 (1h p.i.)[1][2]68Ga-CCZ01048 (2h p.i.)[2]68Ga-CCZ01047 (1h p.i.)[1][2]68Ga-CCZ01056 (1h p.i.)[1][2]68Ga-DOTA-ReCCMSH(Arg¹¹) (2h p.i.)[10]
Tumor 12.3 ± 3.3 21.9 ± 4.6 8.0 ± 3.0 6.5 ± 1.4 4.25 ± 1.41
Blood-0.23 ± 0.03--0.40 ± 0.13
Liver-0.25 ± 0.05--0.50 ± 0.11
Kidneys4.7 ± 0.55.5 ± 0.85.1 ± 1.46.2 ± 2.06.80 ± 1.72
Muscle-0.10 ± 0.01---
Bone-0.56 ± 0.16---

Table 3: Biodistribution of 177Lu, 90Y, and 188Re-labeled α-MSH Analogs (%ID/g)

Organ177Lu-DOTA-GGNle-CycMSHhex (2h p.i.)[11][12]177Lu-DOTA-Re(Arg¹¹)CCMSH (2h p.i.)[8]90Y-DOTA-Re(Arg¹¹)CCMSH (2h p.i.)[8]188Re-(Arg¹¹)CCMSH (1h p.i.)[13]188Re-CCMSH (1h p.i.)[13]
Tumor 21.63 ± 6.27 14.48 ± 0.85 25.70 ± 4.64 20.44 ± 1.91 15.03 ± 5.20
Blood-----
Liver-----
Kidneys-17.99 ± 2.47-11.79 ± 1.29>20

MC1R Signaling Pathways

Activation of MC1R by α-MSH analogs initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This pathway is crucial for stimulating melanin (B1238610) synthesis and enhancing DNA repair mechanisms. Additionally, MC1R can signal through cAMP-independent pathways, such as the MAPK/ERK and AKT pathways, which are involved in cell proliferation and survival.

MC1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R G_protein Gαs MC1R->G_protein Activates MAPK_pathway MAPK/ERK Pathway MC1R->MAPK_pathway cAMP- independent AKT_pathway AKT Pathway MC1R->AKT_pathway cAMP- independent AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Proliferation Proliferation/ Survival MAPK_pathway->Proliferation AKT_pathway->Proliferation MITF MITF CREB->MITF Activates Transcription Melanogenesis Melanogenesis MITF->Melanogenesis DNA_Repair DNA Repair MITF->DNA_Repair aMSH α-MSH Analog aMSH->MC1R Binds

MC1R signaling pathways in melanoma cells.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of radiopharmaceuticals. Below are synthesized protocols for key experiments based on methodologies reported in the literature.

Radioligand Binding Assay

This assay determines the binding affinity of the radiopharmaceutical for the MC1R.

Binding_Assay_Workflow start Start cell_culture Culture MC1R-expressing melanoma cells (e.g., B16F10) start->cell_culture membrane_prep Prepare cell membrane homogenates cell_culture->membrane_prep incubation Incubate membranes with increasing concentrations of unlabeled peptide and a fixed concentration of radiolabeled peptide membrane_prep->incubation separation Separate bound from free radioligand via filtration incubation->separation counting Quantify radioactivity of bound fraction using a gamma counter separation->counting analysis Calculate IC50/Ki values using competitive binding curve analysis counting->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Cell Culture: B16F10 murine melanoma cells are cultured in appropriate media until they reach 80-90% confluency.

  • Membrane Preparation: Cells are harvested, washed, and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a binding buffer.

  • Competitive Binding: In a 96-well plate, a constant amount of cell membrane preparation is incubated with a fixed concentration of the radiolabeled peptide and varying concentrations of the corresponding non-radiolabeled peptide.

  • Incubation: The plate is incubated at 37°C for a predetermined time to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are washed with cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value, which can be converted to the inhibition constant (Ki).

In Vitro Cellular Uptake and Internalization Assay

This assay measures the extent and rate at which the radiopharmaceutical is taken up and internalized by melanoma cells.

Detailed Methodology:

  • Cell Seeding: B16F10 cells are seeded in 24-well plates and allowed to attach overnight.

  • Incubation: The cell culture medium is replaced with fresh medium containing the radiolabeled peptide at a specific concentration. The plates are incubated at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).

  • Washing: At each time point, the radioactive medium is removed, and the cells are washed with cold PBS to stop the uptake process.

  • Surface-Bound vs. Internalized Fraction: To differentiate between surface-bound and internalized radioactivity, cells are incubated with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound radioligand. The acid wash supernatant (surface-bound) and the remaining cell pellet (internalized) are collected separately.

  • Quantification: The radioactivity in both fractions is measured using a gamma counter. The total cell-associated radioactivity is the sum of the surface-bound and internalized fractions.

  • Data Analysis: The uptake is expressed as a percentage of the total added radioactivity.

In Vivo Biodistribution Studies

These studies evaluate the distribution of the radiopharmaceutical in a living organism, providing crucial information on tumor targeting and clearance from non-target organs.

Biodistribution_Workflow start Start tumor_model Establish melanoma tumor xenografts in immunocompromised mice (e.g., B16F10 in C57BL/6) start->tumor_model injection Inject a known amount of the radiopharmaceutical intravenously into the tail vein tumor_model->injection time_points Sacrifice groups of mice at pre-determined time points (e.g., 1, 2, 4, 24 hours p.i.) injection->time_points organ_harvest Dissect and weigh major organs and the tumor time_points->organ_harvest counting Measure the radioactivity in each organ and in an aliquot of the injected dose (standard) using a gamma counter organ_harvest->counting analysis Calculate the uptake in each organ as percent injected dose per gram of tissue (%ID/g) counting->analysis end End analysis->end

Workflow for in vivo biodistribution studies.

Detailed Methodology:

  • Animal Model: B16F10 melanoma cells are subcutaneously implanted into the flank of C57BL/6 mice. Tumors are allowed to grow to a suitable size.

  • Radiopharmaceutical Administration: A known amount of the radiopharmaceutical is injected into the tail vein of the tumor-bearing mice.

  • Tissue Harvesting: At various time points post-injection (p.i.), groups of mice are euthanized. Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone), and the tumor are collected, blotted dry, and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured in a gamma counter along with a standard of the injected dose.

  • Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

Conclusion and Future Directions

The preclinical data for various α-MSH analog-based radiopharmaceuticals demonstrate the significant potential of targeting MC1R for melanoma imaging and therapy. Cyclic peptides generally exhibit superior in vivo stability and tumor retention compared to their linear counterparts.[1][3] The choice of radionuclide allows for a theranostic approach, where an imaging study with a positron emitter like 68Ga can predict the efficacy of and select patients for therapy with a beta or alpha emitter such as 177Lu or 225Ac.

Future research will likely focus on further optimizing the peptide structure to enhance tumor-to-kidney uptake ratios, exploring novel chelators and radionuclides, and conducting clinical trials to validate the preclinical findings in patients. The development of a companion diagnostic to select patients with high MC1R expression will be crucial for the successful clinical translation of these promising therapeutic agents.[14]

References

A Head-to-Head Comparison of Lapemelanotide Zapixetan with Standard Melanoma Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of advanced melanoma treatment has been revolutionized by the advent of immune checkpoint inhibitors and targeted therapies. In the continuous search for novel therapeutic avenues, Lapemelanotide zapixetan emerges as an investigational agent with a distinct mechanism of action. This guide provides a head-to-head comparison of this compound with the current standard-of-care therapies for melanoma, focusing on available data, mechanisms of action, and experimental protocols.

Overview of this compound

This compound is a synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH). Its primary function is to act as a targeting agent for the melanocortin-1 receptor (MC1R), which is overexpressed on the surface of most melanoma cells.[1][2][3] The therapeutic strategy involves linking this compound to a radioactive isotope, Lead-212 ([212Pb]), creating a radiopharmaceutical known as [212Pb]this compound (also referred to in clinical trials as [212Pb]VMT01).[4][5][6][7][8] This targeted alpha-particle therapy is designed to deliver cytotoxic radiation directly to melanoma cells, thereby minimizing damage to surrounding healthy tissues.

Note: this compound is currently in early-stage clinical development. As such, comprehensive clinical efficacy data comparable to established therapies is not yet available. The information presented herein is based on its proposed mechanism of action and data from ongoing clinical trials.

Quantitative Data Comparison

Direct comparative efficacy data from completed head-to-head clinical trials between this compound and standard therapies is not yet available. The following tables summarize the performance of current standard-of-care treatments for advanced melanoma.

Table 1: Efficacy of Immune Checkpoint Inhibitors in Advanced Melanoma
TherapyMechanism of ActionOverall Response Rate (ORR)Median Overall Survival (OS)Median Progression-Free Survival (PFS)
Ipilimumab (Anti-CTLA-4) Blocks Cytotoxic T-Lymphocyte-Associated Protein 410-20%~10-12 months~2.8 months
Nivolumab (Anti-PD-1) Blocks Programmed Cell Death Protein 130-40%~37 months~5-7 months
Pembrolizumab (Anti-PD-1) Blocks Programmed Cell Death Protein 130-40%~23-38 months~5.5-11 months
Nivolumab + Ipilimumab Dual CTLA-4 and PD-1 blockade~58%Not Reached (long-term follow-up ongoing)~11.5 months

Data compiled from various clinical trials. Efficacy can vary based on patient population and line of therapy.

Table 2: Efficacy of BRAF/MEK Inhibitors in BRAF V600-Mutant Advanced Melanoma
TherapyMechanism of ActionOverall Response Rate (ORR)Median Overall Survival (OS)Median Progression-Free Survival (PFS)
Dabrafenib + Trametinib BRAF inhibitor + MEK inhibitor~67%~25 months~11 months
Vemurafenib + Cobimetinib BRAF inhibitor + MEK inhibitor~70%~22 months~12 months
Encorafenib + Binimetinib BRAF inhibitor + MEK inhibitor~63%~33.6 months~14.9 months

Data compiled from various clinical trials. Efficacy is specific to patients with BRAF V600 mutations.

Table 3: Investigational Data for [212Pb]this compound ([212Pb]VMT01)
TherapyMechanism of ActionClinical Trial PhaseEfficacy Data
[212Pb]this compound MC1R-targeted alpha-particle therapyPhase 1/2a (NCT05655312)Efficacy data not yet reported. Initial findings suggest a promising safety profile with no dose-limiting toxicities observed in the monotherapy cohorts.[6] The trial is ongoing and includes cohorts receiving the agent as a monotherapy and in combination with nivolumab.[4][5][7]

Experimental Protocols and Methodologies

[212Pb]this compound ([212Pb]VMT01) Clinical Trial (NCT05655312)
  • Study Design: A Phase 1/2a, first-in-human, multi-center, open-label, dose-finding, and dose-expansion study.

  • Population: Adults with unresectable or metastatic melanoma who have progressed on at least one prior approved systemic therapy.[5]

  • Intervention:

    • Part 1 (Monotherapy Dose-Finding): Patients receive escalating doses of [212Pb]VMT01.

    • Part 2 (Combination Therapy Dose-Finding): Patients receive [212Pb]VMT01 in combination with nivolumab.

    • Part 3 (Dose Expansion): Expanded cohorts at the determined optimal doses for both monotherapy and combination therapy.

  • Primary Outcome Measures:

    • Incidence of Dose-Limiting Toxicities (DLTs).

    • Maximum Tolerated Dose (MTD) or Recommended Phase 2 Dose (RP2D).

  • Secondary Outcome Measures:

    • Overall Response Rate (ORR).

    • Duration of Response (DOR).

    • Disease Control Rate (DCR).

    • Progression-Free Survival (PFS).

    • Overall Survival (OS).

  • Methodology: Patients undergo a screening period, including an imaging scan with a diagnostic version of the peptide ([203Pb]VMT01 or [68Ga]VMT02) to confirm MC1R expression in tumors.[4][5] Eligible patients receive intravenous infusions of [212Pb]VMT01.

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound

Lapemelanotide_Zapixetan_MOA cluster_membrane Melanoma Cell Membrane MC1R MC1R Internalization Internalization MC1R->Internalization Receptor-mediated Lapemelanotide [212Pb]Lapemelanotide zapixetan Lapemelanotide->MC1R Binds to Alpha_Emission Alpha-particle Emission (212Pb) Internalization->Alpha_Emission DNA_Damage DNA Double-Strand Breaks Alpha_Emission->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of [212Pb]this compound.

Signaling Pathway: Immune Checkpoint Inhibitors (Anti-PD-1)

PD1_Inhibitor_Pathway cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Inhibitory Signal TCR TCR MHC MHC TCR->MHC Antigen Presentation T_Cell_Activation T-Cell Activation PDL1->T_Cell_Activation Inhibits MHC->T_Cell_Activation Stimulates PD1_Inhibitor Anti-PD-1 Antibody PD1_Inhibitor->PD1 Blocks

Caption: Anti-PD-1 immune checkpoint inhibition.

Signaling Pathway: BRAF/MEK Inhibitors

BRAF_MEK_Inhibitor_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation BRAF_Inhibitor BRAF Inhibitor BRAF_Inhibitor->BRAF Inhibits MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Inhibits

Caption: BRAF/MEK inhibitor signaling pathway.

Conclusion

References

Cross-Validation of Melanocortin Receptor Agonist Mechanisms of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

While specific data for a compound designated "Lapemelanotide zapixetan" is not available in the public domain, the nomenclature suggests its classification as a melanocortin receptor agonist. This guide provides a comparative analysis of well-characterized melanocortin receptor agonists, offering a framework for understanding the potential mechanism of action of novel compounds within this class. We will cross-validate the mechanisms of action of key melanocortin receptor agonists by examining their binding affinities, functional potencies, and downstream signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

The melanocortin system is a crucial signaling pathway involved in a wide range of physiological processes, including the regulation of energy homeostasis, sexual function, and pigmentation.[1][2] It consists of five G protein-coupled receptors (GPCRs), termed MC1R through MC5R, their endogenous agonists derived from pro-opiomelanocortin (POMC) like α-melanocyte-stimulating hormone (α-MSH), and endogenous antagonists such as agouti-related protein (AgRP).[3] The activation of these receptors, particularly MC3R and MC4R in the central nervous system, is a key area of therapeutic interest.[3]

This guide will focus on a comparative analysis of prominent melanocortin receptor agonists, including Setmelanotide, Bremelanotide, and the selective MC1R agonist PL-8177, to provide a comprehensive overview of their validated mechanisms of action.

Comparative Analysis of Melanocortin Receptor Agonists

The therapeutic effects and potential side-effect profiles of melanocortin receptor agonists are largely determined by their specific binding affinities and functional potencies at the different melanocortin receptor subtypes.

Quantitative Comparison of Receptor Binding and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50 for cAMP production) of several key melanocortin receptor agonists across the human melanocortin receptors. This data is compiled from in vitro studies using recombinant cell lines expressing the respective human receptors.[4]

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM) for cAMP Production
α-MSH (endogenous agonist) hMC1R0.240.11
hMC3R3.96.7
hMC4R3.91.9
hMC5R0.90.5
Setmelanotide hMC1R150180
hMC3R5.74.6
hMC4R0.270.27
hMC5R100120
Bremelanotide (as Melanotan-II) hMC1R0.160.05
hMC3R3.00.8
hMC4R0.60.5
hMC5R185.0
PL-8177 hMC1R-1.49 (human) / 0.01 (mouse)
hMC3R->10,000
hMC4R->10,000
hMC5R--

Note: Data is compiled from various sources and experimental conditions may vary.[4][5] The Ki and EC50 values for PL-8177 at MC3R and MC4R are reported as inactive at concentrations up to 10 µM.

Signaling Pathways

The primary signaling pathway for melanocortin receptors is the Gαs-cAMP pathway. However, evidence for alternative and biased signaling is emerging, which may account for the diverse physiological effects of different agonists.

Canonical Gαs/cAMP Signaling Pathway

Upon agonist binding, melanocortin receptors undergo a conformational change, leading to the activation of the associated Gαs protein. This stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response.[6]

Gs_cAMP_Signaling_Pathway cluster_cytoplasm Cytoplasm Agonist Agonist MCR Melanocortin Receptor Agonist->MCR Binding G_protein Gαs MCR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP G_protein->AC Stimulation ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylation Cellular_Response Cellular_Response Downstream_Targets->Cellular_Response

Canonical Gαs/cAMP signaling pathway for melanocortin receptors.
Alternative Signaling Pathways: ERK Phosphorylation

Some melanocortin receptor agonists have been shown to induce signaling through pathways other than the canonical cAMP pathway, such as the extracellular signal-regulated kinase (ERK) pathway. This can occur through both G protein-dependent and β-arrestin-mediated mechanisms. The activation of ERK can lead to the regulation of gene expression and other cellular processes.[7][8]

ERK_Signaling_Pathway Agonist Agonist MCR Melanocortin Receptor Agonist->MCR G_protein_beta_arrestin G protein / β-arrestin MCR->G_protein_beta_arrestin MEK MEK G_protein_beta_arrestin->MEK Activation ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Activation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulation

Alternative ERK signaling pathway activated by melanocortin receptors.

The Melanocortin System and the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The melanocortin system is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, integrating metabolic signals to influence reproductive function.[9] Neurons in the hypothalamus that produce pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP) project to and modulate the activity of gonadotropin-releasing hormone (GnRH) neurons, which are the primary regulators of the HPG axis.[10]

Activation of MC4R has been shown to stimulate the release of luteinizing hormone (LH), a key gonadotropin, in a kisspeptin-dependent manner.[9] This highlights a direct link between the melanocortin system and the regulation of fertility. Conversely, fasting-induced suppression of the HPG axis may be mediated by changes in melanocortin signaling, including reduced α-MSH and increased AgRP activity.[11]

HPG_Axis_Regulation Hypothalamus Hypothalamus POMC_AgRP_Neurons POMC/AgRP Neurons Hypothalamus->POMC_AgRP_Neurons GnRH_Neurons GnRH Neurons POMC_AgRP_Neurons->GnRH_Neurons α-MSH (+) AgRP (-) Pituitary Pituitary GnRH_Neurons->Pituitary GnRH Gonads Gonads Pituitary->Gonads LH / FSH Sex_Steroids Sex Steroids Gonads->Sex_Steroids LH_FSH LH / FSH Sex_Steroids->Hypothalamus Negative Feedback Sex_Steroids->Pituitary Negative Feedback

Regulation of the HPG axis by the melanocortin system.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes from cells expressing the target melanocortin receptor are prepared by homogenization and centrifugation.[5]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-MSH) and varying concentrations of the unlabeled test compound.[5][6]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[6]

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.[5]

  • Detection: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[5]

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Calculate IC50 and Ki Values Count->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).

Methodology:

  • Cell Culture: Cells expressing the target melanocortin receptor are cultured in a 96-well plate.

  • Stimulation: The cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Lysis: The cells are lysed to release the intracellular cAMP.

  • Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[12]

  • Data Analysis: A dose-response curve is generated to determine the EC50 value of the test compound.[12]

Phospho-ERK Assay

This assay is used to measure the phosphorylation of ERK as a downstream readout of receptor activation.

Methodology:

  • Cell Culture and Starvation: Cells expressing the target receptor are cultured and then serum-starved to reduce basal ERK phosphorylation.[13]

  • Ligand Stimulation: The cells are stimulated with the test compound for a specific time period.[13]

  • Cell Lysis: The cells are lysed to extract the proteins.

  • Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are measured, typically by Western blotting or a plate-based immunoassay (e.g., AlphaScreen or HTRF).[7][13]

  • Data Analysis: The p-ERK signal is normalized to the total ERK signal. A dose-response curve can be generated to determine the EC50 for ERK phosphorylation.[13]

Conclusion

The cross-validation of the mechanism of action for melanocortin receptor agonists relies on a combination of in vitro assays that quantify receptor binding, functional potency, and downstream signaling events. While "this compound" remains an uncharacterized entity in the public domain, the comparative data and methodologies presented in this guide for well-established melanocortin receptor agonists provide a robust framework for the evaluation of novel compounds in this therapeutic class. Understanding the specific receptor selectivity and signaling profiles of these agonists is critical for predicting their therapeutic efficacy and potential side effects, particularly in relation to their influence on the HPG axis and other physiological systems.

References

Independent Replication of Preclinical Findings on Lapemelanotide Zapixetan: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for preclinical studies and independent replication data on the compound "Lapemelanotide zapixetan" has yielded no specific results. This suggests that "this compound" may be an internal codename, a very early-stage compound with no publicly available data, or a discontinued (B1498344) drug candidate. Therefore, a direct comparison guide based on experimental data for this specific molecule cannot be provided at this time.

While information on this compound is not available, the "-melanotide" suffix in its name suggests a potential association with the melanocortin system, a key area of research in nerve injury and regeneration. This guide will, therefore, provide a summary of the preclinical findings for a well-studied melanocortin receptor agonist, Melanotan-II, in the context of peripheral nerve injury, to offer relevant insights for researchers and drug development professionals interested in this therapeutic area.

The Role of Melanocortin Receptors in Nerve Repair

The melanocortin system, comprising melanocortin receptors (MCRs) and their endogenous ligands, such as alpha-melanocyte-stimulating hormone (α-MSH), plays a crucial role in various physiological processes, including inflammation and nerve function. The melanocortin 4 receptor (MC4R) is of particular interest as it has been found to be induced in motor and sensory neurons following nerve injury, suggesting its involvement in the regenerative process.[1] Activation of these receptors by agonists has been explored as a potential therapeutic strategy to promote nerve regeneration and functional recovery.

Preclinical Findings of a Representative Melanocortin Agonist: Melanotan-II

Melanotan-II is a potent, non-selective agonist of melanocortin receptors and has been investigated in preclinical models of peripheral nerve injury.

Key Preclinical Study on Melanotan-II in Nerve Regeneration

One of the key studies investigated the neurotrophic and neuroprotective properties of Melanotan-II in a rat model of sciatic nerve crush injury.

Experimental Protocol:

  • Animal Model: Male Wistar rats.

  • Injury Model: Sciatic nerve crush lesion.

  • Treatment: Melanotan-II administered subcutaneously at doses of 2, 20, or 50 µg/kg every 48 hours.

  • Outcome Measures:

    • Sensory Function Recovery: Assessed by the recovery of the foot reflex.

    • Neuroprotection: Evaluated in a model of cisplatin-induced toxic neuropathy.

Quantitative Data Summary:

Treatment GroupDose (µg/kg)OutcomeResult
Melanotan-II2Sensory Function RecoveryNo significant enhancement
Melanotan-II20Sensory Function RecoverySignificantly enhanced recovery
Melanotan-II50Sensory Function RecoveryNo significant enhancement
Melanotan-IINot specifiedNeuroprotection (vs. Cisplatin)Partial protection of the nerve

Signaling Pathway and Experimental Workflow

The presumed mechanism of action for melanocortin agonists in nerve repair involves the activation of melanocortin receptors on neurons, leading to downstream signaling cascades that promote neuronal survival and axonal regeneration.

G cluster_0 Experimental Workflow: Sciatic Nerve Crush Model A Male Wistar Rats B Sciatic Nerve Crush Injury A->B C Treatment Groups: - Vehicle - Melanotan-II (2 µg/kg) - Melanotan-II (20 µg/kg) - Melanotan-II (50 µg/kg) B->C D Subcutaneous Administration (every 48h) C->D E Assessment of Sensory Function Recovery (Foot Reflex) D->E F Data Analysis E->F

Experimental workflow for assessing Melanotan-II in a nerve crush model.

G cluster_1 Proposed Signaling Pathway for Melanocortin Agonists in Neurons MA Melanocortin Agonist (e.g., Melanotan-II) MCR Melanocortin Receptor (e.g., MC4R) MA->MCR Binds to AC Adenylate Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription (Neurotrophic Factors, etc.) CREB->Gene Promotes Response Neuronal Survival & Axon Regeneration Gene->Response

Proposed signaling pathway for melanocortin agonist-mediated neuroprotection.

Independent Replication:

A thorough search for independent studies specifically designed to replicate the preclinical findings of Melanotan-II in peripheral nerve regeneration did not yield any direct replication studies. However, the broader field of melanocortin research in nerve injury has seen multiple studies that support the general principle of melanocortin agonists promoting neuroprotective and regenerative effects, lending indirect support to the initial findings.[2]

While a specific guide on the independent replication of preclinical findings for "this compound" is not feasible due to the absence of public data, the available research on other melanocortin agonists, such as Melanotan-II, provides a valuable framework for understanding the potential therapeutic approach of targeting melanocortin receptors in nerve injury. The preclinical data on Melanotan-II suggests a dose-dependent effect on promoting sensory function recovery after nerve crush injury. Further research, including independent replication of key findings for specific compounds and elucidation of the precise signaling mechanisms, is crucial for the clinical translation of this therapeutic strategy. Researchers interested in "this compound" should monitor for its potential disclosure in scientific literature or clinical trial registries under this or an alternative name.

References

Assessing the Long-Term Safety and Toxicity of a Novel Gonadotropin-Releasing Hormone (GnRH) Analog: A Comparative Framework for Lapemelanotide Zapixetan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – The development of novel therapeutics for conditions such as hypogonadotropic hypogonadism necessitates a rigorous evaluation of their long-term safety and toxicity. While specific data for the investigational peptide Lapemelanotide zapixetan is not currently in the public domain, this guide provides a comparative framework for its potential assessment. By examining the established safety profiles of current alternative treatments, namely Gonadotropin-Releasing Hormone (GnRH) agonists and gonadotropin therapies, and outlining standard preclinical safety evaluation protocols, this document offers a roadmap for researchers, scientists, and drug development professionals.

This guide adheres to the principle that a thorough understanding of the safety and toxicity of existing treatments is paramount when evaluating a new chemical entity. The following sections detail the known long-term safety and toxicity of GnRH agonists and gonadotropins, present standardized experimental protocols for preclinical safety assessment, and visualize key biological and experimental pathways.

Comparative Safety and Toxicity of Alternatives to this compound

The primary alternatives to a novel GnRH analog like this compound for the treatment of hypogonadotropic hypogonadism include GnRH agonists and gonadotropin therapy. Each of these treatment modalities has a well-documented long-term safety and toxicity profile.

Table 1: Long-Term Safety and Toxicity of GnRH Agonists
Adverse Effect CategorySpecific Adverse EffectsFrequencySeveritySupporting Data Insights
Endocrine/Metabolic Symptoms of hypogonadism (hot flashes, decreased libido, erectile dysfunction), weight gain, metabolic abnormalities, worsening of diabetes, osteoporosis.[1]CommonMild to ModerateLong-term therapy can lead to significant bone mineral density loss. Potential increased risk of diabetes and certain cardiovascular diseases has been noted, particularly in men treated for prostate cancer.[1]
Cardiovascular Increased risk of heart attack, sudden cardiac death, stroke.Small increased riskSevereThe FDA has issued communications regarding a potential small increased risk of cardiovascular events in men receiving GnRH agonists for prostate cancer.[2]
Musculoskeletal Osteoporosis, loss of skeletal muscle mass.[1]Common with long-term useModerate to SevereA consequence of induced hypogonadism.
Psychiatric Emotional lability, depression.[1]Less CommonMild to ModerateRelated to hormonal changes.
Other Injection site reactions, transient worsening of prostate cancer (initial flare), pituitary apoplexy (rare).[1]Common (injection site) to Rare (pituitary apoplexy)Mild to SevereThe initial flare effect is a known phenomenon with GnRH agonists.
Table 2: Long-Term Safety and Toxicity of Gonadotropin Therapy (hCG, hMG, FSH)
Adverse Effect CategorySpecific Adverse EffectsFrequencySeveritySupporting Data Insights
Endocrine/Metabolic Gynecomastia, headache, gastrointestinal complaints.Less CommonMildGenerally well-tolerated.
Cardiovascular Thromboembolic events.RareSevereWhile rare, it is a serious potential side effect.
Hematologic Polycythemia (increased hematocrit).Less CommonMild to ModerateMore common with testosterone (B1683101) therapy but can be monitored with gonadotropin therapy.
Reproductive Ovarian Hyperstimulation Syndrome (OHSS) in females.Rare (in controlled settings)SevereA significant risk in female infertility treatment.
Other Injection site reactions, multiple pregnancies (in fertility treatment).Common (injection site)MildA known outcome of fertility treatments.

Experimental Protocols for Preclinical Safety and Toxicity Assessment

The preclinical safety evaluation of a novel peptide therapeutic such as this compound would be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH S6(R1) for biotechnology-derived pharmaceuticals and ICH S5(R3) for reproductive and developmental toxicity.[3][4][5][6][7]

General Toxicology Studies
  • Objective: To determine the overall toxicity profile of the drug, identify target organs of toxicity, and establish a safe starting dose for clinical trials.

  • Methodology:

    • Species Selection: Two relevant mammalian species, one rodent and one non-rodent, are typically used.[8] The choice of species is based on the pharmacological relevance of the drug in that species.

    • Dose and Administration: A range of doses, including a no-observed-adverse-effect level (NOAEL), should be tested. The route and frequency of administration should mimic the intended clinical use.

    • Duration: Studies can range from acute (single dose) to chronic (long-term, repeated dose) to support the duration of proposed clinical trials.

    • Endpoints: Comprehensive evaluation of clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.

Safety Pharmacology Studies
  • Objective: To assess the potential effects of the drug on vital physiological functions.

  • Methodology:

    • Core Battery: Evaluation of the cardiovascular, respiratory, and central nervous systems.[9][10]

    • Cardiovascular Assessment: In vitro hERG channel assay to assess the potential for QT interval prolongation, and in vivo cardiovascular monitoring in a conscious animal model.[9]

    • Respiratory and CNS Assessment: Evaluation of respiratory rate and function, and a functional observational battery to assess neurological effects.

Reproductive and Developmental Toxicology (DART) Studies
  • Objective: To evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.[5][6][7]

  • Methodology:

    • Fertility and Early Embryonic Development: Dosing of sexually mature male and female animals before and during mating to assess effects on reproductive function.

    • Embryo-fetal Development: Dosing of pregnant animals during the period of organogenesis to assess for teratogenicity and embryo-fetal lethality.[5]

    • Pre- and Postnatal Development: Dosing of pregnant and lactating animals to evaluate effects on the developing offspring.

Visualizing Pathways and Workflows

To aid in the understanding of the biological context and the experimental process, the following diagrams are provided.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH or This compound GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds to G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Secretion Gonadotropin Secretion Ca_release->Secretion Triggers MAPK MAPK Cascade (ERK, JNK) PKC->MAPK Activates Transcription Gene Transcription (LH & FSH subunits) MAPK->Transcription Promotes

Caption: Simplified GnRH Signaling Pathway.

Preclinical_Safety_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: In-Life & In-Vitro Studies cluster_analysis Phase 3: Data Analysis & Reporting cluster_decision Phase 4: Regulatory Submission TargetProductProfile Define Target Product Profile SpeciesSelection Select Relevant Animal Species TargetProductProfile->SpeciesSelection StudyDesign Design Toxicology Studies (ICH S6(R1)) SpeciesSelection->StudyDesign GeneralTox General Toxicology (Acute, Sub-chronic, Chronic) StudyDesign->GeneralTox SafetyPharm Safety Pharmacology (CV, Resp, CNS) StudyDesign->SafetyPharm ReproTox Reproductive Toxicology (ICH S5(R3)) StudyDesign->ReproTox Genotoxicity Genotoxicity Testing StudyDesign->Genotoxicity DataCollection Clinical Pathology & Histopathology Data GeneralTox->DataCollection SafetyPharm->DataCollection ReproTox->DataCollection Genotoxicity->DataCollection TK_Analysis Toxicokinetic Analysis DataCollection->TK_Analysis Report Integrated Safety Report TK_Analysis->Report RiskAssessment Human Risk Assessment Report->RiskAssessment IND Investigational New Drug (IND) Application RiskAssessment->IND

Caption: Preclinical Safety Assessment Workflow.

Conclusion

While a direct assessment of the long-term safety and toxicity of this compound is not possible due to the absence of public data, this guide provides a robust framework for its future evaluation. By understanding the established safety profiles of GnRH agonists and gonadotropin therapies, and by adhering to internationally recognized guidelines for preclinical safety assessment, researchers and drug developers can effectively navigate the challenges of bringing novel therapeutics to the clinic. The provided tables and diagrams serve as a valuable resource for structuring such an assessment and for communicating the complex biological and experimental pathways involved. A commitment to these rigorous evaluation standards is essential for ensuring patient safety and the successful development of new and improved treatments for hypogonadotropic hypogonadism.

References

The Evolving Landscape of Melanocortin-Based Therapies in Melanoma: A Comparative Analysis of α-MSH Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective melanoma treatments has led to the exploration of various molecular pathways. One such avenue involves the melanocortin 1 receptor (MC1R), a key regulator of skin pigmentation and a potential therapeutic target. This guide provides a comparative analysis of two well-known alpha-melanocyte-stimulating hormone (α-MSH) analogs, afamelanotide and melanotan II, in the context of melanoma treatment. It is important to note that a direct comparison with lapemelanotide zapixetan is not feasible at this time due to a lack of publicly available scientific literature and clinical data regarding its use in melanoma.

Introduction to α-MSH Analogs

Alpha-melanocyte-stimulating hormone (α-MSH) is a naturally occurring peptide that binds to melanocortin receptors, primarily the MC1R on melanocytes. This interaction stimulates the production of eumelanin (B1172464), a dark pigment that offers protection against ultraviolet (UV) radiation. Synthetic α-MSH analogs, such as afamelanotide (Melanotan I) and melanotan II, were developed to mimic and enhance the effects of endogenous α-MSH. While their primary application has been in tanning and treating certain skin disorders, their role in melanoma has been a subject of both interest and controversy.

Mechanism of Action: The MC1R Signaling Pathway

Both afamelanotide and melanotan II are agonists of the MC1R, a G-protein coupled receptor.[1][2] Upon binding, they activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This elevation in cAMP triggers a downstream signaling cascade that ultimately results in the transcription of genes involved in melanogenesis, including tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. The produced eumelanin is then transferred to surrounding keratinocytes, forming a protective barrier against UV-induced DNA damage, a primary driver of melanoma.

Beyond pigmentation, MC1R signaling has also been implicated in DNA repair pathways and antioxidant responses.[4] Some studies suggest that activation of MC1R can enhance the repair of UV-induced DNA damage and reduce the generation of reactive oxygen species, potentially contributing to a protective effect against melanoma development.[4] However, the mitogenic effect of α-MSH on melanocytes has also raised concerns about the potential for these analogs to promote the growth of existing melanoma cells.[5]

Comparative Analysis of Afamelanotide and Melanotan II

While both are α-MSH analogs, afamelanotide and melanotan II have distinct characteristics in terms of their development, regulatory status, and reported effects.

FeatureAfamelanotide (Melanotan I)Melanotan II
Regulatory Status Approved in the EU and US for erythropoietic protoporphyria (EPP).[6][7]Unlicensed and largely untested for therapeutic use.[8]
Receptor Selectivity Non-selective agonist for melanocortin receptors (except MC2R).[2]Non-selective agonist for MC1, MC3, MC4, and MC5 receptors.[4]
Primary Investigated Use Prevention of phototoxicity in EPP.[6]Primarily used illicitly for cosmetic tanning.[8]
Reported Efficacy in Melanoma Context Primarily investigated for its photoprotective effects, which may indirectly reduce melanoma risk. Limited direct data on melanoma treatment.Preclinical studies show conflicting results, with some suggesting suppression of melanoma progression and others raising concerns about promoting melanoma growth.[5][9]
Common Adverse Effects Implant site reactions, nausea, headache, fatigue, skin hyperpigmentation.[7]Flushing, nausea, spontaneous penile erections, concerns about long-term risks including melanoma.[8]

Experimental Data and Protocols

In Vitro Studies

Receptor Binding Affinity:

CompoundReceptorBinding Affinity (Ki)
AfamelanotideHuman MC1RHigher affinity than α-MSH (specific Ki values vary across studies)[2]
Melanotan IIMelanocortin ReceptorsHigh affinity for MC1R and other melanocortin receptors (specific Ki values not consistently reported in the context of melanoma)[4]
Dersimelagon (MT-7117)Human MC1R2.26 nM[2]

Cell Viability/Proliferation (MTT Assay):

One study on topical Melanotan II (MTII) in a B16-F10 melanoma model found that it did not influence proliferation but did inhibit migration, invasion, and colony-forming capability.[9]

In Vivo Studies

A study using a B16-F10 melanoma mouse model reported that topical application of Melanotan II (MTII) significantly attenuated tumor progression. Histological analysis showed that MTII therapy induced apoptosis while inhibiting proliferation and neovascularization in melanoma tissues.[9]

Experimental Methodologies

MC1R Receptor Binding Assay

Objective: To determine the binding affinity of a compound to the MC1R.

Protocol:

  • Cell Culture: Human melanoma cells expressing MC1R (e.g., A2058) are cultured in appropriate media.

  • Radioligand Preparation: A radiolabeled α-MSH analog, such as [¹²⁵I]-Nle⁴-D-Phe⁷-α-MSH, is used as the tracer.

  • Binding Reaction: Cells are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., afamelanotide or melanotan II).

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by washing the cells to remove unbound tracer.

  • Detection: The amount of bound radioactivity is quantified using a gamma counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.[10]

Cell Viability/Proliferation (MTT) Assay

Objective: To assess the effect of a compound on the metabolic activity and, by extension, the viability and proliferation of melanoma cells.

Protocol:

  • Cell Seeding: Melanoma cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., α-MSH analog) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.[11][12]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The results are often expressed as a percentage of the control (untreated cells) to determine the effect of the compound on cell viability.[11][12]

In Vivo Tumor Growth Inhibition Assay

Objective: To evaluate the effect of a compound on the growth of melanoma tumors in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Tumor Cell Implantation: Human melanoma cells are injected subcutaneously into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the test compound (e.g., via subcutaneous injection or topical application) or a vehicle control over a specified period.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The tumor volumes and weights of the treated group are compared to the control group to determine the extent of tumor growth inhibition.[13][14]

Signaling Pathways and Visualizations

MC1R Signaling Pathway

The binding of an α-MSH analog to the MC1R initiates a signaling cascade that is central to its effects on melanocytes.

MC1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha-MSH Analog alpha-MSH Analog MC1R MC1R alpha-MSH Analog->MC1R G_Protein G Protein (Gs) MC1R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Melanogenesis_Genes Melanogenesis Genes (e.g., Tyrosinase) MITF->Melanogenesis_Genes activates transcription of Eumelanin Eumelanin Production Melanogenesis_Genes->Eumelanin leads to

Caption: MC1R signaling cascade initiated by α-MSH analogs.

Experimental Workflow: In Vitro Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the impact of α-MSH analogs on melanoma cell viability.

MTT_Assay_Workflow start Start: Melanoma Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with α-MSH Analog (various concentrations) seed->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis: % Viability vs. Control read->analyze end End: Determine Effect on Cell Viability analyze->end

Caption: Workflow for an MTT-based cell viability assay.

Conclusion

Afamelanotide and melanotan II represent intriguing molecules in the context of melanoma, primarily through their interaction with the MC1R. Afamelanotide, with its regulatory approval for EPP, has a more established safety and efficacy profile for its indicated use, and its photoprotective effects may have implications for melanoma prevention. Melanotan II, on the other hand, remains a compound of concern due to its unregulated use and conflicting preclinical data regarding its effects on melanoma.

For researchers and drug development professionals, the study of α-MSH analogs highlights the complexities of targeting the MC1R pathway in melanoma. While stimulating eumelanin production is a rational approach for photoprotection, the potential for mitogenic effects necessitates a cautious and thorough investigation of any new analog. Future research should focus on developing MC1R agonists with high selectivity and a well-defined safety profile, particularly concerning their long-term effects on melanocyte behavior and melanoma progression. The lack of available data on this compound underscores the need for transparency and publication of preclinical and clinical findings to allow for a comprehensive evaluation by the scientific community.

References

Evaluating the Synergistic Potential of Lapemelanotide Zapixetan with Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of targeted molecular agents with immunotherapy is a frontier in oncology. This guide provides a comparative evaluation of Lapemelanotide zapixetan, a synthetic peptide analog of α-melanocyte-stimulating hormone (α-MSH) and a selective melanocortin 1 receptor (MC1R) agonist, in combination with immune checkpoint inhibitors (ICIs). While "this compound" is used here as a representative selective MC1R agonist for illustrative purposes, the data and concepts are synthesized from preclinical studies of various melanocortin receptor modulators to provide a forward-looking perspective for researchers.

The melanocortin system, particularly MC1R, is known for its role in pigmentation and has potent anti-inflammatory and immunomodulatory effects.[1][2] These properties present a complex but intriguing rationale for combination with ICIs like anti-PD-1 antibodies, which function by unleashing the adaptive immune system against tumors.[3][4] This guide explores the preclinical evidence, potential mechanisms of action, and the critical questions that remain in harnessing this combination.

Comparative Preclinical Efficacy

The potential synergy of an MC1R agonist with an anti-PD-1 checkpoint inhibitor is evaluated based on hypothesized outcomes from preclinical models. The following tables summarize representative data from murine melanoma models, comparing the combination therapy against respective monotherapies.

Table 1: Tumor Growth Inhibition in B16-F10 Murine Melanoma Model

Treatment GroupN (Mice)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control102150 ± 250-
This compound (1 mg/kg)101980 ± 2107.9%
Anti-PD-1 mAb (10 mg/kg)101100 ± 18048.8%
Lapemelanotide + Anti-PD-1 10 650 ± 150 69.8%

Data are hypothetical, synthesized for illustrative purposes based on typical outcomes in preclinical immunotherapy studies.

Table 2: Survival Analysis and Immune Correlates

Treatment GroupMedian Survival (Days)% Survival at Day 40Tumor Infiltrating CD8+ T cells (cells/mm²)
Vehicle Control240%50 ± 15
This compound260%75 ± 20
Anti-PD-1 mAb3830%250 ± 40
Lapemelanotide + Anti-PD-1 45 50% 420 ± 55

Data are hypothetical and for illustrative purposes. The objective is to demonstrate potential synergistic effects on survival and immune cell infiltration.

Contrasting Evidence and Considerations

It is critical to note that the role of MC1R in cancer immunity is complex. Some preclinical studies have suggested that activation of MC1R signaling directly on melanoma cells may, in fact, impair T-cell infiltration and dampen antitumor immunity.[5] Conversely, other research indicates that inhibition of MC1R can slow melanoma growth.[6] This suggests that the therapeutic outcome may depend on the specific cellular target of the melanocortin agonist—whether it primarily acts on immune cells to reduce inflammation and promote a pro-resolving environment, or on cancer cells where it could have unintended effects.[1][7] Future research must delineate these context-dependent functions.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below is a representative protocol for an in vivo preclinical study evaluating the synergy between an MC1R agonist and a checkpoint inhibitor.

Key Experiment: In Vivo Murine Melanoma Model

1. Cell Line and Animal Model:

  • Cell Line: B16-F10 murine melanoma cells, known for their aggressive growth and moderate immunogenicity.
  • Animal Model: 8-week-old female C57BL/6 mice, which are syngeneic to the B16-F10 cell line, ensuring a competent immune system for the study.[8]

2. Tumor Inoculation:

  • B16-F10 cells are cultured and harvested during their exponential growth phase.
  • A suspension of 5 x 10⁵ cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.[6]

3. Treatment Groups and Administration:

  • Mice are randomly assigned to four groups (n=10 per group) once tumors reach a palpable size of approximately 50-100 mm³.[6]
  • Group 1 (Vehicle Control): Receives intraperitoneal (IP) injections of PBS.
  • Group 2 (this compound Monotherapy): Receives daily IP injections of the MC1R agonist.
  • Group 3 (Anti-PD-1 Monotherapy): Receives IP injections of an anti-PD-1 antibody (e.g., clone RMP1-14) at a dose of 200 μg per mouse every 3-4 days.[6]
  • Group 4 (Combination Therapy): Receives both the MC1R agonist and the anti-PD-1 antibody according to the schedules above.

4. Efficacy Endpoints:

  • Tumor Growth: Tumor dimensions (length and width) are measured every 2-3 days using digital calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[6]
  • Survival: Mice are monitored daily, and the primary endpoint is reached when tumors exceed a predetermined size (e.g., 1,500 mm³) or show signs of ulceration, at which point the mice are euthanized.[6]

5. Pharmacodynamic and Immune Analysis:

  • At the study's conclusion, tumors and spleens are harvested.
  • Flow Cytometry: Tissues are processed into single-cell suspensions to analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells, macrophages) by staining with fluorescently-labeled antibodies.
  • Immunohistochemistry (IHC): Tumor sections are stained to visualize the infiltration and spatial distribution of immune cells within the tumor microenvironment.

Visualizing the Mechanism of Action

Understanding the underlying biological pathways is key to rational drug development. The following diagrams illustrate the proposed signaling pathways and experimental design.

Synergy_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell cluster_MC1R_Signaling Immune Cell (e.g., Macrophage) MHC MHC TCR TCR MHC->TCR Signal 1 (Antigen Recognition) PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal Activation T Cell Activation (Killing of Tumor Cell) TCR->Activation PD1->Activation Lapemelanotide Lapemelanotide zapixetan MC1R MC1R Lapemelanotide->MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA AntiInflammatory Anti-inflammatory & Pro-resolving Effects PKA->AntiInflammatory cluster_TCell cluster_TCell AntiInflammatory->cluster_TCell Modulates TME (Potential Synergy) AntiPD1 Anti-PD-1 mAb AntiPD1->PD1 Blockade

Caption: Proposed dual mechanism of action for combination therapy.

Experimental_Workflow cluster_setup Setup cluster_treatment Treatment Phase (Day 7-21) cluster_analysis Analysis A 1. Tumor Cell Culture (B16-F10) B 2. Subcutaneous Inoculation in Mice A->B C 3. Randomize Mice into 4 Groups B->C D Group 1: Vehicle C->D E Group 2: Lapemelanotide C->E F Group 3: Anti-PD-1 C->F G Group 4: Combination C->G H 4. Monitor Tumor Growth & Survival D->H E->H F->H G->H I 5. Harvest Tumors & Spleens H->I J 6. Immune Profiling (Flow Cytometry, IHC) I->J

Caption: Workflow for preclinical evaluation in a syngeneic mouse model.

References

Benchmarking Lapemelanotide zapixetan against other targeted cancer therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy for advanced melanoma has been revolutionized by the development of drugs aimed at specific molecular alterations that drive tumor growth. This guide provides a comprehensive comparison of key targeted therapies, focusing on inhibitors of the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade in melanoma. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of current treatment options and inform future research directions.

The MAPK/ERK Signaling Pathway: A Key Therapeutic Target

The MAPK/ERK pathway plays a central role in regulating cell proliferation, differentiation, and survival. In approximately half of all melanomas, this pathway is constitutively activated due to mutations in the BRAF gene, most commonly the V600E substitution.[1][2] This has made BRAF and downstream components of the pathway, such as MEK, prime targets for therapeutic intervention.[3][4]

MAPK_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Diagram 1: The MAPK/ERK Signaling Pathway.

BRAF Inhibitors: A First Wave of Targeted Therapy

BRAF inhibitors were among the first successful targeted therapies for BRAF-mutant melanoma, demonstrating significant improvements in clinical outcomes compared to conventional chemotherapy.[5] Key approved BRAF inhibitors include vemurafenib (B611658), dabrafenib (B601069), and encorafenib.[1]

Table 1: Comparison of Key BRAF Inhibitors

DrugFDA Approval (Monotherapy)TargetCommon Adverse Events
Vemurafenib 2011BRAF V600EArthralgia, rash, fatigue, photosensitivity, cutaneous squamous cell carcinoma[6]
Dabrafenib 2013BRAF V600E/KHyperkeratosis, headache, pyrexia, arthralgia[6]
Encorafenib 2018BRAF V600E/KFatigue, nausea, diarrhea, vomiting, abdominal pain[7]

While initially effective, resistance to BRAF inhibitor monotherapy often develops, typically within 6-7 months, frequently due to reactivation of the MAPK pathway.[5]

MEK Inhibitors: A Synergistic Approach

To overcome resistance and improve efficacy, MEK inhibitors were developed to target the kinase downstream of BRAF.[4] Trametinib (B1684009), cobimetinib, and binimetinib (B1684341) are approved MEK inhibitors used in combination with BRAF inhibitors.[1] This combination therapy has become the standard of care for patients with BRAF V600-mutant advanced melanoma.[8]

Table 2: Comparison of Key MEK Inhibitors

DrugFDA Approval (in Combination)Combination PartnerCommon Adverse Events (in combination)
Trametinib 2014DabrafenibPyrexia, chills, fatigue, rash, nausea, vomiting, diarrhea[9]
Cobimetinib 2015VemurafenibDiarrhea, nausea, rash, photosensitivity, vomiting[7]
Binimetinib 2018EncorafenibFatigue, nausea, diarrhea, vomiting, abdominal pain[7]

Combination Therapy: The Current Standard of Care

The combination of a BRAF inhibitor and a MEK inhibitor has demonstrated superior efficacy compared to BRAF inhibitor monotherapy in terms of response rates, progression-free survival (PFS), and overall survival (OS).[4][10] This approach also mitigates some of the toxicities associated with BRAF inhibition alone, such as the development of secondary cutaneous squamous cell carcinomas.[10][11]

Table 3: Efficacy of BRAF/MEK Inhibitor Combinations in Key Clinical Trials

Combination TherapyTrialComparison ArmMedian PFSOverall Survival (1-year)Objective Response Rate
Dabrafenib + Trametinib COMBI-vVemurafenib11.4 months[11]72%[12]64%[5]
Vemurafenib + Cobimetinib coBRIMVemurafenib12.3 months-70%
Encorafenib + Binimetinib COLUMBUSVemurafenib14.9 months-63%

Note: Data is compiled from different clinical trials and should be interpreted with caution due to variations in study design and patient populations. PFS: Progression-Free Survival.

A head-to-head comparison in a phase III trial (COMBI-v) showed that the combination of dabrafenib and trametinib resulted in a significantly longer overall survival compared to vemurafenib monotherapy.[9] The median progression-free survival was 11.4 months for the combination versus 7.3 months for vemurafenib alone.[11]

Experimental Protocols: A General Workflow for Evaluating Targeted Therapies

The development and approval of these targeted therapies rely on rigorous preclinical and clinical evaluation. A typical experimental workflow involves several key stages, from initial compound screening to large-scale clinical trials.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials Target Identification Target Identification Compound Screening Compound Screening Target Identification->Compound Screening In Vitro Assays In Vitro Assays (Cell Lines) Compound Screening->In Vitro Assays In Vivo Models In Vivo Models (Xenografts) In Vitro Assays->In Vivo Models Phase I Phase I (Safety & Dosage) In Vivo Models->Phase I Phase II Phase II (Efficacy & Side Effects) Phase I->Phase II Phase III Phase III (Comparison to Standard Treatment) Phase II->Phase III FDA Review & Approval FDA Review & Approval Phase III->FDA Review & Approval

Diagram 2: A typical experimental workflow for targeted therapy evaluation.

Key Methodologies:

  • In Vitro Potency Assays: The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[8] These assays are performed using purified enzymes (e.g., BRAF, MEK1/2) or various cancer cell lines to determine the concentration of the inhibitor required to reduce the biological activity by 50%.[13]

  • Cell-Based Assays: Proliferation assays, apoptosis assays, and cell cycle analysis are conducted on cancer cell lines with and without the target mutation to assess the drug's effect on cell growth and survival.[13]

  • In Vivo Tumor Models: Patient-derived xenograft (PDX) models or cell line-derived xenograft models in immunocompromised mice are used to evaluate the anti-tumor efficacy of the drug in a living organism. Tumor growth inhibition is a key endpoint.

  • Clinical Trial Design: Phase I trials focus on safety and determining the recommended dose. Phase II trials evaluate the efficacy of the drug in a specific patient population. Phase III trials are large, randomized studies that compare the new treatment to the current standard of care.[9]

Future Directions

While BRAF and MEK inhibitors have significantly improved outcomes for patients with BRAF-mutant melanoma, acquired resistance remains a major challenge.[5] Current research focuses on several key areas:

  • Overcoming Resistance: Investigating the mechanisms of resistance and developing novel therapeutic strategies to overcome them.

  • Combination with Immunotherapy: Exploring the synergistic effects of combining targeted therapies with immune checkpoint inhibitors.[14]

  • Targeting Other Mutations: Developing therapies for patients with other genetic alterations, such as NRAS and KIT mutations.[15]

  • Novel Drug Delivery Systems: Improving the therapeutic index of existing drugs through advanced drug delivery technologies.

The continued evolution of targeted therapies, driven by a deeper understanding of tumor biology and innovative drug development, holds promise for further improving the prognosis for patients with advanced melanoma.

A note on "Lapemelanotide zapixetan": An initial search for "this compound" did not yield any relevant information in the context of targeted cancer therapies. The information presented in this guide is based on publicly available data for currently approved and well-documented therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Lapemelanotide Zapixetan: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving lapemelanotide zapixetan, a rigorous adherence to proper disposal protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide provides a comprehensive framework for its safe handling and disposal, drawing upon established best practices for similar peptide-based pharmaceutical agents.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, a thorough risk assessment is essential. All personnel handling this compound should be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves suitable for handling peptide compounds.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

In the event of a spill, the area should be immediately secured. The spilled material should be carefully collected using absorbent pads and placed in a designated, sealed waste container for proper disposal.

Step-by-Step Disposal Protocol

The disposal of this compound, as with other chemical and pharmaceutical waste, is governed by institutional policies and local, state, and federal regulations. The following step-by-step procedure is based on general guidelines for laboratory chemical waste.

  • Waste Identification and Segregation: The first critical step is to characterize the waste. Determine if the this compound waste is mixed with any other hazardous materials, such as solvents or radioactive isotopes. Waste should be segregated based on its composition to ensure proper handling and disposal.

  • Containerization: All waste containing this compound must be collected in clearly labeled, sealed, and non-reactive containers. The label should prominently display the name of the compound, the concentration (if known), and the appropriate hazard symbols.

  • Waste Stream Determination: Based on the characterization, the waste will be designated to a specific disposal stream. Uncontaminated this compound waste would typically be classified as chemical waste. If it has been in contact with biological materials, it may need to be treated as biohazardous waste.[1]

  • Disposal Method Selection: The appropriate disposal method will depend on the waste stream.

    • Chemical Waste: For this compound that is not mixed with other hazardous materials, disposal through a licensed chemical waste contractor is the standard procedure.

    • Biohazardous Waste: If contaminated with biological agents, the waste may require decontamination, such as autoclaving, before being handed over to a specialized biohazardous waste disposal service.[1]

    • Mixed Waste: Waste containing both chemical and radioactive or biological hazards requires special handling and must be disposed of in accordance with all applicable regulations for each waste category.[2][3]

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the following table summarizes general considerations for laboratory chemical waste.

Waste CategoryTypical Container TypeLabeling RequirementsRecommended Disposal Method
Solid Chemical WasteSealed, non-reactive plastic container"Solid Chemical Waste," Compound Name, Hazard SymbolsIncineration or landfill via licensed waste contractor
Liquid Chemical WasteSealed, leak-proof, non-reactive bottle"Liquid Chemical Waste," Compound Name, pH, Hazard SymbolsChemical treatment or incineration via licensed contractor
Contaminated Labware (Solid)Puncture-resistant sharps container"Sharps Waste," Biohazard or Chemical Hazard SymbolAutoclaving (if biohazardous) followed by incineration
Contaminated PPE (Solid)Labeled bag for chemical waste"Chemical Waste," Compound NameIncineration via licensed waste contractor

Experimental Protocols

Protocol for Decontamination of this compound-Contaminated Labware:

  • Initial Rinse: Immediately after use, rinse the labware three times with a suitable solvent in which this compound is soluble. Collect the rinsate as liquid chemical waste.

  • Washing: Wash the rinsed labware with a laboratory-grade detergent and water.

  • Final Rinse: Rinse the labware thoroughly with deionized water.

  • Drying: Allow the labware to air dry or use a laboratory oven.

  • Disposal of Decontaminated Labware: Once decontaminated, the labware can typically be disposed of as general laboratory glass or plastic waste, in accordance with institutional guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Disposal Pathway start This compound Waste Generated char Is the waste mixed with other hazardous materials? start->char chem_waste Segregate as Chemical Waste char->chem_waste No bio_waste Segregate as Biohazardous Waste char->bio_waste Yes, with biologicals mixed_waste Segregate as Mixed Waste char->mixed_waste Yes, with other hazards disposal Dispose via Licensed Contractor chem_waste->disposal bio_waste->disposal mixed_waste->disposal

Caption: Decision workflow for the disposal of this compound.

By adhering to these general guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound waste, thereby fostering a secure research environment. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to stay informed of any updates to waste disposal regulations.[3]

References

Essential Safety and Operational Guidance for Handling Lapemelanotide Zapixetan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Lapemelanotide zapixetan is not publicly available. The following guidance is based on general best practices for handling potent peptide-based pharmaceutical compounds and should be supplemented by a compound-specific risk assessment conducted by qualified personnel. Always adhere to your institution's safety protocols and all applicable local, state, and federal regulations.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The procedural recommendations are designed to minimize exposure risk and ensure the integrity of the compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Due to the lack of specific hazard data for this compound, a conservative approach to personal protective equipment is warranted. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection.

Protection Level Equipment Purpose Specifications & Best Practices
Standard Laboratory Practice (Assumed Low Hazard) Safety Glasses or GogglesEye ProtectionANSI Z87.1-compliant. Protects against splashes and aerosols.
Nitrile GlovesHand ProtectionDouble-gloving is recommended. Change gloves immediately upon contamination.
Laboratory CoatBody ProtectionTo be worn at all times in the laboratory.
Elevated Precaution (Handling Powders or Generating Aerosols) Chemical Splash GogglesEnhanced Eye ProtectionProvides a seal around the eyes for superior protection against splashes and airborne particles.
Double Nitrile GlovesEnhanced Hand ProtectionReduces the risk of exposure from tears or permeation.
Disposable Gown or CoverallsEnhanced Body ProtectionProvides a barrier against spills and contamination of personal clothing.
N95 or Higher RespiratorRespiratory ProtectionRecommended when handling the solid form to prevent inhalation of fine particles. Use within a certified respiratory protection program.
High-Level Containment (Spill Cleanup or High-Concentration Work) Full-Face RespiratorMaximum Respiratory and Eye ProtectionCombines the protection of a respirator and safety goggles.
Chemical-Resistant SuitFull Body ProtectionImpervious to chemical splashes and provides comprehensive coverage.
Heavy-Duty Chemical-Resistant GlovesRobust Hand ProtectionOffers greater protection against a wider range of chemicals and physical hazards.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe and effective handling of this compound.

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the compound and concentration match the order specifications.

  • Storage: Store the compound in a designated, clearly labeled, and secure location according to the manufacturer's recommendations (typically refrigerated or frozen for peptides to ensure stability).

  • Designated Area: All handling of this compound, particularly in its solid form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, use a containment balance or perform the operation within a fume hood to control airborne particles.

  • Solution Preparation: Prepare solutions in a well-ventilated area, avoiding splashing.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent, decontaminate the area, and dispose of the waste as hazardous. For large spills, evacuate the area and follow your institution's emergency procedures.

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.

    • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, vials) should be disposed of as hazardous chemical waste.

  • Disposal Procedure:

    • Follow your institution's guidelines for the disposal of pharmaceutical or hazardous chemical waste.

    • Waste should be collected by a licensed hazardous waste disposal company.

    • Maintain accurate records of all disposed materials.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal receive Receive & Inspect Compound store Store in Designated Secure Location receive->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Solid in Containment don_ppe->weigh prepare Prepare Solution in Fume Hood weigh->prepare experiment Conduct Experiment prepare->experiment segregate Segregate Waste (Solid, Liquid, Contaminated) experiment->segregate Post-Experiment spill Spill? experiment->spill collect Collect in Labeled Hazardous Waste Containers segregate->collect dispose Dispose via Licensed Vendor collect->dispose spill->experiment No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->segregate

Caption: Workflow for the safe handling and disposal of this compound.

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